molecular formula C10H12O2 B1593997 1-(4-Hydroxyphenyl)-2-methylpropan-1-one CAS No. 34917-91-4

1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Cat. No.: B1593997
CAS No.: 34917-91-4
M. Wt: 164.2 g/mol
InChI Key: HUXBPJVVEDIIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXBPJVVEDIIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188473
Record name 4'-Hydroxy-2-methylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34917-91-4
Record name 1-(4-Hydroxyphenyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34917-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxy-2-methylpropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034917914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxy-2-methylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-hydroxy-2-methylpropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Examination of Synthetic Strategies, Mechanistic Principles, and Practical Execution for Drug Development Professionals

Executive Summary

1-(4-Hydroxyphenyl)-2-methylpropan-1-one is a valuable hydroxyaryl ketone intermediate in the synthesis of various pharmaceutical compounds. Its preparation from common starting materials like p-hydroxyacetophenone or phenol presents distinct synthetic challenges, primarily centered around the competing reactivity of the phenolic hydroxyl group and other potential reaction sites. This guide provides an in-depth analysis of two primary, field-proven synthetic routes: the α-methylation of a protected p-hydroxyacetophenone derivative and the direct construction of the carbon skeleton via the Fries Rearrangement of a phenolic ester. By dissecting the causality behind experimental choices, providing detailed, self-validating protocols, and grounding all claims in authoritative literature, this document serves as a practical resource for researchers and process chemists in the pharmaceutical industry.

Introduction

Hydroxyaryl ketones are a class of organic compounds that feature prominently as precursors and key structural motifs in a multitude of pharmacologically active agents. The title compound, this compound, also known as p-isobutyrylphenol, exemplifies this importance. The strategic synthesis of such molecules requires careful management of functional group reactivity to achieve high yields and purity, minimizing costly and time-consuming purification steps.

This guide focuses on the synthesis of this target molecule, beginning with a critical evaluation of the challenges posed by the starting material, p-hydroxyacetophenone. The primary obstacle is the presence of two nucleophilic/acidic sites: the phenolic hydroxyl group and the α-carbon of the ketone. This inherent reactivity profile necessitates either a carefully orchestrated protection-deprotection strategy or an alternative synthetic design that circumvents this issue altogether. We will explore both, providing the technical and theoretical foundation for informed decision-making in a drug development context.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic approach to this compound reveals two logical pathways, each with distinct advantages and drawbacks.

G cluster_0 Strategy 1: α-Methylation cluster_1 Strategy 2: Fries Rearrangement Target This compound Protected_Ketone Protected p-Hydroxyacetophenone (e.g., Benzyl Ether) Target->Protected_Ketone Deprotection Methyl_Source Methyl Source (e.g., CH3I) Target->Methyl_Source C-C Bond Formation (α-Methylation x2) Phenolic_Ester Phenyl Isobutyrate Target->Phenolic_Ester Fries Rearrangement (C-Acylation) p_Hydroxyacetophenone p-Hydroxyacetophenone Protected_Ketone->p_Hydroxyacetophenone Protection Phenol Phenol Phenolic_Ester->Phenol O-Acylation Acyl_Source Isobutyryl Chloride Phenolic_Ester->Acyl_Source

Caption: Retrosynthetic analysis of the target molecule.

Strategy 1: The α-Methylation Pathway. This approach begins with the readily available p-hydroxyacetophenone. The core transformation is the formation of two new carbon-carbon bonds at the α-position to the carbonyl group. However, the phenolic proton is significantly more acidic (pKa ≈ 10) than the α-protons of the ketone (pKa ≈ 19). Consequently, any strong base used to generate the necessary enolate for alkylation will first deprotonate the phenol, forming a phenoxide.[1] This phenoxide is a potent nucleophile that can compete in the subsequent alkylation step, leading to O-methylation. Therefore, a protection strategy for the hydroxyl group is mandatory for a clean and high-yielding reaction.

Strategy 2: The Fries Rearrangement Pathway. This alternative strategy builds the desired carbon skeleton in a more convergent manner. It avoids the use of p-hydroxyacetophenone altogether, starting instead from phenol. Phenol is first O-acylated with an isobutyryl group to form a phenolic ester. This ester is then subjected to a Lewis acid-catalyzed rearrangement, which transfers the acyl group from the oxygen to the aromatic ring, primarily at the ortho and para positions.[2] By carefully controlling reaction conditions, the desired para-isomer, our target molecule, can be favored.[3]

Chapter 2: Pathway 1 - α-Methylation via Phenolic Protection

This pathway is a classic example of using protecting groups to direct reactivity. Its success hinges on the judicious selection of a protecting group that is stable to the strong bases required for enolate formation yet can be removed under mild conditions without affecting the final product.

Rationale and Selection of Protecting Group

The ideal protecting group should be easy to install and remove in high yield and be inert to the planned reaction conditions. Ether-based protecting groups are generally resistant to bases and are suitable choices.[4]

Protecting GroupProtection MethodDeprotection ConditionsSuitability for this Synthesis
Methyl Ether Williamson Ether Synthesis (e.g., Me₂SO₄, base)[5]Harsh Lewis acids (BBr₃) or strong protic acids (HBr)[5]Poor. The harsh deprotection conditions are not ideal for complex molecules and may lead to side reactions.
Benzyl (Bn) Ether Williamson Ether Synthesis (BnBr, base)Mild catalytic hydrogenolysis (H₂, Pd/C)Excellent. Stable to strong bases used for methylation. Deprotection is highly selective and occurs under mild, neutral conditions.
Silyl Ether (e.g., TBDMS) Silylation (TBDMSCl, imidazole)Fluoride ion source (e.g., TBAF)Good. Stable to many non-protic basic conditions. However, enolates can sometimes be silylated, and fluoride ions can have basicity, potentially causing complications.

Based on this analysis, the benzyl ether is the most suitable protecting group for this synthetic sequence due to its robust nature and the exceptionally mild conditions required for its removal.

Detailed Experimental Protocol
  • Rationale: This step masks the acidic phenolic hydroxyl group, preventing it from interfering with the subsequent base-mediated α-methylation. A standard Williamson ether synthesis is employed.

  • Protocol:

    • To a stirred solution of p-hydroxyacetophenone (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 1-(4-(benzyloxy)phenyl)ethanone can be purified by recrystallization or column chromatography.

  • Rationale: This is the key bond-forming step. A strong, non-nucleophilic base is required to quantitatively form the enolate of the ketone. Sodium hydride (NaH) or sodium amide (NaNH₂) are effective choices. Two equivalents of base and methylating agent are required for the double methylation.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-(4-(benzyloxy)phenyl)ethanone (1.0 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation (hydrogen gas evolution will be observed).

    • Cool the resulting enolate solution back to 0 °C.

    • Add methyl iodide (CH₃I, 2.2 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude 1-(4-(benzyloxy)phenyl)-2-methylpropan-1-one by column chromatography.

  • Rationale: The benzyl protecting group is selectively cleaved by catalytic hydrogenation, yielding the final product and toluene as a benign byproduct.

  • Protocol:

    • Dissolve the purified 1-(4-(benzyloxy)phenyl)-2-methylpropan-1-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5-10 mol%).

    • Fit the flask with a hydrogen balloon or place it in a hydrogenation apparatus. Purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization.

Mechanistic Workflow

G p_OH_Ac p-Hydroxyacetophenone Protected 1-(4-(Benzyloxy)phenyl)ethanone p_OH_Ac->Protected Step 1: Benzylation (BnBr, K2CO3) Enolate Ketone Enolate Protected->Enolate Step 2a: Deprotonation (NaH) Methylated Di-α-methylated Intermediate Enolate->Methylated Step 2b: Methylation (CH3I x2) Target Final Product Methylated->Target Step 3: Hydrogenolysis (H2, Pd/C)

Caption: Workflow for the α-methylation pathway.

Chapter 3: Pathway 2 - The Fries Rearrangement

This pathway is an elegant and often more atom-economical approach for synthesizing hydroxyaryl ketones. It involves the intramolecular rearrangement of a phenolic ester, catalyzed by a Lewis acid.[2]

Principles and Regioselectivity

The Fries Rearrangement converts a phenolic ester to a mixture of ortho- and para-hydroxyaryl ketones. The regioselectivity is highly dependent on reaction conditions.[2]

  • Low Temperatures (e.g., room temperature or below): Generally favor the formation of the para-isomer . This is considered the product of kinetic control.

  • High Temperatures (e.g., >100 °C): Tend to favor the formation of the ortho-isomer . The ortho-product can form a more stable bidentate chelate with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product.[2]

For the synthesis of our target molecule, which is the para-substituted product, milder reaction temperatures are required.

Detailed Experimental Protocol
  • Rationale: This step prepares the substrate for the rearrangement. It is a standard esterification of a phenol.

  • Protocol:

    • In a flask equipped with a stirrer, add phenol (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) to a suitable solvent like dichloromethane (DCM) or diethyl ether.

    • Cool the mixture to 0 °C in an ice bath.

    • Add isobutyryl chloride (1.1 eq) dropwise, ensuring the temperature remains low.

    • After addition, allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Wash the reaction mixture with dilute HCl to remove the base, then with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield phenyl isobutyrate, which can be purified by vacuum distillation if necessary.

  • Rationale: This is the key rearrangement step. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst, though others can be used. Conducting the reaction in a solvent like nitrobenzene at room temperature has been shown to produce the para-isomer in high yield.[3][6]

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a solvent such as nitrobenzene.

    • Cool the mixture to 0-5 °C.

    • Slowly add a solution of phenyl isobutyrate (1.0 eq) in nitrobenzene to the AlCl₃ suspension.

    • Stir the reaction mixture at room temperature for several hours (e.g., 4-6 hours), monitoring its progress by TLC or GC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and concentrated HCl to decompose the aluminum complex.

    • Separate the organic layer. The nitrobenzene can be removed by steam distillation.

    • Extract the remaining aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product mixture by column chromatography or recrystallization to isolate the desired this compound from the ortho-isomer.

Mechanistic Diagram

G Ester Phenyl Isobutyrate Complex Lewis Acid Complex (with AlCl3) Ester->Complex Coordination Acylium Acylium Ion Intermediate + Aluminum Phenoxide Complex->Acylium Cleavage Para_Attack Electrophilic Aromatic Substitution (para) Acylium->Para_Attack Intermolecular Attack Workup Aqueous Workup (H3O+) Para_Attack->Workup Intermediate Complex Target Final Product (p-isomer) Workup->Target Protonation

Caption: Simplified mechanism of the Fries Rearrangement.

Chapter 4: Comparative Analysis of Synthetic Routes

ParameterPathway 1: α-MethylationPathway 2: Fries Rearrangement
Starting Material p-HydroxyacetophenonePhenol, Isobutyryl Chloride
Number of Steps 3 (Protection, Methylation, Deprotection)2 (Esterification, Rearrangement)
Key Challenge Handling of strong bases (NaH); ensuring complete di-methylation.Controlling regioselectivity (ortho vs. para); removal of solvent (nitrobenzene).
Atom Economy Lower, due to the addition and removal of a large protecting group.Higher, as it is a rearrangement reaction.
Potential Yield Can be high if each step is optimized.Can be very high for the para-isomer under optimized conditions.[3]
Scalability Hydrogenation can be challenging on a very large scale; NaH requires careful handling.The use of stoichiometric AlCl₃ and solvents like nitrobenzene can pose waste and safety challenges on an industrial scale.

Conclusion

Both the α-methylation of a protected p-hydroxyacetophenone and the Fries rearrangement of phenyl isobutyrate represent viable and robust strategies for the synthesis of this compound.

  • The α-methylation pathway offers a highly predictable, albeit longer, route. It is an excellent choice for laboratory-scale synthesis where control over each transformation is paramount and the starting material, p-hydroxyacetophenone, is readily available. The use of a benzyl protecting group ensures the final deprotection step is clean and high-yielding.

  • The Fries Rearrangement pathway is more elegant and atom-economical. For larger-scale preparations where step-count is a critical cost driver, this route is often preferred. The primary challenge lies in optimizing the reaction conditions to maximize the yield of the desired para-isomer and in managing the workup and purification from the ortho-isomer and reaction medium.

The selection of the optimal route will ultimately depend on project-specific factors, including the scale of the synthesis, cost of raw materials, available equipment, and environmental and safety considerations. Both pathways, when executed with the technical considerations outlined in this guide, provide reliable access to this important pharmaceutical intermediate.

References

1-(4-Hydroxyphenyl)-2-methylpropan-1-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a hydroxyaryl ketone of significant interest in synthetic chemistry. The document details the compound's chemical structure, physicochemical properties, and spectroscopic profile. A primary focus is placed on its synthesis, with a detailed exploration of the Fries rearrangement as a strategic and efficient method for its preparation. This guide includes a step-by-step experimental protocol, mechanistic insights, and safety considerations. Finally, the role of this molecule as a valuable intermediate in the development of pharmaceuticals and other high-value chemical entities is discussed, making this a vital resource for researchers, chemists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known by synonyms such as 4'-Hydroxy-2-methylpropiophenone and p-isobutyrylphenol, is an aromatic ketone characterized by a hydroxyl group positioned para to an isobutyryl substituent on a benzene ring.[1][2]

Key Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 34917-91-4[1][2]

  • Molecular Formula: C₁₀H₁₂O₂[1][2]

  • Molecular Weight: 164.20 g/mol [2]

  • Canonical SMILES: CC(C)C(=O)C1=CC=C(C=C1)O[2]

  • InChIKey: HUXBPJVVEDIIEO-UHFFFAOYSA-N[2]

Molecular Structure

The structure consists of a central phenyl ring, functionalized with a hydroxyl (-OH) group and a ketone. The ketone's carbonyl group is attached to an isopropyl group, contributing to the molecule's specific steric and electronic properties.

G C1 C C2 C C1->C2 C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C5->C6 C6->C1 C8 C C7->C8 O2 O C7->O2 H_O1 H O1->H_O1 C9 C C8->C9 C10 C C8->C10 C11 C lbl_OH Hydroxyl lbl_ketone Isobutyryl Ketone

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource
Molecular Weight 164.20 g/mol [2]
Appearance SolidAssumed from melting point
Melting Point 56 °C[1]
Boiling Point 303.4 °C at 760 mmHg[1]
Density 1.074 g/cm³[1]
Flash Point 128.1 °C[1]
pKa (Predicted) 8.89 ± 0.26[1]
LogP (Octanol-Water Partition Coefficient) 2.23 - 2.4[1][2]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Synthesis and Mechanistic Insights

The synthesis of hydroxyaryl ketones such as this compound presents a unique challenge. Direct Friedel-Crafts acylation of phenol is often problematic as it can lead to the formation of phenyl esters as the major product rather than the desired C-acylated ketone.[3]

The Fries Rearrangement: A Strategic Approach

The Fries rearrangement provides an elegant and effective solution. This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[3][4] The reaction proceeds by first forming the phenolic ester, which is then rearranged. This two-stage process offers superior control and yields for the desired ketone.[5]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is highly dependent on reaction conditions. Low reaction temperatures (<60°C) favor the formation of the para-substituted product, which is thermodynamically more stable.[4] Conversely, higher temperatures tend to yield the ortho-product, which benefits from kinetic control and the formation of a stable bidentate complex with the Lewis acid catalyst.[3] For the synthesis of this compound, low-temperature conditions are therefore essential.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: the esterification of phenol to produce phenyl isobutyrate, followed by the Lewis acid-catalyzed Fries rearrangement to yield the final product.

G phenol Phenol + Isobutyryl Chloride cond1 Base (e.g., Pyridine) Anhydrous Solvent ester Phenyl Isobutyrate (Intermediate) cond2 1. Lewis Acid (AlCl₃) 2. Low Temperature 3. Hydrolysis (H₂O) product 1-(4-Hydroxyphenyl)-2- methylpropan-1-one cond1->ester Esterification cond2->product Fries Rearrangement

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Fries Rearrangement

This protocol describes a representative procedure. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Synthesis of Phenyl Isobutyrate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or diethyl ether. Add a base, such as pyridine (1.2 eq), to act as an acid scavenger.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add isobutyryl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. The causality here is to control the exothermic reaction and prevent side product formation.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove pyridine, then with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl isobutyrate, which can be used in the next step without further purification if sufficiently pure.

Part B: Fries Rearrangement to this compound

  • Catalyst Setup: In a separate flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.0 eq). The use of excess Lewis acid is crucial as it complexes with both the reactant ester and the product phenol.[6]

  • Reaction Initiation: Cool the AlCl₃ to 0 °C and slowly add the phenyl isobutyrate (1.0 eq) from Part A. A non-polar solvent like nitrobenzene or carbon disulfide can be used, or the reaction can be run neat.

  • Controlled Rearrangement: Maintain the reaction temperature between 0-25 °C for several hours. This low temperature is the critical parameter for maximizing the yield of the desired para-isomer.[4] Monitor the reaction progress by TLC.

  • Hydrolysis: Once the reaction is complete, cautiously quench the mixture by pouring it onto crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes, liberating the phenolic product and converting aluminum salts into a water-soluble form.

  • Product Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts and wash with water and brine.

  • Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

  • ¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methine proton of the isopropyl group (a septet), and the methyl protons (a doublet). The phenolic proton will appear as a broad singlet.

  • ¹³C NMR: Will display distinct peaks for the carbonyl carbon, the aromatic carbons (including the carbon bearing the hydroxyl group), and the carbons of the isopropyl group.[7]

  • FTIR Spectroscopy: Will show a strong absorption band for the carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and a broad band for the hydroxyl (O-H) stretch (~3200-3600 cm⁻¹).[2]

  • Mass Spectrometry: Will confirm the molecular weight with the molecular ion peak (M⁺) at m/z 164.20.[2]

Safety and Handling

This compound requires careful handling due to its potential hazards.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Relevance in Research and Drug Development

Hydroxyaryl ketones are a class of compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[3][4] The specific structure of this compound, with its reactive hydroxyl and ketone functionalities, makes it a versatile building block.

  • Pharmaceutical Intermediates: The phenolic hydroxyl group can be readily alkylated or arylated to build larger molecular scaffolds. The ketone functionality can be reduced to an alcohol or serve as a handle for further C-C bond-forming reactions. These transformations are fundamental in the synthesis of complex drug candidates.

  • Agrochemicals and Materials Science: Its structural motifs are also found in compounds developed for agrochemical applications and as precursors for specialty polymers and other advanced materials.[4]

  • Scaffold for Bioactive Compounds: The core phenyl-ketone structure is a common feature in molecules designed to interact with biological targets. This compound serves as a starting point for creating libraries of derivatives for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined chemical properties and the strategic accessibility via the Fries rearrangement make it a valuable resource for chemists. Understanding its synthesis, handling requirements, and potential applications is essential for professionals engaged in pharmaceutical research, drug development, and advanced materials science, where it serves as a key molecular building block.

References

A Spectroscopic Guide to 1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Structure Elucidation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a compound of interest in medicinal chemistry. Through a detailed examination of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, we will illustrate the core principles of spectroscopic analysis and its application in unambiguous structure elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of these critical analytical techniques.

The causality behind employing a multi-technique approach lies in the complementary nature of the information each method provides. While IR spectroscopy reveals the functional groups present, NMR spectroscopy maps the carbon-hydrogen framework, and mass spectrometry determines the molecular weight and fragmentation patterns, collectively providing a comprehensive structural picture.

I. Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . Its structure features a p-substituted benzene ring, a ketone carbonyl group, and an isopropyl group.

Caption: Molecular structure of this compound.

II. Infrared (IR) Spectroscopy

A. Theoretical Framework

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of specific functional groups.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a common method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Place solid sample on ATR crystal s1 Purge spectrometer s2 Record background spectrum s1->s2 a1 Apply pressure to sample s2->a1 a2 Record sample spectrum a1->a2 d1 Fourier Transform a2->d1 d2 Generate IR Spectrum d1->d2

Caption: Workflow for ATR-FTIR Spectroscopy.

C. Predicted IR Spectral Data

The following table summarizes the predicted key absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350Strong, BroadO-H stretchPhenol
~3050MediumC-H stretchAromatic
~2970MediumC-H stretchAliphatic (isopropyl)
~1670Strong, SharpC=O stretchKetone
~1600, ~1510MediumC=C stretchAromatic Ring
~1260StrongC-O stretchPhenol
~830StrongC-H bendp-disubstituted benzene

D. Spectral Interpretation

The predicted IR spectrum provides clear evidence for the key functional groups in this compound.

  • Phenolic O-H Stretch: A strong, broad absorption band centered around 3350 cm⁻¹ is a hallmark of a hydrogen-bonded hydroxyl group, characteristic of a phenol. The broadness is due to the varying degrees of hydrogen bonding in the solid state.

  • Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ (~3050 cm⁻¹) are typical for C-H stretching vibrations of the aromatic ring. The peaks just below 3000 cm⁻¹ (~2970 cm⁻¹) are assigned to the C-H stretches of the isopropyl group.

  • Carbonyl C=O Stretch: A very strong and sharp absorption at approximately 1670 cm⁻¹ is indicative of a conjugated ketone. The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹).

  • Aromatic C=C Stretches: The absorptions around 1600 cm⁻¹ and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • Phenolic C-O Stretch: The strong band at approximately 1260 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenol.

  • Aromatic C-H Bending: The strong out-of-plane C-H bending vibration around 830 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.

III. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Theoretical Framework

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. Protons in different electronic environments resonate at different frequencies when placed in a strong magnetic field and irradiated with radiofrequency waves. These differences in resonance frequency, known as chemical shifts (δ), are measured in parts per million (ppm). The integration of the signal is proportional to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

B. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "shimmed" to achieve maximum homogeneity.

  • Data Acquisition: A standard one-pulse experiment is performed. A short radiofrequency pulse excites the protons, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is Fourier transformed to produce the ¹H NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

C. Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85Doublet2HAromatic H (ortho to C=O)
~6.90Doublet2HAromatic H (ortho to OH)
~5.50Broad Singlet1HPhenolic OH
~3.50Septet1HMethine H (isopropyl)
~1.20Doublet6HMethyl H (isopropyl)

D. Spectral Interpretation

  • Aromatic Protons: The aromatic region of the spectrum shows two distinct doublets, characteristic of a 1,4-disubstituted benzene ring with different substituents. The downfield doublet at ~7.85 ppm is assigned to the two protons ortho to the electron-withdrawing carbonyl group. The upfield doublet at ~6.90 ppm corresponds to the two protons ortho to the electron-donating hydroxyl group. The coupling between these ortho protons would result in a typical doublet splitting pattern.

  • Phenolic Proton: A broad singlet at ~5.50 ppm is characteristic of the phenolic hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent-dependent. The broadness is due to chemical exchange.

  • Isopropyl Group Protons: The isopropyl group gives rise to a classic septet and doublet pattern. The septet at ~3.50 ppm, integrating to one proton, is due to the methine proton, which is split by the six equivalent protons of the two methyl groups. The doublet at ~1.20 ppm, integrating to six protons, arises from the two equivalent methyl groups, which are split by the single methine proton.

IV. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Theoretical Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, different carbon atoms resonate at different chemical shifts depending on their electronic environment. Standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.

B. Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup is similar to that for ¹H NMR, with the following key differences:

  • Sample Concentration: A higher sample concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Parameters: A longer acquisition time and/or a greater number of scans are typically necessary to obtain a good signal-to-noise ratio. A proton-decoupled pulse sequence is used to simplify the spectrum.

C. Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~204Carbonyl C=O
~161Aromatic C (attached to OH)
~132Aromatic CH (ortho to C=O)
~128Aromatic C (ipso, attached to C=O)
~116Aromatic CH (ortho to OH)
~38Methine CH (isopropyl)
~19Methyl CH₃ (isopropyl)

D. Spectral Interpretation

  • Carbonyl Carbon: The signal at the far downfield region, ~204 ppm, is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the electron-donating hydroxyl group is deshielded and appears at ~161 ppm. The carbon ipso to the carbonyl group is found around ~128 ppm. The two types of protonated aromatic carbons appear at ~132 ppm (ortho to C=O) and ~116 ppm (ortho to OH).

  • Aliphatic Carbons: The methine carbon of the isopropyl group is predicted to resonate at ~38 ppm, and the two equivalent methyl carbons are expected at ~19 ppm in the upfield region of the spectrum.

V. Mass Spectrometry (MS)

A. Theoretical Framework

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The compound is vaporized and travels through a capillary column, where it is separated from any impurities.

  • Ionization and Fragmentation: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

C. Predicted Mass Spectral Data

m/zRelative AbundanceAssignment
164Moderate[M]⁺ (Molecular Ion)
121High[M - C₃H₇]⁺
93Moderate[C₆H₅O]⁺
43High[C₃H₇]⁺

D. Spectral Interpretation and Fragmentation Pathway

The mass spectrum provides the molecular weight and key structural fragments.

  • Molecular Ion: The peak at m/z 164 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most significant fragmentation is the cleavage of the bond between the carbonyl group and the isopropyl group. This results in the formation of a stable acylium ion at m/z 121 ([M - C₃H₇]⁺) and an isopropyl radical. This is often the base peak.

    • Formation of the Isopropyl Cation: The other product of the alpha-cleavage, the isopropyl cation ([C₃H₇]⁺), would appear at m/z 43.

    • Cleavage leading to Phenoxy Radical: Fragmentation can also occur on the other side of the carbonyl group, leading to the formation of a phenoxy radical and a charged fragment. However, the formation of the acylium ion is generally more favorable.

    • Rearrangement and further fragmentation of the acylium ion can lead to other smaller fragments, such as the peak at m/z 93, which could correspond to a [C₆H₅O]⁺ fragment after loss of CO.

G mol [C₁₀H₁₂O₂]⁺˙ m/z = 164 frag1 [C₇H₅O₂]⁺ m/z = 121 mol->frag1 - C₃H₇• frag2 [C₃H₇]⁺ m/z = 43 mol->frag2 - C₇H₅O₂• frag3 [C₆H₅O]⁺ m/z = 93 frag1->frag3 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

VI. Conclusion

The comprehensive analysis of the predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data provides a self-validating and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the assigned structure. This guide serves as a practical illustration of the power of modern spectroscopic methods in the rigorous characterization of molecules, a critical step in the drug development pipeline.

VII. References

  • NMRDB . (n.d.). Predict 1H proton NMR spectra. Retrieved January 2, 2026, from --INVALID-LINK--

  • ACD/Labs . (n.d.). NMR Prediction. Retrieved January 2, 2026, from --INVALID-LINK--

  • Cheminfo . (n.d.). IR spectra prediction. Retrieved January 2, 2026, from --INVALID-LINK--

  • NIST Chemistry WebBook . (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved January 2, 2026, from --INVALID-LINK--

  • Spectral Database for Organic Compounds (SDBS) . (n.d.). SDBS Home. Retrieved January 2, 2026, from --INVALID-LINK--

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] It allows for the determination of a molecule's carbon-hydrogen framework, making it a cornerstone of organic chemistry and drug development.[1] The two most common types of NMR spectroscopy for organic compounds are ¹H NMR, which provides information about the proton environments, and ¹³C NMR, which reveals the types of carbon atoms present.[1]

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. The position of a signal on the spectrum (measured in parts per million, ppm) is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The splitting pattern provides information about the number of adjacent protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides further detail on the connectivity and stereochemistry of the molecule.

This guide will apply these principles to predict and interpret the ¹H and ¹³C NMR spectra of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Based on this structure, we can predict the number of unique signals in both the ¹H and ¹³C NMR spectra by identifying the chemically non-equivalent protons and carbons.

  • ¹H NMR: We anticipate signals for the phenolic hydroxyl proton, the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. Due to symmetry in the para-substituted benzene ring, the aromatic protons will appear as two distinct signals.

  • ¹³C NMR: We expect signals for the carbonyl carbon, the aromatic carbons (four signals due to symmetry), the methine carbon of the isopropyl group, and the methyl carbons of the isopropyl group.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is detailed below. The chemical shifts are estimated based on the analysis of similar structures, such as isobutyrophenone and other para-substituted phenols.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OH9.0 - 10.0Singlet (broad)1HN/A
Ar-H (ortho to C=O)7.8 - 8.0Doublet2H~8.5
Ar-H (meta to C=O)6.8 - 7.0Doublet2H~8.5
-CH(CH₃)₂3.5 - 3.8Septet1H~7.0
-CH(CH ₃)₂1.1 - 1.3Doublet6H~7.0
Rationale for Predicted ¹H Chemical Shifts and Multiplicities
  • Aromatic Protons (7.8 - 8.0 ppm and 6.8 - 7.0 ppm): The protons on the aromatic ring are split into two distinct signals due to their proximity to different functional groups. The protons ortho to the electron-withdrawing carbonyl group are deshielded and thus appear at a lower field (higher ppm value).[2] Conversely, the protons meta to the carbonyl group (and ortho to the electron-donating hydroxyl group) are more shielded and appear at a higher field (lower ppm value). Both signals are expected to be doublets due to coupling with their respective neighboring aromatic protons.

  • Isopropyl Group Methine Proton (-CH(CH₃)₂, 3.5 - 3.8 ppm): This proton is adjacent to the carbonyl group, which causes a significant downfield shift. It is coupled to the six equivalent protons of the two methyl groups, resulting in a septet multiplicity (n+1 rule, where n=6).

  • Isopropyl Group Methyl Protons (-CH(C H₃)₂, 1.1 - 1.3 ppm): These six protons are equivalent and are coupled to the single methine proton, resulting in a doublet.

  • Phenolic Hydroxyl Proton (-OH, 9.0 - 10.0 ppm): The chemical shift of hydroxyl protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet at a relatively high ppm value, which is characteristic for phenolic hydroxyl groups.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is summarized in the table below. Chemical shifts are estimated based on standard values for substituted benzenes and ketones.

Carbon Predicted Chemical Shift (δ, ppm)
C=O200 - 210
Ar-C (ipso, attached to C=O)128 - 132
Ar-C (ortho to C=O)130 - 134
Ar-C (meta to C=O)114 - 118
Ar-C (para to C=O, attached to OH)160 - 165
-C H(CH₃)₂35 - 40
-CH(C H₃)₂18 - 22
Rationale for Predicted ¹³C Chemical Shifts
  • Carbonyl Carbon (C=O, 200 - 210 ppm): The carbonyl carbon of a ketone is highly deshielded and typically appears in this downfield region of the ¹³C NMR spectrum.

  • Aromatic Carbons:

    • The carbon bearing the hydroxyl group (para to the carbonyl) is significantly deshielded by the oxygen atom and is expected to have the highest chemical shift among the aromatic carbons.

    • The ipso-carbon (attached to the carbonyl group) and the ortho-carbons will have distinct chemical shifts due to the electronic effects of the substituents.

    • The meta-carbons (ortho to the hydroxyl group) are shielded by the electron-donating hydroxyl group and will appear at the highest field (lowest ppm) among the aromatic carbons.

  • Isopropyl Group Carbons:

    • The methine carbon (-C H(CH₃)₂) is expected in the 35-40 ppm range.

    • The two equivalent methyl carbons (-CH(C H₃)₂) will appear at a higher field, typically between 18 and 22 ppm.

Experimental Protocols

While specific experimental data is not provided, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is outlined below.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with prominent hydroxyl groups that may undergo exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the -OH proton signal more clearly.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Figure 2: Workflow for NMR Sample Preparation.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on concentration).

Data Processing
  • Fourier Transformation: Apply an appropriate window function and perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption line shape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have established a detailed set of expected spectral parameters. The provided protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality experimental data. For researchers in synthetic chemistry, drug discovery, and quality control, this guide serves as a practical tool for understanding and predicting the NMR characteristics of this and similar phenolic ketone compounds, thereby aiding in their synthesis, identification, and characterization.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a phenolic ketone of interest to researchers in drug development and related scientific fields. This document delves into the core principles of its analysis, offering field-proven insights and detailed methodologies.

Introduction: Understanding this compound

This compound, also known as 4'-hydroxy-2-methylpropiophenone, is a chemical compound with the molecular formula C₁₀H₁₂O₂.[1] Its structure, featuring a hydroxylated phenyl ring and a ketone functional group, places it within the broad class of phenolic compounds. The accurate and sensitive detection of such molecules is crucial in various stages of pharmaceutical research, from metabolism studies to quality control. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose.

Chemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Exact Mass 164.083729621 DaPubChem[1]

Foundational Principles of Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound, a robust and sensitive approach is the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the dual advantage of chromatographic separation of the analyte from complex matrices and its highly specific detection and quantification by the mass spectrometer.

The "Why" Behind Methodological Choices

The phenolic hydroxyl group and the ketone moiety dictate the compound's behavior during analysis. The hydroxyl group makes the molecule amenable to ionization by electrospray ionization (ESI), a soft ionization technique that typically produces intact molecular ions. The choice of ionization polarity (positive or negative) can significantly impact sensitivity. For phenolic compounds, negative ion mode is often more sensitive due to the acidic nature of the phenolic proton.[2] However, positive ion mode can provide complementary fragmentation information.

The overall workflow for the analysis is a multi-step process designed to ensure accuracy and reproducibility.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Extraction Extraction Sample->Extraction Isolate Analyte Filtration Filtration Extraction->Filtration Remove Particulates Injection Injection Filtration->Injection Introduce to System Separation Separation Injection->Separation C18 Column Ionization Ionization Separation->Ionization ESI Source MS1_Analysis MS1_Analysis Ionization->MS1_Analysis Precursor Ion Selection CID CID MS1_Analysis->CID Fragmentation MS2_Analysis MS2_Analysis CID->MS2_Analysis Product Ion Detection Data_Processing Data_Processing MS2_Analysis->Data_Processing Quantification & Identification

Caption: General workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis of this compound. This protocol is a self-validating system, with each step designed to ensure the integrity of the final results.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix (e.g., plasma, tissue homogenate, reaction mixture) and present it in a clean solution suitable for LC-MS/MS analysis.

Protocol:

  • Solvent Extraction:

    • To 100 µL of the sample, add 400 µL of cold acetonitrile containing an appropriate internal standard. The acetonitrile will precipitate proteins and extract the analyte.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.

Liquid Chromatography Parameters

A reversed-phase C18 column is a suitable choice for retaining and separating this moderately polar compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds and high resolution.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute the analyte with good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for analytical LC-MS/MS.
Mass Spectrometry Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

ParameterPositive Ion ModeNegative Ion ModeRationale
Ionization Mode ESIESIESI is a soft ionization technique suitable for this molecule.
Capillary Voltage 3.5 kV-3.0 kVOptimized for stable spray and maximal ion generation.
Source Temperature 150 °C150 °CPrevents thermal degradation.
Desolvation Temp. 350 °C350 °CAids in solvent evaporation.
Precursor Ion (m/z) 165.09163.08Corresponds to [M+H]⁺ and [M-H]⁻ respectively.
Collision Gas ArgonArgonAn inert gas for collision-induced dissociation.

Fragmentation Analysis: Unraveling the Structure

Collision-Induced Dissociation (CID) in the mass spectrometer provides structural information by fragmenting the precursor ion into characteristic product ions. The fragmentation pattern serves as a fingerprint for the molecule.

Proposed Fragmentation Pathway (Positive Ion Mode)

In positive ion mode, the molecule is protonated, likely at the carbonyl oxygen. The primary fragmentation is expected to be an alpha-cleavage, breaking the bond between the carbonyl carbon and the isopropyl group.

Positive_Ion_Fragmentation cluster_main Proposed Positive Ion Fragmentation Precursor [M+H]⁺ m/z 165.09 Fragment1 4-hydroxybenzoyl cation m/z 121.03 Precursor->Fragment1 α-cleavage Neutral_Loss1 - C₃H₈ (Propane) Fragment2 Isopropyl cation m/z 43.05 Precursor->Fragment2 α-cleavage Neutral_Loss2 - C₇H₅O₂ (4-hydroxybenzoyl radical)

Caption: Proposed fragmentation of protonated this compound.

The key product ion at m/z 121.03 corresponds to the stable 4-hydroxybenzoyl cation, which is consistent with GC-MS data for this compound.[1] The isopropyl cation at m/z 43.05 is another likely fragment resulting from the alpha-cleavage.

Proposed Fragmentation Pathway (Negative Ion Mode)

In negative ion mode, the molecule is deprotonated at the phenolic hydroxyl group. Fragmentation can proceed through the loss of the isopropyl radical.

Negative_Ion_Fragmentation cluster_main Proposed Negative Ion Fragmentation Precursor [M-H]⁻ m/z 163.08 Fragment1 [M-H-C₃H₇]⁻ m/z 120.02 Precursor->Fragment1 Radical Loss Neutral_Loss1 - C₃H₇• (Isopropyl radical)

Caption: Proposed fragmentation of deprotonated this compound.

The resulting ion at m/z 120.02 is a plausible fragment, although its stability may be lower than the even-electron ions formed in positive mode.

Summary of Key Mass Transitions for MRM Analysis

For quantitative analysis using Multiple Reaction Monitoring (MRM), the following mass transitions are recommended:

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Transition
Positive 165.09121.03[M+H]⁺ → [C₇H₅O₂]⁺
Positive 165.0943.05[M+H]⁺ → [C₃H₇]⁺
Negative 163.08120.02[M-H]⁻ → [C₇H₄O₂]⁻

Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the mass spectrometric analysis of this compound. The provided LC-MS/MS methodology, coupled with the proposed fragmentation pathways, offers a solid foundation for the sensitive and specific detection of this compound. As with any analytical method, instrument-specific optimization is paramount to achieving the best performance. Future work could involve high-resolution mass spectrometry to confirm the elemental composition of the proposed fragments and stable isotope labeling studies to definitively elucidate the fragmentation mechanisms.

References

An In-depth Technical Guide to the Physical Properties of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(4-Hydroxyphenyl)-2-methylpropan-1-one, also known by its synonym 4'-Hydroxy-2-methylpropiophenone, is an aromatic ketone of significant interest in various fields of chemical research and development. Its molecular structure, featuring a hydroxyl-substituted phenyl ring and a branched alkyl chain, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its behavior and handling. The information presented herein is grounded in established scientific data and is intended to support researchers in their experimental design and application development.

Core Physical Characteristics

A summary of the fundamental physical properties of this compound is presented in the table below. These values are crucial for understanding the compound's physical state, stability, and potential applications.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 34917-91-4[2][3]
Appearance Off-white to light yellow solid[2]
Melting Point 56 °C[2][4]
Boiling Point (Predicted) 303.4 ± 15.0 °C[2][4]
Density (Predicted) 1.074 ± 0.06 g/cm³[2]
pKa (Predicted) 8.89 ± 0.26[2]

Structural and Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data, which serves as a benchmark for sample purity and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl group on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with variations in chemical shifts due to substitution), and the aliphatic carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by key absorption bands indicative of its functional groups:

  • A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the ketone carbonyl group, expected around 1690-1760 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • C=C stretching bands for the aromatic ring.

  • A C-O stretching band for the phenolic group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group (alpha-cleavage), leading to the formation of characteristic fragment ions.

Experimental Methodologies for Physical Property Determination

The accurate determination of the physical properties of this compound is paramount for its application in research and development. The following section details the standard experimental protocols for measuring its melting point, boiling point, and solubility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

Workflow for Melting Point Determination:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep Grind sample to a fine powder Pack Pack into a capillary tube Prep->Pack Apparatus Place in melting point apparatus Pack->Apparatus Heat Heat slowly (1-2 °C/min) Apparatus->Heat Observe Observe and record melting range Heat->Observe

Caption: Workflow for determining the melting point of a solid organic compound.

Detailed Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Boiling Point Determination (Predicted)

Conceptual Workflow for Boiling Point Determination:

BoilingPoint cluster_setup Apparatus Setup cluster_measurement Measurement under Reduced Pressure Sample Place sample in distillation flask Connect Connect to vacuum and manometer Sample->Connect Heat Heat the sample gently Connect->Heat Record Record temperature and pressure at boiling Heat->Record

Caption: Conceptual workflow for determining the boiling point under reduced pressure.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations. A systematic approach is employed to determine its solubility profile.

Workflow for Solubility Testing:

Solubility cluster_solvents Solvent Addition and Observation Start Weigh a known mass of the compound AddSolvent Add a measured volume of solvent Start->AddSolvent Agitate Agitate at a constant temperature AddSolvent->Agitate Observe Observe for dissolution Agitate->Observe Repeat Repeat with increasing solvent volume or different solvents Observe->Repeat

Caption: Workflow for the systematic determination of solubility.

Detailed Protocol:

  • Initial Screening: A small, known amount of the compound is added to a test tube.

  • Solvent Addition: A measured volume of a specific solvent (e.g., water, ethanol, acetone, dichloromethane) is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are categorized as soluble, partially soluble, or insoluble.

  • Quantitative Determination: For more precise measurements, increasing amounts of the compound are added to a fixed volume of the solvent until saturation is reached. The concentration at saturation represents the solubility.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of this compound. The presented data and experimental protocols are intended to equip researchers and professionals with the necessary information for the effective handling, characterization, and application of this compound in their scientific endeavors. Adherence to established experimental procedures and careful observation are crucial for obtaining reliable and reproducible results.

References

Solubility of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (also known as 4'-Hydroxy-2-methylpropiophenone). Solubility is a fundamental physicochemical property that dictates the feasibility of chemical reactions, dictates formulation strategies, and influences the bioavailability of active compounds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical principles and practical, field-proven methodologies for solubility determination. We will explore the molecular characteristics governing solubility, present expected solubility profiles across a range of common laboratory solvents, and provide a detailed, self-validating experimental protocol for empirical measurement.

Introduction: The Critical Role of Solubility

This compound is an aromatic ketone featuring a key phenolic hydroxyl group. This structure makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. However, its utility in any application—be it a reaction medium, a purification process, or a final formulation—is fundamentally governed by its ability to dissolve in a given solvent.

Understanding the solubility profile is not merely an academic exercise; it is a critical prerequisite for:

  • Rational Solvent Selection: Choosing appropriate solvents for synthesis, extraction, and purification to maximize yield and purity.

  • Reaction Optimization: Ensuring reactants are in the same phase to facilitate efficient molecular interaction.

  • Crystallization and Purification: Developing effective crystallization protocols by identifying suitable solvent/anti-solvent systems.

  • Formulation Development: For pharmaceutical applications, solubility directly impacts drug delivery, absorption, and bioavailability.[1][2]

This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and the resulting solubility behavior.

Physicochemical Properties & Molecular Rationale for Solubility

The solubility of a compound is dictated by its molecular structure. The key features of this compound are detailed below.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
XLogP3 2.4[3]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)[3]
Hydrogen Bond Acceptor Count 2 (from the carbonyl and hydroxyl oxygens)[3]

The molecule's structure presents a duality:

  • Polar Features: The phenolic hydroxyl (-OH) group and the carbonyl (C=O) group introduce polarity. The hydroxyl group is a strong hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor.

  • Non-polar Features: The benzene ring and the isopropyl group (-CH(CH₃)₂) constitute a significant non-polar, lipophilic region.

This balance between hydrophilic and lipophilic character is the primary determinant of its solubility. The widely applied principle of "like dissolves like" provides the foundational logic: polar solvents will favorably interact with the polar functional groups, while non-polar solvents will interact with the hydrocarbon backbone.[4][5]

Caption: Key molecular interactions governing solubility.

Expected Solubility Profile

Based on the physicochemical properties and established chemical principles, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. The principle that polar solvents tend to extract more polar phenolic compounds underpins these predictions.[6]

SolventSolvent TypePolarity IndexExpected SolubilityRationale
WaterPolar Protic10.2Sparingly SolubleThe large non-polar surface area from the benzene ring and alkyl group counteracts the favorable hydrogen bonding of the single hydroxyl group.
Methanol / EthanolPolar Protic5.1 / 5.2Soluble to Freely SolubleThese alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar groups, while their alkyl chains interact favorably with the non-polar regions of the solute.[7][8]
AcetonePolar Aprotic5.1SolubleAcetone's carbonyl group can accept a hydrogen bond from the solute's hydroxyl group, and its overall polarity is sufficient to dissolve the compound.[9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Freely SolubleA highly polar and versatile aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds.[9][10]
Ethyl AcetateMid-Polarity4.4SolubleOffers a good balance of polarity to interact with the functional groups and non-polar character to solvate the hydrocarbon portions.[9]
Dichloromethane (DCM)Weakly Polar3.1SolublePrimarily interacts with the non-polar regions of the molecule, but has enough polarity to accommodate the functional groups.[9]
Hexane / HeptaneNon-Polar0.1 / 0.1InsolubleThe high energy penalty required to break the solute's intermolecular hydrogen bonds and dipole-dipole interactions is not compensated by the weak van der Waals forces offered by these non-polar solvents.[5]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, quantitative data, an empirical determination is essential. The Shake-Flask method is a robust and widely accepted technique for measuring thermodynamic (or equilibrium) solubility.[2][11][12] It is a self-validating system because it ensures that the solvent is fully saturated with the solute, representing a true equilibrium state.

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature for a prolonged period to ensure equilibrium is reached. After this period, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is quantified.[2][13]

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an amount of this compound that is known to be in excess of its expected solubility into several (n≥3) glass vials with screw caps.

    • Causality: Using a clear excess ensures that the resulting solution will be saturated. Running replicates provides statistical confidence in the final result.

  • Equilibration:

    • Pipette a precise volume (e.g., 5.0 mL) of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48-72 hours being preferable for compounds that dissolve slowly.[11][13]

    • Causality: Constant temperature is critical as solubility is temperature-dependent.[4] Prolonged agitation ensures the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE or PVDF) to remove all particulate matter.

    • Causality: Filtration is a critical step. Failure to remove microscopic undissolved particles will lead to an overestimation of the solubility.[2][11]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[11]

    • Causality: A validated, linear analytical method is the cornerstone of trustworthy data. The calibration curve provides the basis for converting the instrument response into a precise concentration value.

Shake_Flask_Workflow A Step 1: Preparation Add excess solid solute to vial B Step 2: Equilibration Add solvent, seal, and agitate (e.g., 24-48h at 25°C) A->B Achieve Saturation C Step 3: Phase Separation Settle and filter supernatant (e.g., 0.45 µm filter) B->C Isolate Saturated Solution D Step 4: Quantification Dilute and analyze via HPLC/UV-Vis C->D Prepare for Analysis E Result Thermodynamic Solubility (mg/mL or M) D->E Calculate Concentration

References

An In-Depth Technical Guide to 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one (CAS 761459-40-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and known hazards associated with the compound 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one, identified by CAS number 761459-40-9. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be interested in this molecule. The guide consolidates available data on its chemical structure, physical properties, and safety information. It is important to note that while basic property and safety data are available, there is a significant lack of in-depth technical information in the public domain regarding its synthesis, mechanism of action, and biological activity.

Chemical Identity and Physical Properties

1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one is a substituted aromatic ketone. Its core structure consists of a phenyl ring substituted with a hydroxyl group, a methyl group, and an isobutyryl group.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 761459-40-9[1]
IUPAC Name 1-(4-hydroxy-2-methylphenyl)-2-methylpropan-1-one[1]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol [2]
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Storage Temperature 2-8°C, sealed in a dry environment[3]

Diagram 1: Chemical Structure of 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one

Caption: 2D structure of 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one.

Synthesis and Manufacturing

Potential Research Applications and Biological Activity

There is a notable absence of published research detailing the biological activity or mechanism of action of 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. Its structural features, including a substituted phenol, are common in a wide range of biologically active molecules. Phenolic compounds are known to exhibit various pharmacological activities, and the specific substitution pattern on this molecule could confer unique properties.

Given its structure, potential areas of investigation could include:

  • Enzyme Inhibition: The phenolic hydroxyl group and the ketone could interact with the active sites of various enzymes.

  • Receptor Binding: The overall shape and electronic properties of the molecule might allow it to bind to specific cellular receptors.

  • Antioxidant Activity: Phenolic compounds are often studied for their antioxidant properties.

However, without experimental data, these remain speculative. The lack of published biological data suggests that this compound is either a relatively new entity in the research landscape or has not demonstrated significant activity in initial screenings to warrant further public-domain research.

Hazards and Safety Information

Based on available Safety Data Sheets (SDS), 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one is classified as a research chemical and should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information

Hazard StatementPrecautionary Statement
Not classified as hazardous according to available data.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocol: Standard Laboratory Handling Procedures

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry place, away from incompatible materials. The recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Diagram 2: Laboratory Safety Workflow

A Assess Hazards (Review SDS) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Ventilated Area (Fume Hood) B->C D Weigh & Prepare Solution C->D E Store Properly (2-8°C, Dry) D->E F Dispose of Waste (Follow Regulations) D->F

Caption: A standard workflow for the safe handling of laboratory chemicals.

Conclusion and Future Directions

1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one is a chemical compound with defined physical properties but limited publicly available technical information regarding its synthesis and biological function. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing research means that any investigation into its properties would be novel. Future research should focus on developing and publishing a scalable synthesis method, followed by a comprehensive screening for biological activity. Such studies would be essential to determine if this molecule holds any therapeutic potential or is a useful tool for chemical biology research.

References

Methodological & Application

Application Notes & Protocols: 1-(4-Hydroxyphenyl)-2-methylpropan-1-one in Photochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one in the field of photochemistry. This versatile compound is a Type I photoinitiator, crucial for initiating polymerization reactions upon exposure to ultraviolet (UV) light. We will delve into its photochemical mechanism, provide detailed protocols for its use in key applications such as UV curing and biomedical hydrogel fabrication, and offer insights into experimental design and best practices.

Introduction to this compound

This compound, a member of the α-hydroxy ketone class of photoinitiators, is a highly efficient free-radical generator.[1][2] Its molecular structure, featuring a benzoyl group, is specifically designed for photo-cleavage. When exposed to UV radiation, the molecule undergoes a process known as a Norrish Type I reaction, splitting into two distinct free radical species.[1][3] These radicals are the active species that initiate the polymerization of monomers and oligomers, transforming a liquid resin into a solid polymer. This characteristic makes it an indispensable component in UV-curable formulations across various industries, including coatings, adhesives, and 3D printing.[4][5]

1.1. Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective application.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
Molecular Formula C10H12O2PubChem[6]
Molar Mass 164.20 g/mol PubChem[6]
Appearance White to off-white crystalline powderN/A
UV Absorption Max (λmax) Typically in the 250-300 nm rangeGeneral knowledge[2]

Note: The exact λmax can vary depending on the solvent and formulation.

Photochemical Mechanism of Action

The efficacy of this compound as a photoinitiator is rooted in its ability to undergo a Norrish Type I cleavage reaction upon UV light absorption.[1][3][4] This process is highly efficient and forms the basis of its function in photopolymerization.

The Causality Behind the Mechanism:

  • Photon Absorption: The ketone's carbonyl group absorbs a photon of UV light, promoting it to an excited singlet state.

  • Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable triplet state.

  • α-Cleavage: From either the excited singlet or triplet state, the crucial step occurs: the homolytic cleavage of the carbon-carbon bond adjacent (in the alpha position) to the carbonyl group.[3]

  • Radical Formation: This cleavage results in the formation of two primary free radicals: a benzoyl radical and an isopropyl radical. Both radicals are highly reactive and can initiate polymerization.

This direct cleavage into initiating radicals classifies it as a Type I photoinitiator , which does not require a co-initiator or synergist to function, simplifying formulation design.[1][2]

Caption: Norrish Type I cleavage mechanism of this compound.

Applications and Experimental Protocols

The choice of photoinitiator concentration is a critical parameter. Insufficient amounts can lead to slow or incomplete curing, while excessive amounts can cause "light blocking" where the surface cures too quickly, preventing UV light from penetrating deeper into the material, resulting in poor through-cure.[2]

Application 1: UV Curing of Acrylate-Based Coatings

This photoinitiator is widely used for the rapid, solvent-free curing of protective and decorative coatings on substrates like wood, plastic, and metal. The process is valued for its speed and low energy consumption.

Protocol: Formulation and Curing of a Clear Acrylate Varnish

This protocol describes the preparation of a simple UV-curable varnish.

Materials:

  • Trimethylolpropane triacrylate (TMPTA) (Oligomer)

  • Hexanediol diacrylate (HDDA) (Reactive Diluent)

  • This compound (Photoinitiator)

  • UV Curing System (e.g., medium-pressure mercury lamp, 365 nm LED)

Procedure:

  • Formulation Preparation: In a light-protected beaker (e.g., amber glass), combine the components according to the table below. The photoinitiator should be added last and stirred in the dark until fully dissolved. Gentle warming (to ~40°C) can aid dissolution.

    • Causality: The oligomer (TMPTA) provides the core properties of the coating (hardness, chemical resistance), while the reactive diluent (HDDA) is used to reduce the viscosity for easy application. The photoinitiator concentration is optimized for efficient curing without causing surface defects.[7]

ComponentFunctionWeight Percentage (wt%)
TMPTAOligomer60%
HDDAReactive Diluent37%
This compoundPhotoinitiator3%
  • Substrate Application: Apply a thin film of the formulated resin onto the desired substrate (e.g., a glass slide or a wooden panel) using a film applicator or drawdown bar to ensure a uniform thickness (e.g., 50 µm).

  • UV Curing: Immediately place the coated substrate under the UV lamp. Expose the film to a controlled dose of UV radiation.

    • Typical Conditions: UV intensity of 100 mW/cm² for 5-15 seconds.

    • Expert Insight: The required UV dose depends on the film thickness, initiator concentration, and lamp intensity. It is crucial to calibrate the system. Start with a lower exposure time and test for cure completion (e.g., tack-free surface) to avoid over-curing, which can lead to yellowing or brittleness.

  • Cure Validation: Assess the cure by checking for a tack-free surface using a cotton ball or by performing a solvent rub test (e.g., with methyl ethyl ketone, MEK) to ensure crosslinking is complete.

Application 2: Fabrication of PEG-Based Hydrogels for Biomedical Applications

In biomedical research, this photoinitiator is used to create hydrogel scaffolds for tissue engineering and 3D cell culture. Its utility in this area is significant, though for applications requiring high biocompatibility, derivatives like Irgacure 2959, which has a similar structure but enhanced water solubility and lower cytotoxicity, are often preferred.[8][9] The principles and workflow, however, are directly transferable.

Protocol: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol details the steps for creating a basic hydrogel disc.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • UV Light Source (365 nm, ~10-20 mW/cm²)

Procedure:

  • Photoinitiator Stock Solution: Prepare a 10% (w/v) stock solution of the photoinitiator in a solvent like ethanol or DMSO, as it has limited water solubility. Protect the solution from light.[10]

    • Expert Insight: Dissolving the photoinitiator in a small amount of a biocompatible solvent first ensures its homogenous distribution within the aqueous precursor solution.

  • Precursor Solution Preparation: a. Prepare a 10% (w/v) solution of PEGDA in PBS. Ensure it is fully dissolved. b. Add the photoinitiator stock solution to the PEGDA solution to achieve a final photoinitiator concentration of 0.1% (w/v). For example, add 10 µL of the 10% stock solution to 1 mL of the PEGDA solution. c. Vortex the final precursor solution thoroughly to ensure homogeneity.

  • Hydrogel Casting: a. Pipette a defined volume of the precursor solution (e.g., 50 µL) into a mold (e.g., a silicone mold or between two glass slides separated by a spacer of desired thickness).

    • Causality: The volume and mold dimensions will determine the final size and shape of the hydrogel.

  • Photopolymerization: a. Expose the precursor solution in the mold to 365 nm UV light. b. A typical exposure time is 1-5 minutes at an intensity of 10-20 mW/cm². The solution will transition from liquid to a solid gel.[11]

    • Trustworthiness: The polymerization process is visually evident. The degree of crosslinking, and thus the mechanical stiffness of the hydrogel, can be tuned by modulating the UV exposure time and initiator concentration.[7]

  • Post-Cure Processing: a. Carefully remove the crosslinked hydrogel from the mold. b. Immerse the hydrogel in a large volume of fresh PBS for 24-48 hours, changing the PBS several times. This step is critical to wash out any unreacted monomers, residual photoinitiator, and byproducts, which is essential for reducing potential cytotoxicity.

Caption: Experimental workflow for photocrosslinking of PEGDA hydrogels.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[12]

  • Inhalation: Avoid breathing vapor or dust.[12] Handle in a well-ventilated area or a fume hood.

  • Storage: Keep in a tightly sealed container in a dry, dark, and cool place. It is sensitive to light.

References

Application Notes & Protocols: 1-(4-Hydroxyphenyl)-2-methylpropan-1-one as a High-Efficiency Type I Photoinitiator for Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Photopolymerization, the process of using light to initiate and propagate a polymerization reaction, is a cornerstone of modern materials science, enabling advancements in fields ranging from advanced manufacturing and microelectronics to regenerative medicine. The efficiency and success of this process hinge on the selection of a suitable photoinitiator—a molecule that absorbs light energy and converts it into chemical energy in the form of reactive species.[1]

This guide provides a detailed technical overview of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one , a versatile and efficient Type I photoinitiator. Unlike Type II photoinitiators, which require a co-initiator to generate radicals, Type I initiators undergo direct unimolecular bond cleavage upon irradiation, simplifying formulation and often leading to higher initiation efficiency.[2] This molecule, belonging to the hydroxyalkylphenone class, is particularly effective for the free-radical polymerization of acrylate and methacrylate systems.[3]

We will explore its fundamental mechanism of action, provide validated protocols for its application in both industrial UV-curable resins and biomedical hydrogel synthesis, and offer expert insights into optimizing experimental parameters for robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage photopolymerization in their work.

Physicochemical Properties & Handling

A thorough understanding of the photoinitiator's properties is critical for proper formulation, handling, and storage.

PropertyValueReference
IUPAC Name This compound[4]
Synonyms 4'-Hydroxy-2-methylpropiophenone, p-Hydroxyisobutyrophenone[4]
CAS Number 34917-91-4[4]
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4]
Appearance Typically a white to off-white crystalline solid
UV Absorption (λmax) Strong absorbance in the 230-280 nm range, with weaker absorbance extending to ~360 nm[3]
Solubility Soluble in many common organic solvents (e.g., acetone, ethyl acetate, alcohols) and acrylate monomers. Low solubility in water.[5]

Safety & Handling: Users should consult the Safety Data Sheet (SDS) before use. This compound is known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Mechanism of Photoinitiation: Norrish Type I α-Cleavage

This compound functions via a Norrish Type I fragmentation mechanism. This process is highly efficient and is characterized by the direct cleavage of the bond adjacent (in the alpha position) to the carbonyl group upon absorption of ultraviolet (UV) light.[1]

The process unfolds in three primary steps:

  • Photon Absorption: The ketone chromophore within the molecule absorbs a photon of appropriate energy (UV light), promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the C-C bond between the carbonyl group and the isopropyl group. This bond scission is energetically favorable and results in the formation of two distinct free radicals: a 4-hydroxybenzoyl radical and an isopropyl radical .

Both of these radical species are capable of initiating polymerization by attacking the double bonds of vinyl monomers (e.g., acrylates), thereby starting the chain-growth process.

G cluster_reactants cluster_products cluster_polymerization PI 1-(4-Hydroxyphenyl)- 2-methylpropan-1-one (S₀) PI_excited Excited State (T₁) PI->PI_excited  hν (UV Light) Absorption Rad1 4-Hydroxybenzoyl Radical PI_excited->Rad1 α-Cleavage Rad2 Isopropyl Radical PI_excited->Rad2 α-Cleavage Monomer Acrylate Monomer Rad1->Monomer Initiation Rad2->Monomer Initiation Polymer Polymer Chain Growth Monomer->Polymer Propagation G cluster_inputs Inputs node_step node_step node_input node_input node_output node_output Oligomer Oligomer (e.g., Urethane Diacrylate) step1 1. Formulation & Mixing Oligomer->step1 Monomer Monomer (e.g., IBOA) Monomer->step1 Initiator Photoinitiator (1-HP-2-MP-1-one) Initiator->step1 step2 2. Homogenization (Vortex/Stir) step1->step2 step3 3. Film Application (Drawdown Bar) step2->step3 step4 4. UV Curing step3->step4 step5 5. Characterization step4->step5 Output Cured Polymer Film step5->Output G cluster_inputs Inputs node_step node_step node_input node_input node_output node_output PEGDA PEGDA Monomer step1 1. Prepare Precursor Solution PEGDA->step1 Solvent Solvent (PBS) Solvent->step1 Initiator Photoinitiator Initiator->step1 step2 2. Add to Mold step1->step2 step3 3. UV Exposure (Polymerization) step2->step3 step4 4. Demold & Purify (Swelling in PBS) step3->step4 Output Purified Hydrogel step4->Output

References

Application Notes and Protocols for the UV Curing Photoinitiator: 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Hydroxyphenyl)-2-methylpropan-1-one is a member of the α-hydroxy ketone family, a class of compounds widely utilized as Type I photoinitiators in UV (ultraviolet) curing applications. These photoinitiators are prized for their high efficiency and cleavage rate upon UV exposure, leading to the rapid formation of free radicals that initiate polymerization of various monomers and oligomers. This application note provides a detailed exploration of the mechanism of action of this compound, its key photochemical properties, and comprehensive protocols for its characterization in UV-curable formulations. This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and analysis of photopolymerizable systems.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
CAS Number 34917-91-4--INVALID-LINK--
Appearance White to off-white crystalline powderInferred from similar compounds

Mechanism of Action: Norrish Type I Cleavage

The efficacy of this compound as a photoinitiator is rooted in its susceptibility to a specific photochemical reaction known as the Norrish Type I cleavage.[1][2] This process can be dissected into several key steps:

  • UV Light Absorption: The process begins with the absorption of a photon of UV light by the carbonyl group (C=O) of the ketone. This elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). The efficiency of this absorption is wavelength-dependent and is characterized by the compound's UV-Vis absorption spectrum.

  • Intersystem Crossing: The excited singlet state is typically short-lived and can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[1]

  • α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group.[2] This is the defining step of the Norrish Type I reaction. For this compound, this cleavage results in the formation of two distinct free radicals: a 4-hydroxybenzoyl radical and an isopropyl radical.

  • Initiation of Polymerization: The newly formed free radicals are highly reactive and readily attack the double bonds of monomer and oligomer units (e.g., acrylates, methacrylates) present in the formulation. This initiates a chain reaction, leading to the rapid cross-linking and solidification of the liquid resin into a solid polymer network, a process known as UV curing.

The overall photochemical process is depicted in the following diagram:

G cluster_0 Photochemical Initiation cluster_1 Polymerization P This compound (S₀) P_S1 Excited Singlet State (S₁) P->P_S1 UV Photon (hν) P_T1 Excited Triplet State (T₁) P_S1->P_T1 Intersystem Crossing FR Free Radicals (4-hydroxybenzoyl radical + isopropyl radical) P_S1->FR α-Cleavage (Norrish Type I) P_T1->FR α-Cleavage (Norrish Type I) M Monomer/Oligomer FR->M Initiation PM Propagating Polymer Chain M->PM Propagation Cured Cured Polymer Network PM->Cured Termination/Cross-linking

Caption: Photochemical initiation and polymerization via Norrish Type I cleavage.

Experimental Protocols

To characterize the performance of this compound in a UV-curable formulation, the following experimental protocols are recommended.

Protocol 1: Determination of UV-Visible Absorption Spectrum

Objective: To determine the optimal wavelength range for initiating the photopolymerization process.

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 0.01 M.

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum of the solvent.

  • Rinse the cuvette with the sample solution and then fill it with the sample solution.

  • Measure the absorbance of the sample solution over a wavelength range of 200-450 nm.

  • Plot the absorbance versus wavelength to obtain the UV-Vis absorption spectrum. The wavelength of maximum absorbance (λmax) indicates the most effective wavelength for photoinitiation.

Protocol 2: Monitoring Curing Kinetics with Real-Time FTIR Spectroscopy

Objective: To quantitatively measure the rate and extent of polymerization in real-time.

Materials and Equipment:

  • UV-curable formulation containing this compound, monomers, and oligomers.

  • Fourier Transform Infrared (FTIR) spectrometer with a real-time sampling accessory.

  • UV light source with a defined wavelength and intensity, coupled to the FTIR accessory.

  • Sample substrate (e.g., KBr plates, ATR crystal).

  • Micropipette.

Procedure:

  • Apply a thin film of the UV-curable formulation onto the sample substrate.

  • Place the substrate in the FTIR sample compartment.

  • Record an initial IR spectrum before UV exposure. Identify the characteristic absorption band of the reactive functional group of the monomer (e.g., the acrylate C=C double bond peak at ~810 cm⁻¹ or ~1635 cm⁻¹).

  • Initiate the real-time data acquisition.

  • Simultaneously, expose the sample to the UV light source.

  • Continuously collect IR spectra at regular time intervals (e.g., every 0.1-1 second) throughout the curing process.

  • The conversion of the functional group at time 't' can be calculated using the following formula: Conversion (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial peak area of the characteristic absorption band and Aₜ is the peak area at time 't'.

  • Plot the conversion versus time to obtain the photopolymerization kinetics profile.

G cluster_0 Sample Preparation cluster_1 Real-Time FTIR Analysis cluster_2 Data Analysis Formulation UV Curable Resin Substrate Apply Thin Film to FTIR Substrate Formulation->Substrate FTIR FTIR Spectrometer Substrate->FTIR Initial_Scan Record Initial Spectrum (t=0) FTIR->Initial_Scan UV_Exposure Expose to UV Light Initial_Scan->UV_Exposure Real_Time_Scan Continuously Record Spectra (t>0) UV_Exposure->Real_Time_Scan Analysis Calculate Conversion vs. Time Real_Time_Scan->Analysis Plot Generate Curing Kinetics Profile Analysis->Plot

Caption: Workflow for monitoring UV curing kinetics using Real-Time FTIR.

Protocol 3: Characterization of Curing Enthalpy by Photo-DSC

Objective: To measure the heat released during the photopolymerization reaction, which is proportional to the extent of the reaction.

Materials and Equipment:

  • UV-curable formulation.

  • Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source.

  • DSC sample pans (aluminum).

  • Micropipette and analytical balance.

Procedure:

  • Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a DSC sample pan.

  • Place the sample pan and an empty reference pan into the Photo-DSC cell.

  • Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).

  • Once the baseline is stable, expose the sample to a controlled pulse of UV light of a specific intensity and duration.

  • The instrument will record the heat flow as a function of time. The exothermic peak corresponds to the heat of polymerization.

  • Integrate the area under the exothermic peak to determine the total enthalpy of the reaction (ΔH).

  • The degree of cure can be determined by comparing the reaction enthalpy of a sample to the total enthalpy of a fully cured sample.

Expected Results and Discussion

The Norrish Type I cleavage of this compound is expected to be a highly efficient process, leading to rapid polymerization upon UV irradiation. The presence of the hydroxyl group on the phenyl ring may influence the absorption characteristics and the reactivity of the resulting benzoyl radical.

The byproducts of the photolysis of α-hydroxy ketones can include compounds resulting from radical recombination or further reactions. For this compound, potential byproducts could arise from the dimerization of the isopropyl radicals or the 4-hydroxybenzoyl radicals. It is important to note that the formation of colored byproducts can lead to yellowing of the cured polymer, a factor that should be assessed in the final application.

Conclusion

This compound is a potent Type I photoinitiator that functions through a well-understood Norrish Type I cleavage mechanism. Its efficient generation of free radicals upon UV exposure makes it a valuable component in a wide range of UV-curable formulations. The protocols outlined in this application note provide a robust framework for characterizing its photochemical properties and its performance in initiating polymerization. A thorough understanding and application of these methods will enable researchers and formulation scientists to effectively utilize this photoinitiator in the development of advanced materials.

References

Application Notes and Protocols for the Synthetic Utility of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenolic Ketone in Modern Organic Synthesis

1-(4-Hydroxyphenyl)-2-methylpropan-1-one is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. Its structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic ketone, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it a strategic starting material in the pharmaceutical, agrochemical, and polymer industries. These application notes provide an in-depth guide to the synthetic utility of this compound, complete with detailed protocols for key reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
CAS Number 34917-91-4--INVALID-LINK--
Appearance White to off-white crystalline solid--INVALID-LINK--
Melting Point 56 °C--INVALID-LINK--
Boiling Point 303.4°C at 760 mmHg--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water.--INVALID-LINK--

Core Synthetic Applications: A Dual-Functionality Approach

The synthetic utility of this compound is primarily centered around the independent or sequential reactions of its two key functional groups: the phenolic hydroxyl and the ketone.

G A This compound B Phenolic -OH Reactions A->B Functional Group C Ketone Reactions A->C Functional Group D O-Alkylation (Williamson Ether Synthesis) B->D Reaction Type E O-Acylation & Fries Rearrangement B->E Reaction Type F Reduction to Alcohol C->F Reaction Type G Reductive Amination C->G Reaction Type

Caption: Key synthetic pathways for this compound.

Application I: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated to form aryl ethers. The Williamson ether synthesis is the most common and efficient method for this transformation.[1][2]

Mechanistic Rationale

This reaction proceeds via an SN2 mechanism.[2] The phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide, displacing the halide and forming the ether linkage.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack A Phenol Derivative C Phenoxide Ion A->C Deprotonation B Base (e.g., K₂CO₃) D Phenoxide Ion F Aryl Ether D->F SN2 Attack E Alkyl Halide (R-X)

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-one

This protocol details the methylation of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound164.201.64 g0.01
Anhydrous Potassium Carbonate (K₂CO₃)138.212.76 g0.02
Methyl Iodide (CH₃I)141.940.7 mL (1.59 g)0.011
Acetone58.0820 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.64 g of this compound, 2.76 g of finely powdered anhydrous potassium carbonate, and 20 mL of acetone.

  • Stir the suspension at room temperature for 10 minutes.

  • Carefully add 0.7 mL of methyl iodide to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium iodide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in 20 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1 M sodium hydroxide solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The expected product is 1-(4-methoxyphenyl)-2-methylpropan-1-one, which can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Application II: Synthesis of Hydroxyaryl Ketones via Fries Rearrangement

The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones from phenolic esters.[1][3] This two-step sequence involves the initial O-acylation of the phenol followed by a Lewis acid-catalyzed rearrangement.

Mechanistic Rationale

The reaction begins with the acylation of the phenolic hydroxyl group to form a phenyl ester. In the presence of a Lewis acid, typically aluminum chloride, the acyl group migrates from the oxygen to the ortho or para position of the aromatic ring.[3] The regioselectivity of the rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.[2]

Fries_Rearrangement cluster_0 Step 1: O-Acylation cluster_1 Step 2: Rearrangement A Phenol Derivative C Phenyl Ester A->C Acylation B Acyl Chloride/Anhydride D Phenyl Ester F Ortho/Para Hydroxyaryl Ketone D->F Acyl Migration E Lewis Acid (e.g., AlCl₃)

Caption: The two-step process of the Fries Rearrangement.

Protocol: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one

This protocol outlines the synthesis of a dihydroxyaryl ketone from this compound.

Part A: O-Acetylation

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound164.201.64 g0.01
Acetic Anhydride102.091.1 mL (1.2 g)0.012
Pyridine79.102 mL-
Dichloromethane84.9320 mL-

Procedure:

  • Dissolve 1.64 g of this compound in 20 mL of dichloromethane in a 50 mL round-bottom flask.

  • Add 2 mL of pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add 1.1 mL of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the acetate ester.

Part B: Fries Rearrangement

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Isobutyrylphenyl acetate206.242.06 g0.01
Anhydrous Aluminum Chloride (AlCl₃)133.342.67 g0.02
Nitrobenzene123.1110 mL-

Procedure:

  • In a 50 mL three-necked flask equipped with a thermometer and a mechanical stirrer, add 2.67 g of anhydrous aluminum chloride and 10 mL of nitrobenzene.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 2.06 g of 4-isobutyrylphenyl acetate in 5 mL of nitrobenzene, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 3-4 hours.

  • Cool the reaction mixture and pour it slowly onto crushed ice containing concentrated HCl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the ortho and para isomers.

Application III: Ketone Reduction to a Secondary Alcohol

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, a crucial transformation in the synthesis of many pharmaceutical compounds, including analogs of fexofenadine.[4][5] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[6][7]

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the workup to yield the secondary alcohol.

Ketone_Reduction cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation A Ketone C Alkoxide Intermediate A->C Hydride Addition B NaBH₄ D Alkoxide Intermediate F Secondary Alcohol D->F Protonation E Protic Solvent/Workup

Caption: Mechanism of ketone reduction using sodium borohydride.

Protocol: Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-ol

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound164.201.64 g0.01
Sodium Borohydride (NaBH₄)37.830.19 g0.005
Methanol32.0420 mL-

Procedure:

  • Dissolve 1.64 g of this compound in 20 mL of methanol in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 0.19 g of sodium borohydride in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude alcohol can be purified by recrystallization or column chromatography.

Conclusion: A Strategic Building Block

This compound is a highly versatile and economically important building block in organic synthesis. The protocols and application notes provided herein demonstrate its utility in key synthetic transformations, enabling access to a wide range of more complex and valuable molecules. The dual functionality of this compound, coupled with the well-established and robust nature of its characteristic reactions, ensures its continued importance in both academic research and industrial applications.

References

Application Note & Protocol: Laboratory Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a valuable hydroxyaryl ketone intermediate. Direct Friedel-Crafts acylation of phenol is often inefficient due to competing O-acylation and catalyst complexation with the hydroxyl group.[1][2] To circumvent these issues, this protocol details a robust two-step synthetic route involving the initial O-acylation of phenol to form phenyl isobutyrate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the target para-substituted product. This method offers high regioselectivity and good yields, making it a reliable procedure for research and development applications.

Introduction and Synthetic Strategy

Hydroxyaryl ketones are a pivotal class of compounds, serving as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] The target molecule, this compound, incorporates a phenol ring C-acylated with an isobutyryl group.

Direct C-acylation of phenols via the standard Friedel-Crafts reaction is challenging. The phenolic oxygen, being a Lewis base, coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards the desired electrophilic substitution.[2] This often leads to the formation of the thermodynamically less stable O-acylated product (a phenyl ester) as the major initial product.

To achieve selective C-acylation at the desired para-position, a more controlled strategy is employed:

  • Kinetic O-Acylation: Phenol is first reacted with isobutyryl chloride under conditions that favor the rapid formation of the phenyl isobutyrate ester.

  • Thermodynamic Fries Rearrangement: The isolated phenyl ester is then subjected to a Fries rearrangement, an intramolecular reaction catalyzed by a Lewis acid. This reaction transforms the ester into the more thermodynamically stable hydroxyaryl ketone. The reaction conditions can be tuned to favor the formation of the para-isomer, which is typically the major product at lower temperatures.[4]

This two-step approach provides a reliable and high-yielding pathway to the target molecule.

Visualized Synthesis Workflow

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement cluster_2 Purification & Analysis Phenol Phenol Esterification Esterification (Base Catalyst) Phenol->Esterification IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Esterification PhenylIsobutyrate Phenyl Isobutyrate (Intermediate) Esterification->PhenylIsobutyrate Fries Fries Rearrangement (AlCl₃ Catalyst) PhenylIsobutyrate->Fries Product 1-(4-Hydroxyphenyl)- 2-methylpropan-1-one Fries->Product Purification Purification (Chromatography) Fries->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of Phenyl Isobutyrate (Intermediate)

Principle: This step involves the nucleophilic acyl substitution reaction between phenol and isobutyryl chloride. The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Materials and Reagents:

ReagentFormulaMW ( g/mol )M. Eq.Amount (mmol)Mass/Volume
PhenolC₆H₅OH94.111.0504.71 g
Isobutyryl Chloride(CH₃)₂CHCOCl106.551.1555.86 g (5.75 mL)
PyridineC₅H₅N79.101.2604.75 g (4.85 mL)
DichloromethaneCH₂Cl₂84.93--100 mL
1 M HCl (aq)HCl---~100 mL
Sat. NaHCO₃ (aq)NaHCO₃---~100 mL
BrineNaCl (aq)---~50 mL
Anhydrous MgSO₄MgSO₄---~5 g

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure:

  • Setup: Assemble the two-neck flask with a magnetic stir bar and a dropping funnel. Attach the condenser to the other neck and fit it with a drying tube. Place the entire setup in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Dissolve phenol (4.71 g, 50 mmol) in 100 mL of dichloromethane in the flask. Add pyridine (4.85 mL, 60 mmol) and stir the solution.

  • Acylation: Add isobutyryl chloride (5.75 mL, 55 mmol) to the dropping funnel. Add it dropwise to the stirred phenol solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

    • Scientist's Note: The reaction is exothermic. Slow, dropwise addition prevents a rapid temperature increase, minimizing potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the phenol spot has disappeared.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl. Shake well. The aqueous layer will neutralize the excess pyridine.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to remove any remaining acid) and 50 mL of brine.

    • Scientist's Note: Venting the separatory funnel frequently is crucial during the NaHCO₃ wash, as CO₂ gas is evolved.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator. The resulting oil is phenyl isobutyrate, which can be used in the next step without further purification.

Part B: Fries Rearrangement to this compound

Principle: The Fries rearrangement is an intramolecular electrophilic aromatic substitution. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion electrophile.[5] This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. Lower temperatures generally favor the formation of the para product.[4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )M. Eq.Amount (mmol)Mass/Volume
Phenyl IsobutyrateC₁₀H₁₂O₂164.201.0~50~8.21 g
Aluminum ChlorideAlCl₃133.341.2608.00 g
NitrobenzeneC₆H₅NO₂123.11--50 mL
IceH₂O---~200 g
Conc. HClHCl---~20 mL
Diethyl Ether(C₂H₅)₂O---~200 mL

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Drying tube (CaCl₂)

  • Heating mantle with temperature controller

⚠️ SAFETY PRECAUTIONS:

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Nitrobenzene is toxic. Handle with care in a well-ventilated fume hood.

  • The workup procedure is highly exothermic. Perform the quenching step slowly and behind a blast shield.

Procedure:

  • Setup: Equip the three-neck flask with a mechanical stirrer, a thermometer, and a powder funnel fitted with a drying tube. Ensure all glassware is oven-dried and assembled under a dry atmosphere.

  • Reagent Addition: Add nitrobenzene (50 mL) and phenyl isobutyrate (~8.21 g, ~50 mmol) to the flask. Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (8.00 g, 60 mmol) in small portions over 30 minutes. Maintain the internal temperature below 10 °C.

    • Scientist's Note: A stoichiometric amount or more of the Lewis acid is required because it forms a complex with the product ketone.[6]

  • Reaction: After complete addition of AlCl₃, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, gently heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Workup - Hydrolysis: Cool the reaction mixture back down to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (~200 g) and concentrated HCl (~20 mL). Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This will hydrolyze the aluminum complex.

  • Workup - Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the diethyl ether by rotary evaporation. The nitrobenzene can be removed by steam distillation or vacuum distillation to yield the crude product.

Purification and Characterization

Purification: The crude product is typically a solid or a viscous oil. It can be purified by one of the following methods:

  • Recrystallization: A suitable solvent system is ethanol/water or toluene. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: Use silica gel as the stationary phase with a mobile phase of ethyl acetate/hexane (e.g., a gradient from 10:90 to 30:70).

Characterization Data:

PropertyValue
Chemical FormulaC₁₀H₁₂O₂
Molecular Weight164.20 g/mol
AppearanceOff-white to pale yellow solid
IUPAC NameThis compound
CAS Number34917-91-4[7]
¹H NMR (CDCl₃) Predicted: ~7.85 (d, 2H), ~6.85 (d, 2H), ~5.5 (s, 1H, -OH), 3.45 (sept, 1H), 1.15 (d, 6H)
¹³C NMR (CDCl₃) Predicted: ~205 (C=O), ~160 (C-OH), ~132 (Ar-C), ~128 (Ar-C), ~115 (Ar-C), ~35 (CH), ~19 (CH₃)
IR (KBr, cm⁻¹) Predicted: ~3300 (broad, O-H), ~1670 (C=O), ~1600, 1510 (C=C aromatic)

Mechanism of Fries Rearrangement

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries rearrangement.

References

Standard operating procedure for handling 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Standard Operating Procedure for the Laboratory Handling of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Authored by: Senior Application Scientist, Advanced Research Division

Introduction: The Utility of a Versatile Phenolic Ketone

This compound, also known as 4'-Hydroxy-2-methylpropiophenone, is a chemical compound of significant interest to the research and drug development community.[1] Its structure, featuring a phenolic hydroxyl group and a ketone functional group, makes it a versatile intermediate in organic synthesis. The phenolic moiety offers a reactive site for modifications aimed at altering pharmacokinetic properties such as solubility and metabolic stability, while the ketone provides a handle for a variety of carbon-carbon bond-forming reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the fundamental properties of this compound, provides detailed protocols for its safe handling and storage, and presents validated methods for its analysis and use in a representative synthetic transformation. The causality behind experimental choices is explained to empower the user to not only follow the procedures but also to understand and adapt them for novel applications.

Compound Identification and Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe use in a laboratory setting.

Chemical Structure

The structure of this compound is fundamental to its reactivity and potential applications.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties for this compound. This data is critical for designing experiments, including selecting appropriate solvents and anticipating the compound's behavior in different analytical systems.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 34917-91-4PubChem[1]
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Melting Point 56 °CLookChem[2]
Boiling Point 303.4 °C at 760 mmHgLookChem[2]
Appearance Solid (form may vary)N/A
XLogP3 2.4PubChem[1]

PART 1: Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable. The following procedures are derived from globally harmonized system (GHS) classifications and standard laboratory safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate careful handling.

  • GHS Hazard Statements: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.[3]

The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes and airborne particles causing serious eye irritation.[3][4]
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact which can cause irritation. Gloves must be inspected prior to use.[4][5]
Body Standard laboratory coat.Protects against accidental spills on clothing and skin.[5]
Respiratory Use in a certified chemical fume hood.Avoids inhalation of dust or vapors which may cause respiratory irritation.[3][6]
Standard Operating Procedure for Safe Handling

This workflow ensures that the compound is handled in a manner that minimizes risk to personnel and the environment.

SOP_Workflow A 1. Procurement & Receiving Verify container integrity and label. B 2. Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. A->B C 3. Weighing & Preparation Perform in a chemical fume hood. Use designated spatulas and weigh boats. B->C D 4. Experimental Use Maintain all required PPE. Keep reaction vessels closed or under inert atmosphere. C->D E 5. Decontamination Clean work surfaces with 70% ethanol. Decontaminate equipment. D->E F 6. Waste Disposal Dispose of as hazardous chemical waste. Follow institutional and local regulations. E->F

Caption: General workflow for the safe handling of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[5] For minor spills, contain the material with sand or an inert absorbent and place it in a suitable container for disposal.[6] Prevent the substance from entering drains.[5]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[4]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3][4]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[4][5]

PART 2: Application Protocols for Research & Development

The following protocols are designed to be self-validating and provide a solid foundation for the use of this compound in a drug discovery context.

Protocol 2.1: Preparation of Stock Solutions for Analytical and Biological Screening

Accurate solution preparation is paramount for reproducible results. The moderate lipophilicity (XLogP3 = 2.4) of this compound suggests good solubility in common organic solvents.

Objective: To prepare a high-concentration stock solution for subsequent dilution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Sonicator

Procedure:

  • Pre-Weighing: Tare a clean, dry vial on an analytical balance.

  • Weighing: Carefully add the desired amount of this compound (e.g., 16.42 mg for a 100 mM stock in 1 mL) to the vial inside a chemical fume hood. Record the exact weight.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. For example, add 1.0 mL of DMSO to 16.42 mg of the compound to create a 100 mM stock solution.

  • Dissolution: Cap the vial securely and vortex for 30 seconds. If necessary, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in a desiccated environment. The phenolic hydroxyl group can be susceptible to oxidation, so for long-term storage, consider overlaying the solution with an inert gas like argon.

Causality Note: DMSO is chosen as the solvent due to its broad solubilizing power and its compatibility with most in vitro biological assays at low final concentrations (typically <0.5%).

Protocol 2.2: Analytical Method by Reverse-Phase HPLC-UV

This protocol provides a method for assessing the purity of the compound and for quantifying it in reaction mixtures.

Objective: To develop a baseline analytical method for purity assessment.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • 10 mM stock solution of the compound in Acetonitrile

Procedure:

  • Sample Preparation: Dilute the 10 mM stock solution to 100 µM in a 50:50 mixture of Mobile Phase A and B.

  • Instrument Setup:

    • Set the column temperature to 30°C.

    • Set the UV detector to monitor at 275 nm (a wavelength where phenolic compounds typically absorb).

    • Set the flow rate to 1.0 mL/min.

    • Set the injection volume to 10 µL.

  • Chromatographic Run: Use the following gradient elution program.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955
  • Data Analysis: Integrate the peak corresponding to the compound. Purity can be estimated by the area percentage of the main peak relative to all detected peaks.

Causality Note: A gradient elution is used to ensure that any potential impurities, which may have different polarities, are effectively separated and eluted from the column. Formic acid is added to the mobile phase to improve peak shape by ensuring the phenolic hydroxyl group is protonated.

Protocol 2.3: Representative Synthesis – O-Alkylation (Williamson Ether Synthesis)

This protocol demonstrates a common modification of the phenolic hydroxyl group, a key step in creating derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize 1-(4-methoxyphenyl)-2-methylpropan-1-one as a proof-of-concept derivatization.

Reaction Scheme: Phenol -> Phenoxide (using K₂CO₃) -> Ether (using CH₃I)

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetone, anhydrous

  • Round-bottom flask and magnetic stirrer

  • Reflux condenser

Procedure:

  • Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of anhydrous acetone.

  • Add Base: Add 1.5 equivalents of anhydrous potassium carbonate to the flask. This base is sufficient to deprotonate the phenol.

  • Add Alkylating Agent: Add 1.2 equivalents of methyl iodide to the stirring mixture. Caution: Methyl iodide is toxic and should be handled with extreme care in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Evaporate the acetone from the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure ether derivative.[7]

  • Validation: Confirm the structure of the product, 1-(4-methoxyphenyl)-2-methylpropan-1-one, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: Acetone is used as the solvent because it is polar enough to dissolve the reactants but does not react with them. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions.

Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-UV Analysis cluster_data Data Processing A 1. Prepare 100 mM Stock in DMSO B 2. Create 10 mM Working Stock in Acetonitrile A->B C 3. Dilute to 100 µM Working Sample in Mobile Phase B->C D 4. Inject Sample onto C18 RP-HPLC Column C->D E 5. Run Gradient Elution (Water/ACN + 0.1% FA) D->E F 6. Detect at 275 nm E->F G 7. Integrate Chromatogram F->G H 8. Calculate Area % for Purity Assessment G->H

Caption: Workflow for sample preparation and HPLC analysis.

References

Application Note: High-Throughput Analytical Strategies for the Quantification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Hydroxyphenyl)-2-methylpropan-1-one, also known as p-hydroxyisobutyrophenone, is a chemical entity of significant interest in various research and development sectors. Its accurate and precise quantification is paramount for quality control, pharmacokinetic studies, and impurity profiling. This application note details robust and validated analytical methods for the characterization of this compound.

The molecular structure, featuring a phenolic hydroxyl group and a ketone, dictates the choice of analytical techniques. The compound's moderate polarity and UV-absorbing properties make it an ideal candidate for reversed-phase HPLC with UV detection. For more sensitive and selective analysis, especially in complex matrices, GC-MS following derivatization is a powerful alternative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to analytical method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂--INVALID-LINK--[1]
Molecular Weight164.20 g/mol --INVALID-LINK--[2]
Melting Point56 °C--INVALID-LINK--[2]
Boiling Point303.4 °C at 760 mmHg--INVALID-LINK--[2]
LogP2.23--INVALID-LINK--[2]
pKa8.89 ± 0.26 (Predicted)--INVALID-LINK--[2]

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the workhorse method for the routine analysis of this compound due to its robustness and suitability for polar and non-polar compounds. The following protocol is a well-established starting point for method development and validation.

Rationale for Method Design

The choice of a C18 column is based on the compound's moderate hydrophobicity (LogP ~2.23), which allows for good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water, provides excellent solvating power and is compatible with UV detection. The addition of a small amount of acid, such as phosphoric or formic acid, to the aqueous phase is crucial for suppressing the ionization of the phenolic hydroxyl group (pKa ~8.89), resulting in a single, sharp chromatographic peak. For mass spectrometry applications, formic acid is preferred over phosphoric acid due to its volatility.[3][4]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard 1. Prepare Stock Standard (1 mg/mL in Methanol) Working 2. Prepare Working Standards (Dilute stock in mobile phase) Standard->Working Sample 3. Prepare Sample (Dissolve and dilute in mobile phase) Working->Sample Filter 4. Filter all solutions (0.45 µm syringe filter) Sample->Filter Inject 5. Inject onto HPLC system Filter->Inject Separate 6. Isocratic Elution (C18 column) Inject->Separate Detect 7. UV Detection (λmax ~275 nm) Separate->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify 10. Quantify Sample Concentration Calibrate->Quantify

Caption: HPLC analysis workflow from sample preparation to quantification.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (85%) or Formic acid (LC-MS grade)

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm (determine λmax via DAD scan)
Run Time10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.

5. System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard solution to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level analysis and confirmation of identity. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve volatility and chromatographic peak shape.

Rationale for Method Design

The phenolic hydroxyl group of this compound can cause peak tailing and poor chromatographic performance in GC. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability. Electron ionization (EI) at 70 eV is a standard technique that produces a reproducible fragmentation pattern, allowing for both quantification and library-based identification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard 1. Prepare Stock Standard (1 mg/mL in Pyridine) Working 2. Prepare Working Standards (Dilute stock in Pyridine) Standard->Working Sample 3. Prepare Sample (Dissolve and dilute in Pyridine) Working->Sample Derivatize 4. Derivatize with BSTFA (e.g., 70°C for 30 min) Sample->Derivatize Inject 5. Inject into GC-MS Derivatize->Inject Separate 6. Temperature Programmed Separation (e.g., DB-5ms column) Inject->Separate Ionize 7. Electron Ionization (70 eV) Separate->Ionize Detect 8. Mass Detection (Scan or SIM mode) Ionize->Detect Extract 9. Extract Ion Chromatograms Detect->Extract Calibrate 10. Generate Calibration Curve Extract->Calibrate Quantify 11. Quantify & Confirm Identity Calibrate->Quantify

Caption: GC-MS analysis workflow from preparation and derivatization to final analysis.

Detailed GC-MS Protocol

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Ethyl acetate (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplitless (1 µL)
Carrier GasHelium at 1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu (Full Scan) or Selected Ion Monitoring (SIM)

4. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in pyridine, add 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

5. Data Analysis:

  • Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring characteristic ions of the derivatized analyte. A prominent ion for the TMS derivative is expected at m/z 193 (M-CH(CH₃)₂)⁺. The molecular ion (M⁺) would be at m/z 236.

  • Confirmation: The full scan mass spectrum can be compared to spectral libraries for identity confirmation. The NIST Mass Spectrometry Data Center provides spectral data for similar compounds which can aid in identification.[1]

Spectroscopic Characterization

In addition to chromatographic methods, spectroscopic techniques are invaluable for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Spectral data for this compound and its isomers are available in public databases.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorptions include a broad O-H stretch for the phenolic group and a strong C=O stretch for the ketone.[1]

  • Mass Spectrometry (MS): As detailed in the GC-MS section, mass spectrometry provides molecular weight and fragmentation information critical for identification. The PubChem entry for 4'-Hydroxy-2-methylpropiophenone lists a top peak at m/z 121 in its GC-MS data.[1]

Conclusion

This application note provides detailed and robust protocols for the analysis of this compound using HPLC and GC-MS. The HPLC method is well-suited for routine quality control, while the GC-MS method offers enhanced sensitivity and confirmatory capabilities. The choice of method should be guided by the specific analytical requirements, such as the sample matrix, required sensitivity, and the need for structural confirmation.

References

Application Notes and Protocols: Leveraging 1-(4-Hydroxyphenyl)-2-methylpropan-1-one for the Synthesis of Novel Polymeric Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel polymers with tailored functionalities.

Introduction: Unlocking the Potential of a Versatile Phenolic Ketone Monomer

1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a substituted phenolic ketone, presents a compelling scaffold for the development of novel polymers. Its unique molecular architecture, featuring a reactive hydroxyl group and a sterically hindered ketone moiety, opens avenues for creating polymers with distinct thermal, mechanical, and potentially biological properties. The aromatic ring provides rigidity and thermal stability, while the hydroxyl group serves as a versatile handle for various polymerization reactions. This document provides a detailed guide for the synthesis and characterization of novel polymers derived from this promising monomer, offering insights into the causality behind experimental choices to empower researchers in their explorations.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is fundamental to designing successful polymerization strategies.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₀H₁₂O₂PubChem
Molecular Weight 164.20 g/mol PubChem
Melting Point 56 °C--INVALID-LINK--
Boiling Point 303.4 °C at 760 mmHg--INVALID-LINK--
Appearance Solid-

Strategic Approaches to Polymerization

The presence of the phenolic hydroxyl group makes this compound amenable to several polymerization techniques. This guide will focus on three primary, robust methods: Step-Growth Polymerization to form polyesters and polyethers, and the synthesis of Epoxy Resins.

Logical Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer 1-(4-Hydroxyphenyl)- 2-methylpropan-1-one Polyester Polyester Synthesis Monomer->Polyester with Diacyl Chloride Polyether Polyether Synthesis Monomer->Polyether with Dihaloalkane Epoxy Epoxy Resin Synthesis Monomer->Epoxy with Epichlorohydrin NMR NMR Spectroscopy (¹H, ¹³C) Polyester->NMR FTIR FTIR Spectroscopy Polyester->FTIR GPC Gel Permeation Chromatography Polyester->GPC Thermal Thermal Analysis (DSC/TGA) Polyester->Thermal Polyether->NMR Polyether->FTIR Polyether->GPC Polyether->Thermal Epoxy->NMR Epoxy->FTIR Epoxy->GPC Epoxy->Thermal

Caption: Workflow for synthesis and characterization of polymers.

Protocol 1: Synthesis of a Novel Polyester via Step-Growth Polymerization

This protocol details the synthesis of a polyester through the reaction of this compound with a diacyl chloride. This method is a classic example of step-growth polymerization, where the polymer chain grows in a stepwise manner.[1] The choice of diacyl chloride allows for precise control over the repeating unit and, consequently, the polymer's properties.

Rationale for Experimental Choices:
  • Interfacial Polymerization: This technique is chosen to overcome the potential for side reactions and to achieve high molecular weights at lower temperatures. The reaction occurs at the interface of two immiscible liquids, which facilitates the removal of the HCl byproduct into the aqueous phase.

  • Phase Transfer Catalyst: Benzyltriethylammonium chloride is used to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction rate.

  • Stoichiometry: Precise control of the molar ratio of the two monomers is crucial in step-growth polymerization to achieve a high degree of polymerization.[2]

Materials:
  • This compound (≥98%)

  • Terephthaloyl chloride (≥99%)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Deionized water

Equipment:
  • High-speed homogenizer or overhead stirrer

  • Beakers and graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Methodology:
  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.64 g (10 mmol) of this compound and 0.80 g (20 mmol) of NaOH in 50 mL of deionized water. Add 0.23 g (1 mmol) of benzyltriethylammonium chloride and stir until all components are dissolved.

  • Organic Phase Preparation: In a separate 100 mL beaker, dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 50 mL of anhydrous dichloromethane.

  • Polymerization: Vigorously stir the aqueous phase using a high-speed homogenizer. Slowly add the organic phase to the stirred aqueous phase over 5-10 minutes. A precipitate will form at the interface. Continue vigorous stirring for 30 minutes.

  • Polymer Isolation: Stop the stirring and transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer twice with 50 mL of deionized water, followed by one wash with 50 mL of 2% HCl solution, and finally twice more with 50 mL of deionized water to remove unreacted monomers and catalyst.

  • Precipitation: Slowly pour the dichloromethane solution into 300 mL of vigorously stirred methanol to precipitate the polyester.

  • Filtration and Drying: Collect the precipitated polymer by vacuum filtration using a Büchner funnel. Wash the polymer with fresh methanol. Dry the polymer in a vacuum oven at 60 °C overnight.

Expected Outcome:

A white to off-white fibrous or powdered solid polyester. The yield and molecular weight will depend on the reaction conditions and purity of the reagents.

Protocol 2: Synthesis of a Novel Polyether via Williamson Ether Synthesis

This protocol outlines the synthesis of a polyether by reacting this compound with a dihaloalkane. The Williamson ether synthesis is a reliable method for forming ether linkages.

Reaction Mechanism: Polyether Synthesis

G Monomer 1-(4-Hydroxyphenyl)- 2-methylpropan-1-one (phenoxide form) Polyether Polyether Chain Monomer->Polyether Nucleophilic Substitution Dihaloalkane 1,6-Dibromohexane Dihaloalkane->Polyether Byproduct NaBr Polyether->Byproduct Formation

Caption: Williamson ether synthesis for polyether formation.

Rationale for Experimental Choices:
  • Aprotic Polar Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it solvates the cation, leaving the phenoxide anion more nucleophilic.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions.

  • Temperature: The reaction is heated to increase the rate of the nucleophilic substitution.

Materials:
  • This compound (≥98%)

  • 1,6-Dibromohexane (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized water

Equipment:
  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer

  • Magnetic stirrer with a heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Methodology:
  • Reaction Setup: To a 250 mL three-neck round-bottom flask, add 1.64 g (10 mmol) of this compound, 1.66 g (12 mmol) of anhydrous potassium carbonate, and 50 mL of anhydrous DMF.

  • Monomer Addition: Stir the mixture under a nitrogen atmosphere and add 2.44 g (10 mmol) of 1,6-dibromohexane.

  • Polymerization: Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Precipitation: Slowly pour the filtrate into 300 mL of a vigorously stirred 1:1 mixture of methanol and water to precipitate the polyether.

  • Purification: Collect the precipitate by vacuum filtration. Re-dissolve the polymer in a minimal amount of DMF and re-precipitate in the methanol/water mixture to ensure purity.

  • Drying: Collect the purified polymer by filtration and dry in a vacuum oven at 70 °C for 24 hours.

Protocol 3: Synthesis of an Epoxy Resin Precursor

This protocol describes the synthesis of a diglycidyl ether from this compound and epichlorohydrin. This precursor can then be cured to form a cross-linked epoxy resin.

Rationale for Experimental Choices:
  • Excess Epichlorohydrin: Using a large excess of epichlorohydrin ensures that both hydroxyl groups of two monomer molecules react to form the diglycidyl ether, minimizing oligomerization at this stage.

  • Phase Transfer Catalyst: As in the polyester synthesis, a phase transfer catalyst is employed to enhance the reaction rate between the aqueous and organic phases.

  • Stepwise Addition of NaOH: This controls the exothermicity of the reaction and minimizes side reactions of epichlorohydrin.

Materials:
  • This compound (≥98%)

  • Epichlorohydrin (≥99%)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride

  • Toluene

  • Deionized water

Equipment:
  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:
  • Reaction Setup: In a 500 mL three-neck flask, dissolve 16.4 g (0.1 mol) of this compound in 92.5 g (1.0 mol) of epichlorohydrin and 50 mL of toluene. Add 1.14 g (0.005 mol) of benzyltriethylammonium chloride.

  • Base Addition: Heat the mixture to 60 °C with stirring. Prepare a solution of 8.0 g (0.2 mol) of NaOH in 20 mL of deionized water and add it dropwise to the reaction mixture over 1 hour using a dropping funnel.

  • Reaction: After the addition is complete, continue stirring at 60 °C for an additional 4 hours.

  • Quenching and Washing: Cool the mixture to room temperature and add 100 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it three times with 100 mL of deionized water until the aqueous layer is neutral.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess epichlorohydrin using a rotary evaporator under reduced pressure.

Expected Outcome:

A viscous liquid or a low-melting solid, which is the diglycidyl ether of this compound. This can be further cured with an appropriate hardener (e.g., an amine or anhydride) to form a rigid thermoset material.

Comprehensive Characterization of the Novel Polymers

Thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the chemical structure of the polymers.[3][4][5][6][7]

  • ¹H NMR: Provides information on the proton environment in the polymer, confirming the formation of the desired linkages (ester, ether, or epoxy) and the incorporation of the monomer units.

  • ¹³C NMR: Complements ¹H NMR by providing information on the carbon skeleton of the polymer.

Sample Preparation: Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer.[8][9][10][11][12]

  • Polyester: Look for the appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ and C-O stretching bands.

  • Polyether: Confirm the presence of the C-O-C ether linkage, typically observed in the 1000-1300 cm⁻¹ region.

  • Epoxy Resin: The presence of the oxirane ring can be confirmed by characteristic peaks around 915 cm⁻¹ and 830 cm⁻¹.

Sample Preparation: A thin film can be cast from a solution, or the solid polymer can be analyzed directly using an ATR accessory.

Gel Permeation Chromatography (GPC)

GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[13][14][15][16][17]

  • Mobile Phase: A suitable solvent in which the polymer is soluble (e.g., THF, chloroform).

  • Calibration: The instrument should be calibrated with standards of a known molecular weight (e.g., polystyrene).

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal properties of the polymers.[18][19][20][21]

  • DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, which are indicative of their amorphous or crystalline nature and their thermal stability.

  • TGA: Measures the weight loss of the polymer as a function of temperature, providing information on its thermal decomposition profile and char yield.

Conclusion and Future Directions

The protocols and characterization methods outlined in this guide provide a robust framework for the synthesis and evaluation of novel polymers based on this compound. The versatility of this monomer allows for the creation of a wide range of polymeric materials with tunable properties. Future research could explore the biological activity of these polymers, their potential as drug delivery vehicles, or their application as high-performance materials in various industries. The systematic approach presented here encourages a deep understanding of the underlying chemistry, enabling researchers to innovate and develop next-generation polymeric materials.

References

The p-Hydroxyphenacyl Group: A High-Efficiency Photochemical Tool for Controlled Release Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Active Molecule Delivery

In the realms of advanced biological research and sophisticated drug delivery, the ability to control the release of bioactive molecules with spatial and temporal precision is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools in this pursuit. These molecular constructs act as light-sensitive masks, rendering a bioactive molecule inert until a pulse of light triggers its release. Among the arsenal of PPGs, the p-hydroxyphenacyl (pHP) group has distinguished itself due to its rapid and efficient release of substrates, favorable aqueous solubility, and the generation of a benign byproduct.[1][2] This guide provides an in-depth exploration of the photochemical applications of pHP protecting groups, offering detailed protocols for their implementation in caging and releasing carboxylic acids, with a particular focus on amino acids and peptides.

The Photochemical Heart of the Matter: Mechanism of pHP Deprotection

The efficacy of the pHP group lies in its unique photochemical rearrangement, a process often termed a "photo-Favorskii" rearrangement.[3][4] Unlike many other PPGs that can produce potentially disruptive byproducts, the pHP group rearranges to form p-hydroxyphenylacetic acid, a generally innocuous compound.[5] The mechanism is a fascinating interplay of light absorption, electronic state transitions, and solvent participation.

Upon irradiation with UV light, typically in the 300-350 nm range, the pHP chromophore is excited to a singlet state, which then rapidly undergoes intersystem crossing to a reactive triplet state.[1][6] This triplet state is the key intermediate that initiates the cleavage process. A crucial aspect of this mechanism is the essential role of water, as the photorearrangement is significantly suppressed in non-aqueous solvents.[5] Water molecules are believed to facilitate a proton transfer from the phenolic hydroxyl group, which is a critical step in the cascade leading to the release of the caged molecule and the formation of a spirodione intermediate.[5][7] This intermediate then rapidly rearranges to the final byproduct, p-hydroxyphenylacetic acid.

Photodeprotection_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_release_rearrangement Release & Rearrangement pHP_Caged pHP-Caged Molecule S1 Singlet Excited State (S1) pHP_Caged->S1 hv (300-350 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Spirodione Spirodione Intermediate T1->Spirodione + H2O - Leaving Group Released_Molecule Released Bioactive Molecule Spirodione->Released_Molecule Byproduct p-Hydroxyphenylacetic Acid Spirodione->Byproduct Rearrangement

Figure 1: Simplified workflow of the pHP photodeprotection mechanism.

Quantitative Insights: Photochemical Properties of pHP Derivatives

The efficiency of a PPG is quantified by its quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photoreaction. The pHP group and its derivatives exhibit impressive quantum yields for the release of a variety of substrates. The table below summarizes key photochemical data for several p-hydroxyphenacyl-protected compounds.

Caged MoleculeLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
pHP-GABAγ-Aminobutyric acid3000.35[3]
pHP-Ala-AlaDipeptide3370.1 - 0.3[8]
pHP-BradykininNonapeptide3370.1 - 0.3[8]
pHP Diethyl PhosphateDiethyl phosphate300-3500.38[1]
pHP-ATPAdenosine triphosphate300-3500.30[1]
3-Methoxy-pHP-GlutamateL-Glutamic acid300-3500.03 - 0.04[2]
3,5-Dimethoxy-pHP-GABAγ-Aminobutyric acid300-3500.03 - 0.04[2]

Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of pHP-caged molecules and their subsequent photolytic deprotection.

Protocol 1: Synthesis of p-Hydroxyphenacyl Bromide (pHP-Br)

This protocol describes the synthesis of the key reagent, p-hydroxyphenacyl bromide, which is the starting material for caging carboxylic acids.

Materials:

  • p-Hydroxyacetophenone

  • Glacial acetic acid

  • Bromine

  • Ethyl alcohol (95% and 50%)

  • Round-bottom flask (500 mL)

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a 500-mL round-bottom flask, dissolve 50 g of p-hydroxyacetophenone in 100 mL of glacial acetic acid.

  • Slowly add 40 g of bromine to the solution while keeping the temperature below 20 °C. Vigorous shaking is recommended during the addition.

  • p-Hydroxyphenacyl bromide will begin to precipitate as needles after about half of the bromine has been added. The addition should take approximately 30 minutes.

  • Once all the bromine has been added, cool the flask in an ice-water bath and collect the crude product by suction filtration.

  • Wash the crude crystals with 50% ethyl alcohol until they are colorless.

  • Air-dry the product.

  • Recrystallize the crude product from 400 mL of 95% ethyl alcohol to yield colorless needles.

Protocol 2: Caging of a Carboxylic Acid (e.g., an N-Protected Amino Acid)

This protocol outlines the general procedure for the esterification of a carboxylic acid with p-hydroxyphenacyl bromide.

Materials:

  • Carboxylic acid of interest (e.g., Boc-Ala-OH)

  • p-Hydroxyphenacyl bromide (pHP-Br)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (TEA)

  • Anhydrous acetone or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous acetone.

  • Add DBU or TEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of p-hydroxyphenacyl bromide (1.0 equivalent) in acetone to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the precipitated triethylammonium bromide (if TEA was used).

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 3: C-Terminal Caging of a Peptide: Synthesis of pHP-Bradykinin

This protocol is adapted from the literature for the caging of the nonapeptide bradykinin.[8]

Materials:

  • Bradykinin (free acid form)

  • p-Hydroxyphenacyl bromide (pHP-Br)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Dissolve bradykinin (1 equivalent) in DMF.

  • Add DBU (2 equivalents) to the solution and stir.

  • Add p-hydroxyphenacyl bromide (1.5 equivalents) and stir the reaction mixture at room temperature overnight.

  • Precipitate the crude product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by centrifugation and wash it several times with diethyl ether.

  • Purify the crude pHP-bradykinin by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Lyophilize the pure fractions to obtain the final product.

  • Characterize the product by mass spectrometry to confirm the correct mass of the caged peptide.

Peptide_Caging_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Peptide (e.g., Bradykinin) + pHP-Br + DBU in DMF Reaction Overnight Reaction at RT Start->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC Lyophilization Lyophilization HPLC->Lyophilization MS Mass Spectrometry Characterization Lyophilization->MS Final_Product Pure pHP-Caged Peptide MS->Final_Product

Figure 2: General workflow for the synthesis and purification of a pHP-caged peptide.

Protocol 4: Photolytic Deprotection and Analysis

This protocol outlines a general procedure for the photoremoval of the pHP group and subsequent analysis of the released molecule.

Materials:

  • pHP-caged compound

  • A suitable solvent system (e.g., aqueous buffer, acetonitrile/water mixture)

  • UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm, or a laser emitting at a specific wavelength such as 337 nm)

  • Quartz cuvette or reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare a solution of the pHP-caged compound in a suitable solvent in a quartz cuvette or reaction vessel. The concentration will depend on the extinction coefficient of the compound and the desired amount of released substrate.

  • Irradiate the solution with the UV light source. The duration of irradiation will depend on the light source's intensity, the compound's quantum yield, and the desired conversion.

  • Monitor the progress of the photorelease by taking aliquots at different time points and analyzing them by HPLC.[8]

  • For quantitative analysis, use an internal standard. The disappearance of the starting material and the appearance of the released molecule and the p-hydroxyphenylacetic acid byproduct can be monitored.

Conclusion and Future Perspectives

The p-hydroxyphenacyl protecting group offers a robust and efficient method for the photocontrolled release of a wide array of bioactive molecules. Its rapid release kinetics, high quantum yields, and the formation of a non-disruptive byproduct make it a superior choice for many applications in chemical biology and drug delivery. The protocols detailed herein provide a practical framework for researchers to implement this powerful technology in their own investigations. Future developments may focus on shifting the absorption wavelength of the pHP chromophore to the visible or near-infrared regions to allow for deeper tissue penetration and reduced phototoxicity, further expanding the horizons of this versatile photochemical tool.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(4-Hydroxyphenyl)-2-methylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, primarily achieved through the Friedel-Crafts acylation of phenol, is a critical process for producing key pharmaceutical intermediates. This resource aims to empower you with the technical knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed to identify its probable causes, followed by a step-by-step protocol for resolution.

Issue 1: Low or No Product Yield

A common frustration in any synthesis is a lower-than-expected yield. In the context of the Friedel-Crafts acylation of phenol, several factors can contribute to this outcome.

Probable Causes:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any water in the reaction setup, from glassware to solvents and reagents, will react with and deactivate the catalyst.[1]

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively taking it out of the reaction cycle.[1][2] This necessitates the use of stoichiometric or even excess amounts of the catalyst.[3]

  • Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[4] O-acylation is often the kinetically favored product and can dominate under certain conditions.[4]

  • Deactivation of the Aromatic Ring: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst.[5][6] This complexation deactivates the aromatic ring towards the desired electrophilic substitution.[5]

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[1]

Resolution Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[2]

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Use fresh, high-quality Lewis acids from a newly opened container or one that has been stored in a desiccator.[5]

  • Optimize Catalyst Stoichiometry:

    • Begin with at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent (isobutyryl chloride or anhydride).

    • A slight excess (e.g., 1.1 to 1.5 equivalents) may be beneficial to account for complexation with the product.[3]

  • Favor C-Acylation:

    • Employ a high concentration of a strong Lewis acid like AlCl₃.[4] This promotes the Fries rearrangement of any O-acylated intermediate to the desired C-acylated product.[4]

  • Control Reaction Temperature:

    • Start with conditions reported in the literature for similar substrates.

    • If the reaction is sluggish, a gradual increase in temperature can be beneficial. Monitor the reaction closely for the formation of byproducts.

Issue 2: Formation of Multiple Products (Isomers and Byproducts)

The appearance of unexpected spots on a TLC plate or multiple peaks in a GC-MS analysis indicates a lack of selectivity in the reaction.

Probable Causes:

  • Ortho- and Para-Isomer Formation: Friedel-Crafts acylation of phenol can yield both ortho- and para-substituted products. The desired product is typically the para isomer, this compound.

  • Fries Rearrangement: The initially formed O-acylated product, phenyl isobutyrate, can undergo a Fries rearrangement to yield both ortho- and para-hydroxyisobutyrophenone.[6][7][8]

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with a highly activated ring like phenol.[9]

Resolution Protocol:

  • Control Regioselectivity through Temperature:

    • Lower reaction temperatures generally favor the formation of the para isomer, which is the thermodynamically controlled product.[4]

    • Higher temperatures tend to favor the ortho isomer, the kinetically controlled product, due to the formation of a more stable bidentate complex with the catalyst.[4]

  • Leverage the Fries Rearrangement:

    • To maximize the yield of the para isomer, the Fries rearrangement can be performed at a lower temperature in a suitable solvent like nitrobenzene.[7] One study reported an 86% yield of the 4-isomer when the reaction was carried out in nitrobenzene at room temperature.[7]

  • Minimize Polyacylation:

    • Use a molar ratio of the acylating agent to phenol that does not significantly exceed 1:1. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[1][10]

Issue 3: Difficult Product Isolation and Work-up

Challenges during the work-up can lead to product loss and impurities.

Probable Causes:

  • Incomplete Quenching: The Lewis acid-ketone complex must be fully hydrolyzed to liberate the product.

  • Emulsion Formation: Vigorous mixing of aqueous and organic layers can lead to stable emulsions, making separation difficult.

Resolution Protocol:

  • Effective Quenching:

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will hydrolyze the aluminum complexes and move the aluminum salts into the aqueous layer.

  • Breaking Emulsions:

    • If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it.[5]

    • Allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can also aid separation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound?

The most common method is the Friedel-Crafts acylation of phenol with isobutyryl chloride or isobutyric anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][9] This reaction is an electrophilic aromatic substitution where the acylium ion acts as the electrophile.[9][10]

Q2: Why is the Fries Rearrangement relevant to this synthesis?

The Fries rearrangement is a key reaction that can occur under Friedel-Crafts conditions.[6][8] Phenol can initially undergo O-acylation to form phenyl isobutyrate. In the presence of a Lewis acid, this ester can then rearrange to form the more thermodynamically stable C-acylated products, ortho- and para-hydroxyisobutyrophenone.[8][11] By controlling the reaction conditions, this rearrangement can be exploited to favor the desired para product.[7]

Q3: Are there "greener" alternatives to traditional Lewis acid catalysts?

Yes, research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts acylation.[12] These include solid acid catalysts like zeolites, sulfated zirconia, and supported reagents, which can be more easily separated from the reaction mixture and potentially reused.[12][13][14] Ionic liquids have also been explored as both solvents and catalysts.[9]

Q4: Can I use other acylating agents besides isobutyryl chloride?

Isobutyric anhydride is a viable alternative to isobutyryl chloride and can also be used in Friedel-Crafts acylation reactions.[10][15]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture composition.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Selectivity in Fries Rearrangement
TemperatureSolventPredominant IsomerRationale
LowNon-polarparaThermodynamic control[4]
HighNon-polarorthoKinetic control, stable bidentate complex formation[4]
Room Temp.NitrobenzeneparaFavorable conditions for para-selectivity[7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Phenol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler), place anhydrous aluminum chloride (AlCl₃) under an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of isobutyryl chloride in the same solvent from the dropping funnel.

  • Phenol Addition: After the addition of the acylating agent, add a solution of phenol in the same solvent dropwise, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the desired temperature (e.g., room temperature for para-selectivity in nitrobenzene) for the appropriate amount of time, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_catalyst_stoichiometry Review Catalyst Stoichiometry check_anhydrous->check_catalyst_stoichiometry Conditions Anhydrous dry_reagents Dry Glassware, Solvents, and Reagents check_anhydrous->dry_reagents Moisture Suspected check_reaction_temp Assess Reaction Temperature check_catalyst_stoichiometry->check_reaction_temp Stoichiometric or Excess increase_catalyst Increase Catalyst Loading (1.1-1.5 eq.) check_catalyst_stoichiometry->increase_catalyst < 1 eq. Used check_o_acylation Consider O-Acylation check_reaction_temp->check_o_acylation Temp. Seems Optimal optimize_temp Optimize Temperature (Gradual Increase) check_reaction_temp->optimize_temp Reaction Sluggish promote_fries Promote Fries Rearrangement (Higher Catalyst Conc.) check_o_acylation->promote_fries Byproduct Suspected success Improved Yield check_o_acylation->success No Byproduct dry_reagents->check_catalyst_stoichiometry increase_catalyst->check_reaction_temp optimize_temp->check_o_acylation promote_fries->success AcylationPathways cluster_paths Reaction Pathways Phenol Phenol + Isobutyryl Chloride LewisAcid Lewis Acid (AlCl3) O_Acylation O-Acylation (Kinetic Control) Phenol->O_Acylation Low [Catalyst] C_Acylation C-Acylation (Thermodynamic Control) Phenol->C_Acylation High [Catalyst] Ester Phenyl Isobutyrate O_Acylation->Ester Ketone This compound C_Acylation->Ketone Fries Fries Rearrangement Ester->Fries High [Catalyst] Fries->Ketone

References

Technical Support Center: Purification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one.

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: I'm starting with a crude reaction mixture. Which purification technique should I try first: recrystallization or column chromatography?

A1: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale (>1 gram), provided a suitable solvent can be found.[1] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound.[2]

  • Column Chromatography is superior for separating complex mixtures, compounds that are difficult to crystallize (e.g., oils), or for purifying smaller quantities (<1 gram).[3] It is highly effective at separating compounds with different polarities, which is useful if your impurities are structurally similar to the product.

As a guiding principle, perform a quick solubility test. If you can identify a solvent that dissolves your crude product when hot but not when cold, recrystallization is a strong first choice. If the crude material is an oil or if a simple solubility screen fails, column chromatography is the more logical path.

dot

G start Start: Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid solubility_test Perform Solubility Test (Find a solvent that dissolves product hot, but not cold) is_solid->solubility_test Yes is_oil Product is likely an oil or co-eluting impurities are present is_solid->is_oil No solvent_found Suitable solvent found? solubility_test->solvent_found chromatography Purify via Column Chromatography solvent_found->chromatography No recrystallize Purify via Recrystallization solvent_found->recrystallize Yes is_oil->chromatography

Caption: Decision workflow for initial purification strategy.

Q2: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved compound separates from the cooling solution as a liquid (an oil) rather than a solid crystal lattice. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound, causing the solution to become supersaturated while still hot enough to melt the solute.

Causality & Solutions:

  • Lower the Solution Temperature: Add a small amount of cold solvent to the hot solution just before it becomes cloudy. This can sometimes lower the temperature enough to fall below the compound's melting point at the point of saturation.

  • Change Solvents: Your primary solvent may be too high-boiling. Switch to a lower-boiling solvent in which your compound still exhibits the required temperature-dependent solubility.

  • Use a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.[4] Then, slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution just begins to turn cloudy (the saturation point).[2] Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This method allows you to precisely control the saturation point at a lower temperature.

Q3: My compound streaks badly on the silica TLC plate during method development for column chromatography. Why?

A3: Streaking (or tailing) on a silica gel plate is a classic sign of strong, sometimes irreversible, interaction between your compound and the stationary phase. For this compound, the acidic phenolic hydroxyl group is the primary cause. The silanol groups (Si-OH) on the surface of silica gel are also acidic and can strongly hydrogen bond with or even deprotonate your phenol, causing it to "stick" to the stationary phase instead of moving cleanly with the mobile phase.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., Hexane/Ethyl Acetate). The added acid protonates the silanol groups on the silica surface, reducing their ability to interact with your phenolic compound and resulting in sharper, more defined spots.

  • Use a Different Stationary Phase: If acidifying the mobile phase doesn't work or is incompatible with your compound's stability, consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica like diol.

Q4: What are the most likely impurities I need to remove from a typical synthesis?

A4: Impurities can originate from starting materials, by-products, or degradation.[5] For a compound like this compound, often synthesized via a Friedel-Crafts acylation or a related reaction, common impurities include:

  • Unreacted Starting Materials: Such as phenol or isobutyryl chloride/anhydride.

  • Positional Isomers: Acylation might occur at the ortho position to the hydroxyl group, yielding 1-(2-Hydroxyphenyl)-2-methylpropan-1-one.

  • Di-acylated Products: If the reaction conditions are too harsh, a second isobutyryl group could be added to the ring.

  • Degradation Products: Phenols can be susceptible to oxidation, which may result in colored impurities.[6]

Both recrystallization and column chromatography are effective at removing these types of impurities. Positional isomers, being structurally similar, are often the most challenging and may require careful optimization of a chromatography gradient.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a single solvent provides a large solubility difference between hot and cold conditions.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., toluene, ethanol/water mixture, or ethyl acetate) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[7]

  • Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[2] Once at room temperature, cooling can be completed in an ice bath for 15-20 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter or in a desiccator.

dot

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation a 1. Add crude solid to Erlenmeyer flask b 2. Add minimum amount of hot solvent until dissolved a->b c 3. (Optional) Perform hot gravity filtration b->c d 4. Allow solution to cool slowly to room temp c->d e 5. Further cool in ice bath to maximize yield d->e f 6. Collect crystals via vacuum filtration e->f g 7. Wash with minimal ice-cold solvent f->g h 8. Dry crystals g->h

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol is designed to separate the target compound from impurities of different polarities.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good system will give your target compound an Rf value of approximately 0.3-0.4.[3] For this compound, a gradient of ethyl acetate in hexane is a good starting point. Remember to add 0.5% acetic acid to the solvent mixture to prevent tailing.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexane).[8] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed.[3] Alternatively, for "dry loading," pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the non-polar mobile phase (e.g., 100% hexane) to remove non-polar impurities. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Summary Table

Problem Probable Cause(s) Recommended Solution(s)
Recrystallization: No crystals form upon cooling.1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. 3. Compound is an oil.1. Boil off some solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask with a glass rod; add a seed crystal. 3. Switch to a two-solvent system or use column chromatography.
Recrystallization: Very low recovery of product.1. Used too much solvent. 2. Cooled the solution too quickly. 3. Compound has significant solubility in cold solvent.1. Concentrate the filtrate and cool again to recover a second crop of crystals. 2. Ensure slow, undisturbed cooling. 3. Use a different solvent or a solvent pair that minimizes solubility when cold.
Chromatography: Product does not elute from the column.1. Mobile phase is not polar enough. 2. Strong, irreversible adsorption to silica (common with phenols).1. Gradually increase the polarity of the mobile phase (e.g., higher % of ethyl acetate). 2. Ensure your mobile phase is acidified (0.1-1% acetic acid) to suppress interaction with silica.[9]
Chromatography: Poor separation between product and impurity.1. Solvent system is not optimal. 2. Column was overloaded with crude material.1. Use a shallower solvent gradient or try an isocratic (single solvent mixture) elution. 2. Use a larger column or load less sample. A general rule is 1g of crude per 20-40g of silica.[3]
General: Purified product is colored (expected to be white/off-white).1. Presence of oxidized phenolic impurities.1. During recrystallization, add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

References

Technical Support Center: Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-hydroxyphenyl)-2-methylpropan-1-one, a key intermediate in various pharmaceutical and chemical manufacturing processes. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of the primary synthetic routes, provide actionable troubleshooting advice, and offer detailed protocols to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is recommended?

There are two principal methods for synthesizing this target molecule: the direct Friedel-Crafts acylation of phenol and the two-step Fries Rearrangement of a phenolic ester.

  • Direct Friedel-Crafts Acylation: This involves reacting phenol with an acylating agent like isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). While seemingly direct, this route is often problematic. Phenol is a bidentate nucleophile, meaning acylation can occur at two sites: the aromatic ring (C-acylation, desired) or the hydroxyl group (O-acylation, undesired ester formation). The Lewis acid catalyst can complex with the phenolic oxygen, deactivating the ring and leading to poor yields of the C-acylated product.

  • Fries Rearrangement: This is a more robust and generally recommended two-step approach.[1]

    • Step 1 (Esterification): Phenol is first reacted with isobutyryl chloride or isobutyric anhydride to form phenyl isobutyrate. This O-acylation reaction is typically high-yielding.

    • Step 2 (Rearrangement): The isolated phenyl isobutyrate is then treated with a Lewis acid, causing the isobutyryl group to migrate from the oxygen to the aromatic ring, primarily at the ortho and para positions.[1][2]

Recommendation: For achieving higher yields and better process control, the Fries Rearrangement is the superior method. It effectively separates the O-acylation and C-acylation steps, allowing for optimization of the key rearrangement that forms the desired carbon-carbon bond.

Synthetic_Route_Decision Start Synthesis Goal: 1-(4-Hydroxyphenyl) -2-methylpropan-1-one Choice Select Synthetic Pathway Start->Choice FC Direct Friedel-Crafts Acylation Choice->FC Direct but Problematic Fries Fries Rearrangement Choice->Fries Recommended FC_Problem Challenges: - Competing O-acylation - Ring deactivation - Low Yields FC->FC_Problem Fries_Adv Advantages: - Robust & Controllable - Higher Yields - Separated Steps Fries->Fries_Adv

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting the Fries Rearrangement

This section addresses the most common issues encountered when using the Fries Rearrangement to synthesize the target para-isomer, this compound.

Q2: My Fries Rearrangement yield is low, and I'm recovering mostly starting ester or phenol. What went wrong?

A low conversion rate is typically linked to catalyst activity, reagent purity, or reaction conditions.

  • Cause 1: Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst and is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.

    • Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glovebox or under a stream of inert gas like nitrogen or argon). Ensure all glassware is rigorously dried in an oven before use.

  • Cause 2: Insufficient Catalyst Stoichiometry: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid.[3] This is because the catalyst complexes with both the carbonyl oxygen of the starting ester and the phenolic oxygen of the product.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the phenyl isobutyrate. An excess of the catalyst can sometimes promote the reaction, but large excesses may lead to side product formation.[4]

  • Cause 3: Inappropriate Reaction Temperature: The reaction requires thermal energy to drive the acyl group migration. If the temperature is too low, the reaction will be impractically slow.

    • Solution: While temperature control is crucial for selectivity (see Q3), a complete lack of conversion suggests the temperature is too low. For the synthesis of the 4-hydroxy isomer from phenyl isobutyrate in a solvent like nitrobenzene, temperatures around room temperature are often effective.[4] For solvent-free conditions, higher temperatures (e.g., 140°C) may be needed, but this often favors the ortho-isomer.[4]

Q3: I've successfully performed the rearrangement, but my product is a mixture of the desired para-isomer and the ortho-isomer (1-(2-hydroxyphenyl)-2-methylpropan-1-one). How can I improve para-selectivity?

The ortho/para selectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[1]

  • Thermodynamic Control (Favors Ortho): At higher temperatures, the reaction reaches equilibrium. The ortho-isomer can form a stable six-membered chelate ring with the aluminum catalyst, making it the thermodynamically favored product.

  • Kinetic Control (Favors Para): At lower temperatures, the reaction is under kinetic control. The para-position is sterically less hindered, and the electrophilic attack by the acylium ion occurs faster at this position.

Strategies to Maximize the Para-Isomer:

ParameterCondition for High Para-SelectivityRationale
Temperature Low temperatures (e.g., 0°C to room temperature)Favors the kinetically controlled product by minimizing the rate of rearrangement to the more stable ortho-isomer.[1][5]
Solvent Polar, non-coordinating solvents (e.g., nitrobenzene)Solvents with higher polarity can help stabilize the separated acylium ion and increase the proportion of the intermolecular reaction that favors para substitution.[1][4]
Reaction Time Monitor carefullyProlonged reaction times, even at low temperatures, can allow the kinetic para-product to isomerize to the thermodynamic ortho-product.[4]

A study on the Fries rearrangement of phenyl isobutyrate specifically found that conducting the reaction in nitrobenzene at room temperature yielded 86% of the 4-hydroxy isomer .[4] In contrast, a solvent-free reaction at 140°C produced mainly the 2-hydroxy isomer (40%).[4]

Fries_Selectivity cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Major Product High_Temp High Temperature (e.g., >100°C) Thermo Thermodynamic Control High_Temp->Thermo Favors Low_Temp Low Temperature (e.g., 0 - 25°C) Kinetic Kinetic Control Low_Temp->Kinetic Favors Ortho Ortho-Isomer (2-hydroxy...) Thermo->Ortho Leads to Para Para-Isomer (4-hydroxy...) Kinetic->Para Leads to

Caption: Relationship between temperature and product selectivity.

Q4: How do I properly quench the reaction and purify the final product?

Improper workup is a common source of yield loss and impurities. The Lewis acid-product complex must be carefully hydrolyzed.

Step-by-Step Workup and Purification Protocol:

  • Quenching:

    • Cool the reaction vessel in an ice-water bath.

    • Slowly and cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl). The addition of acid is crucial to protonate the phenoxide and break up the aluminum complexes. This is a highly exothermic process; add slowly to control the temperature and prevent splashing.

  • Extraction:

    • Once all the ice has melted, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times. The product is moderately polar and should partition well.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will likely contain the desired para-isomer, the ortho-isomer, and possibly some unreacted starting material or phenol.

    • Column Chromatography: This is the most effective method for separating the isomers. Use a silica gel stationary phase with a gradient eluent system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The para-isomer is typically less polar than the ortho-isomer (due to intramolecular hydrogen bonding in the ortho-isomer) and will elute first.

    • Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., toluene, or a hexane/ethyl acetate mixture) can be an effective final purification step.

Alternative Synthetic Pathway: The Houben-Hoesch Reaction

Q5: Are there any other viable synthetic routes I should consider?

The Houben-Hoesch reaction is another method for synthesizing hydroxyaryl ketones.[6][7] It involves the acid-catalyzed condensation of an electron-rich arene (like a phenol) with a nitrile.[6][8]

  • Reaction: Phenol reacts with isobutyronitrile in the presence of a Lewis acid (commonly zinc chloride) and dry hydrogen chloride gas.[6][9] An intermediate ketimine is formed, which is then hydrolyzed during aqueous workup to yield the ketone.[7]

  • Limitations: This reaction is most successful with highly activated polyhydroxy phenols.[9] For simple phenol, the reaction can be less efficient, and a major side reaction is the formation of an imino-ether hydrochloride from the attack on the phenolic oxygen, which hydrolyzes to the phenyl ester.[9] Therefore, for this specific target, the Fries rearrangement remains the more reliable choice.

References

Technical Support Center: Purification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: The impurity profile of this compound is heavily dependent on its synthetic route. A common method for its synthesis is the Friedel-Crafts acylation of phenol with isobutyryl chloride or a related acylating agent.[1][2][3] Potential impurities from this process include:

  • Unreacted Starting Materials: Residual phenol and isobutyryl chloride.

  • O-Acylated Product: Phenol can undergo O-acylation to form phenyl isobutyrate, which is an isomeric byproduct.[4][5]

  • Polysubstituted Products: Although the hydroxyl group is ortho-, para-directing, some degree of polysubstitution on the aromatic ring can occur, especially under harsh reaction conditions.

  • Solvent and Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) and reaction solvents.[1]

Q2: Which purification technique is most suitable for this compound on a laboratory scale?

A2: For laboratory-scale purification, both recrystallization and column chromatography are highly effective methods. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization is an excellent choice if your crude product is a solid and the impurities have significantly different solubilities in a chosen solvent compared to your target compound. It is a cost-effective and scalable method for removing small amounts of impurities.[6][7]

  • Column chromatography offers superior separation power and is ideal for removing impurities with similar polarities to the desired product or when dealing with complex mixtures.[8][9] It is particularly useful for separating isomeric byproducts like the O-acylated species.[4]

Q3: Can I use activated charcoal during the recrystallization of this phenolic ketone?

A3: It is generally advised to avoid using activated charcoal for the recrystallization of phenolic compounds.[10] Activated charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl group, thereby introducing new impurities.[10] If colored impurities are a significant issue, it is preferable to address them through column chromatography.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures.[11][12][13][14]

G cluster_0 Solvent Selection cluster_1 Dissolution cluster_2 Crystallization cluster_3 Isolation & Drying solv_select Test solubility of crude product in various solvents (hot vs. cold). dissolve Dissolve crude solid in a minimum amount of boiling solvent. solv_select->dissolve Ideal solvent found cool Allow the solution to cool slowly to room temperature. dissolve->cool ice_bath Place in an ice bath to maximize crystal formation. cool->ice_bath filter Collect crystals by vacuum filtration. ice_bath->filter wash Wash crystals with a small amount of cold solvent. filter->wash dry Dry the purified crystals. wash->dry

Caption: Workflow for single-solvent recrystallization.

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. [15][16] 2. The solution is supersaturated.[7][16]1. Boil off some of the solvent to concentrate the solution and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7][15]
The product "oils out" instead of crystallizing. 1. The solution is cooling too rapidly. 2. The melting point of the solid is lower than the boiling point of the solvent. 3. The compound is highly impure.[16]1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[16] 2. Consider using a lower-boiling point solvent or a two-solvent recrystallization method.
Low recovery of purified product. 1. Too much solvent was used initially.[7][15] 2. The crystals were washed with too much cold solvent or with solvent that was not cold enough.[7] 3. Premature crystallization occurred during hot filtration (if performed).1. Concentrate the mother liquor (the liquid filtered from the crystals) to recover a second crop of crystals. 2. Ensure the wash solvent is ice-cold and use only a minimal amount.[7] 3. Use a heated filter funnel or keep the solution hot during filtration.[17]
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[9] For this compound, a normal-phase setup with silica gel is typically effective.

G cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation pack Pack the column with silica gel slurry. load Load the crude sample onto the column. pack->load elute Pass the mobile phase through the column. load->elute collect Collect fractions. elute->collect tlc Analyze fractions by TLC. collect->tlc combine Combine pure fractions. tlc->combine Pure fractions identified evaporate Evaporate the solvent. combine->evaporate

Caption: General workflow for column chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of compounds (overlapping bands). 1. Inappropriate mobile phase polarity. 2. Column was overloaded with the sample. 3. The column was not packed uniformly.[18]1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A less polar mobile phase will increase the retention time of polar compounds.[19] 2. Use a larger column or reduce the amount of sample loaded. 3. Repack the column carefully to ensure a homogenous stationary phase.
Cracked or channeled silica gel bed. 1. The column ran dry (solvent level dropped below the top of the silica).[8] 2. The column was packed improperly.1. Always maintain the solvent level above the silica gel. 2. Ensure the silica is fully wetted and settled before loading the sample.
Compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound is highly polar and strongly adsorbed to the silica.1. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Consider using a more polar solvent system or a different stationary phase like alumina.
High back pressure. 1. The frit at the column outlet is clogged.[19] 2. The silica gel particles are too fine. 3. The mobile phase is too viscous.[8][19]1. Ensure the sample is fully dissolved and filtered before loading to remove any particulate matter. 2. Use silica gel with a larger particle size. 3. Choose a less viscous solvent system if possible.

Safety Precautions

Always handle this compound and all solvents in a well-ventilated fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Consult the Safety Data Sheet (SDS) for detailed safety information before beginning any experimental work.[20][21]

References

Technical Support Center: Purifying 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the column chromatography purification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, complete with troubleshooting and frequently asked questions.

Welcome to the technical support guide for the purification of this compound. This document provides in-depth protocols and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to move beyond simple instructions and offer a framework of scientific reasoning to empower you to make informed decisions during your purification process.

Core Concepts: Understanding the Molecule and the Method

The successful purification of this compound hinges on understanding its chemical properties. The molecule possesses a moderately polar phenolic hydroxyl group and a ketone, which dictate its interaction with the stationary and mobile phases in normal-phase chromatography.[1][2]

  • Stationary Phase Interaction: The primary interaction is hydrogen bonding between the polar silanol groups (Si-OH) on the surface of the silica gel and the phenolic -OH group of your compound. This is why silica gel is the standard stationary phase for this type of separation.[3]

  • Mobile Phase Elution: The mobile phase, a mixture of solvents, competes for these interaction sites. A more polar mobile phase will more effectively displace the compound from the silica, causing it to travel down the column faster (higher Rf value). Conversely, a less polar mobile phase will result in slower elution (lower Rf value).[4] The key is to find a solvent balance that allows impurities to separate from the desired product.

The ideal mobile phase will afford a target Rf value for your product between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate, as this range typically provides the best separation on a flash column.[5]

Recommended Experimental Protocol

This protocol outlines a robust method for the purification of this compound.

Materials:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Glass chromatography column

  • Sand (washed)

  • Collection tubes/flasks

Step-by-Step Methodology:

  • Solvent System Selection (TLC):

    • Before packing the column, determine the optimal solvent system using TLC.

    • Prepare several test eluents with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude mixture on a TLC plate and develop it in a chamber saturated with the test eluent.[6]

    • The goal is to find a system where the product spot has an Rf value of approximately 0.25-0.35 and is well-separated from impurity spots.[5]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (~0.5 cm).

    • In a separate beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to pack the silica evenly and open the stopcock to drain the excess solvent. Crucially, never let the solvent level drop below the top of the silica bed. [7]

    • Add another layer of sand (~0.5 cm) on top of the packed silica to prevent disturbance during sample and solvent addition.[8]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane or ethyl acetate.[8] Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed. Allow the sample to absorb completely into the silica.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per tube).

    • If a gradient elution is needed (as determined by TLC showing impurities of very different polarities), gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise gradient is often effective (e.g., 2 column volumes of 10% EtOAc, then 2 column volumes of 15% EtOAc, etc.).

    • Monitor the separation by collecting small spots from each fraction onto a TLC plate. Develop the plate to identify which fractions contain your pure compound.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Problem: My compound is not moving off the baseline (Rf ≈ 0).
  • Question: I've been running the column with my chosen solvent system, but TLC analysis of the fractions shows my product hasn't eluted. What's wrong?

  • Answer: This is a classic sign that your mobile phase is not polar enough to displace your compound from the silica gel. The phenolic hydroxyl group is strongly interacting with the stationary phase.

    • Solution: Increase the polarity of your eluent. Incrementally increase the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For example, if you started with 10% ethyl acetate, try moving to 20% or 30%. For very polar compounds that do not move even in 100% ethyl acetate, a more aggressive solvent system like 1-5% methanol in dichloromethane can be effective.[9][10]

Problem: My compound came out in the first few fractions (Rf ≈ 1).
  • Question: My product eluted almost immediately with the solvent front. Why did this happen?

  • Answer: Your mobile phase is too polar. It is outcompeting your compound for the binding sites on the silica, leading to rapid elution with no retention and thus no separation.

    • Solution: Decrease the polarity of your eluent. Increase the proportion of hexane. If you used a 3:7 hexane:ethyl acetate mixture, try switching to a 9:1 or 8:2 mixture. The goal is to get the compound to "stick" to the column long enough for separation to occur.[9]

Problem: I'm getting poor separation between my product and an impurity.
  • Question: My TLC showed two distinct spots, but on the column, the fractions are all mixed. What can I do?

  • Answer: This issue can stem from several sources. Let's diagnose it systematically:

    • Check for Compound Instability: Your compound might be degrading on the silica gel. To check this, run a 2D TLC. Spot your compound, run the plate in one direction, then rotate it 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, your compound is unstable on silica.[9] In this case, consider switching to a less acidic stationary phase like neutral alumina.[9]

    • Optimize the Solvent System: A different solvent system might provide better selectivity. Try a different solvent combination, for example, dichloromethane/diethyl ether or toluene/ethyl acetate.

    • Improve Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica slurry is well-mixed and allowed to settle evenly.

    • Avoid Overloading: Using too much crude sample for the amount of silica will saturate the stationary phase and prevent proper separation. A general rule is to use a silica-to-sample mass ratio of at least 30:1 to 50:1 for difficult separations.[7]

    • Concentrate the Loading Sample: If you dissolved your sample in a large volume of solvent for loading, the initial band will be very wide, leading to broad, overlapping bands during elution. Always use the minimum amount of solvent necessary to dissolve the sample.[8]

Problem: The spots on my TLC are streaking or "tailing".
  • Question: My product spot appears as a long streak rather than a tight circle on the TLC plate.

  • Answer: Tailing is often caused by the acidic nature of the silica gel interacting too strongly with polar functional groups, like the phenol in your compound.[3]

    • Solution: While less common for phenols than for amines, you can sometimes improve peak shape by adding a very small amount (e.g., 0.1-0.5%) of a modifier like acetic acid to your mobile phase. This can help to saturate the highly active sites on the silica, leading to more symmetrical spots. However, be aware this will make your fractions acidic. An alternative is to use deactivated silica gel.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent system for this compound?

    • A1: A good starting point for a moderately polar compound like this compound is 10-20% Ethyl Acetate in Hexane.[6][10] Always confirm with a preliminary TLC before running your column.

  • Q2: How much silica gel should I use?

    • A2: The amount depends on the difficulty of the separation. For routine purifications, a mass ratio of silica gel to crude sample of 30:1 is a good starting point. If the separation is challenging (impurities are very close to your product on TLC), increase this ratio to 50:1 or even 100:1.

  • Q3: Can I reuse my column?

    • A3: It is generally not recommended for high-purity applications, as residual compounds can contaminate future purifications. For routine, less sensitive purifications, a column can sometimes be flushed with a very polar solvent (like methanol) and then re-equilibrated with the starting non-polar solvent, but this is not ideal.

  • Q4: My purified compound still shows a small impurity by NMR. What happened?

    • A4: It's possible an impurity co-eluted with your product because it has a very similar Rf value in the chosen solvent system. Alternatively, the fractions you combined may have included some with slight contamination. Try re-running the column on the purified material with a different, fine-tuned solvent system (e.g., switching from ethyl acetate to diethyl ether, or using a very shallow gradient).

Data Summary Table

ParameterRecommended Value/DescriptionRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for polar compounds due to its polar silanol groups.
Mobile Phase Hexane / Ethyl AcetateA versatile, cost-effective system with a good polarity range.[5][11]
Starting Gradient 10-20% Ethyl Acetate in HexaneGood starting point for a moderately polar phenol.[10]
Target TLC Rf 0.25 - 0.35Optimal range for achieving good separation on a flash column.[5]
Sample Loading Ratio 1g crude per 30-50g silica gelPrevents column overloading and ensures sharp bands.[7]

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common column chromatography problems.

TroubleshootingWorkflow problem problem cause cause solution solution start Poor Purification Result no_sep Problem Poor Separation / Overlapping Bands start->no_sep no_elution Problem Compound Not Eluting start->no_elution fast_elution Problem Compound in Solvent Front start->fast_elution cause_overload Cause Column Overloaded no_sep->cause_overload cause_badpack Cause Poor Column Packing no_sep->cause_badpack cause_solvent1 Cause Wrong Solvent System no_sep->cause_solvent1 cause_unstable Cause Compound Unstable on Silica no_sep->cause_unstable cause_notpolar Cause Eluent Not Polar Enough no_elution->cause_notpolar cause_toopolar Cause Eluent Too Polar fast_elution->cause_toopolar sol_ratio Solution Increase Silica:Sample Ratio (e.g., 50:1) cause_overload->sol_ratio sol_repack Solution Repack Column Carefully cause_badpack->sol_repack sol_rescreen Solution Re-screen Solvents via TLC cause_solvent1->sol_rescreen sol_alumina Solution Use Alumina or Deactivated Silica cause_unstable->sol_alumina sol_incpolar Solution Increase % of Polar Solvent cause_notpolar->sol_incpolar sol_decpolar Solution Decrease % of Polar Solvent cause_toopolar->sol_decpolar

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Recrystallization of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific phenolic ketone. Recrystallization is a powerful purification technique that, when optimized, yields high-purity crystalline material essential for downstream applications.[1][2][3] This guide synthesizes fundamental principles with field-proven troubleshooting strategies to help you overcome common challenges and achieve reproducible, high-quality results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Q1: Why are no crystals forming after I've cooled the solution?

  • Potential Cause 1: The solution is not supersaturated. This is the most frequent cause and typically happens if too much solvent was added initially.[4][5] The concentration of the compound is too low to allow for crystal nucleation and growth upon cooling.

  • Solution 1:

    • Reduce Solvent Volume: Re-heat the solution to its boiling point and carefully evaporate a portion of the solvent in a fume hood. This will increase the concentration of your compound.

    • Test for Saturation: Allow the solution to cool again. You can test for saturation by dipping a glass stirring rod into the solution and removing it. If a solid residue forms on the rod as the solvent evaporates, the solution is likely saturated or close to it.[5]

    • Proceed with Slow Cooling: Once you have a saturated solution, allow it to cool slowly and undisturbed to promote crystal growth.[6]

  • Potential Cause 2: Rapid cooling. Cooling the solution too quickly, for example by plunging a hot flask directly into an ice bath, can inhibit the organized process of crystal lattice formation.[7]

  • Solution 2:

    • Employ Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the cold surface by a piece of wood or a few paper towels.[5]

    • Use an Ice Bath Later: Only after the solution has reached room temperature and crystal growth has slowed or stopped should you move the flask to an ice bath to maximize the yield.

  • Potential Cause 3: High purity and smooth surfaces. Sometimes, highly pure compounds in very clean glassware lack nucleation sites to initiate crystallization.

  • Solution 3 (Inducing Crystallization):

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches can provide a surface for the first crystals to form.[2]

    • Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny "seed" crystal to the cooled solution. This provides a template for further crystal growth.[2][8]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

  • Potential Cause 1: The solution became supersaturated at a temperature above the compound's melting point. If the boiling point of your solvent is very high, or if the compound is significantly impure (which can depress its melting point), it may come out of solution as a liquid (oil) rather than a solid.[5]

  • Solution 1:

    • Re-heat and Dilute: Heat the solution until the oil redissolves completely.

    • Add More Solvent: Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation point.

    • Cool Slowly: Attempt to cool the solution again, very slowly, perhaps seeding it at a slightly lower temperature to encourage crystallization before the oiling-out point is reached.

  • Potential Cause 2: The compound's polarity is too different from the solvent. This can lead to poor solubility characteristics and a tendency to separate as an oil.

  • Solution 2:

    • Change Solvent System: This is often the most reliable fix. If you are using a non-polar solvent, try a more polar one, or vice-versa.

    • Use a Mixed-Solvent System: A powerful alternative is to use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol) at boiling. Then, add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water) dropwise while hot until the solution just becomes cloudy (the saturation point). Add a final drop or two of the "good" solvent to clear the cloudiness, then cool slowly.[6][9]

Q3: The recrystallization worked, but my yield is very low. Why?

  • Potential Cause 1: Using excessive solvent. As with the failure to form crystals, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[4][5]

  • Solution 1:

    • Use the Minimum Amount: Always strive to use the minimum volume of boiling solvent required to fully dissolve the solid.[4]

    • Recover from Mother Liquor: If you suspect product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.

  • Potential Cause 2: Premature filtration. Filtering the crystals while the solution is still warm will result in significant product loss, as the compound has higher solubility at elevated temperatures.

  • Solution 2: Ensure the solution is thoroughly cooled (ideally in an ice bath for 15-20 minutes) before vacuum filtration to maximize precipitation.

  • Potential Cause 3: Improper washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your purified product.[4]

  • Solution 3: Wash your crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent. The goal is to rinse away the impurity-laden mother liquor, not to dissolve the product.

Q4: My final crystals are colored, but the pure compound should be white. How do I fix this?

  • Potential Cause: Soluble, colored impurities are co-crystallizing with your product. These impurities are not removed by simple filtration.

  • Solution:

    • Redissolve and Re-evaluate: Redissolve the colored crystals in the minimum amount of hot solvent.

    • Use of Activated Charcoal (with caution): Activated charcoal can adsorb many colored organic impurities.[10] However, a critical expert consideration for phenolic compounds like this compound is that standard charcoal may contain ferric ions, which can react with the phenol group to form intensely colored complexes, worsening the problem.[10]

    • Recommended Procedure: If charcoal is necessary, use a minimal amount of high-purity, acid-washed, activated charcoal. Add it to the hot (but not boiling) solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal particles before allowing the solution to cool. Never add charcoal to a boiling solution, as it can cause violent bumping. [10]

Section 2: Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallization? A: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[2] For this compound, its phenolic ketone structure suggests moderate polarity. Good starting points are polar solvents like ethanol, isopropanol, or acetone. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[11] Small-scale solubility tests in test tubes are essential.[12] Add ~50 mg of your compound to ~1 mL of solvent and observe its solubility cold and hot.

Q: What is the advantage of a two-solvent system? A: A two-solvent (or mixed-solvent) system offers fine-tuned control over the saturation point.[6][9] It is particularly useful when no single solvent has the ideal solubility profile. By dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to the hot solution until it becomes cloudy, you can achieve a precise level of saturation that is perfect for initiating slow, controlled crystallization upon cooling.[6][9] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/heptane.[11]

Q: How does slow cooling improve purity? A: Crystal formation is a highly selective process where molecules of the same compound fit into a growing crystal lattice, excluding molecules of different shapes and sizes (impurities).[4] Slow cooling allows this process to happen in a controlled, equilibrium-driven manner, resulting in the formation of larger, purer crystals.[3] Rapid cooling or crashing out of solution can trap impurities within the fast-forming crystal lattice.[5]

Section 3: Standard Operating Protocol (SOP) - Mixed-Solvent Recrystallization

This protocol describes a robust method for purifying this compound using an ethanol/water mixed-solvent system.

1. Dissolution:

  • Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask.
  • Add a magnetic stir bar or a boiling chip.
  • Add the "good" solvent (ethanol) in small portions while heating the flask on a hot plate with stirring. Start with ~5 mL.
  • Continue adding the minimum amount of hot ethanol dropwise until the solid is completely dissolved at the boiling point.

2. Saturation:

  • While keeping the ethanol solution hot, add the "bad" solvent (deionized water) dropwise using a Pasteur pipette.
  • Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is now saturated.
  • Add 1-2 final drops of hot ethanol to redissolve the precipitate and make the solution clear again.

3. Cooling and Crystallization:

  • Remove the flask from the heat source, remove the stir bar, and cover it with a watch glass.
  • Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.

4. Isolation and Washing:

  • Set up a Büchner funnel for vacuum filtration.
  • Wet the filter paper with a small amount of the ice-cold ethanol/water mixture.
  • Collect the crystals by swirling the flask and pouring the slurry into the funnel under vacuum.
  • Wash the crystals with a very small amount (1-2 mL) of ice-cold ethanol/water to rinse away residual impurities.

5. Drying:

  • Allow air to be pulled through the crystals on the funnel for several minutes to help them dry.
  • Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

Data Summary Table
ParameterSolvent 1 (Good)Solvent 2 (Bad)Rationale
Identity EthanolDeionized WaterEthanol's polarity and H-bonding ability effectively dissolve the phenolic ketone when hot. Water is an excellent, miscible anti-solvent.[13]
Boiling Point 78 °C100 °CThe boiling points are compatible for a mixed-solvent system.[13]
Expected Ratio VariesVariesThe final ratio depends on the purity of the crude material but will be determined by adding water to the saturation point.
Safety FlammableNon-flammableWork in a well-ventilated fume hood away from ignition sources.
Section 4: Visual Workflow - Troubleshooting Crystallization

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals troubleshoot_no Troubleshoot: - Boil off excess solvent - Scratch flask inner wall - Add a seed crystal check_crystals->troubleshoot_no NO check_quality Evaluate Crystals: Oily? Colored? Low Yield? check_crystals->check_quality YES no_crystals NO yes_crystals YES troubleshoot_no->cool troubleshoot_issues Troubleshoot: - Oiling Out: Reheat, add more solvent - Colored: Use charcoal (cautiously) - Low Yield: Check solvent volume & cooling check_quality->troubleshoot_issues ISSUES FOUND end_process Isolate & Dry Pure Crystals check_quality->end_process NO ISSUES good_crystals NO ISSUES issues_found ISSUES FOUND troubleshoot_issues->dissolve

Caption: Troubleshooting workflow for recrystallization.

Section 5: References
  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from --INVALID-LINK--

  • Separation Science. (n.d.). Discover a method for the preparative purification of Ibuprofen. Retrieved from --INVALID-LINK--

  • Abualhasan, M., et al. (2015). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah Staff. Retrieved from --INVALID-LINK--

  • Zey, E. G. (1991). Method for purification of ibuprofen comprising mixtures. U.S. Patent No. 5,151,551. Retrieved from --INVALID-LINK--

  • Snead, D. R., & Jamison, T. F. (2015). A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. Angewandte Chemie International Edition, 54(3), 983-987. Retrieved from --INVALID-LINK--

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Zey, E. G. (1992). Method for purification of ibuprofen comprising mixtures. EP0474509A2. Retrieved from --INVALID-LINK--

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Recrystallization. (n.d.). Assiut University. Retrieved from --INVALID-LINK--

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from --INVALID-LINK--

  • 1-(4-hydroxyphenyl)propan-2-one. (2024). ChemBK. Retrieved from --INVALID-LINK--

  • Crystallization and Purification. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Svärd, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design. Retrieved from --INVALID-LINK--

  • Recrystallization-2.doc.pdf. (n.d.). Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from --INVALID-LINK--

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine - Chemistry. Retrieved from --INVALID-LINK--

  • Donnellan, P., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1058. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Donnellan, P., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. Retrieved from --INVALID-LINK--

  • 1-(4-Hydroxyphenyl)propan-1-one. (n.d.). ChemFaces. Retrieved from --INVALID-LINK--

  • Recrystallization. (2023). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Recrystallization Issues. (2024). Reddit. Retrieved from --INVALID-LINK--

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. Retrieved from --INVALID-LINK--

  • VIII. Common Solvents for Crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • 2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one. (n.d.). PubChem - NIH. Retrieved from --INVALID-LINK--

  • 4'-Hydroxy-2-methylpropiophenone. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 1-(4-Hydroxy-2-methylphenyl)-2-methylpropan-1-one. (n.d.). BLDpharm. Retrieved from --INVALID-LINK--

  • Solvent Miscibility Table. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from --INVALID-LINK--

  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters. (1989). U.S. Patent No. 4,837,354. Retrieved from --INVALID-LINK--

  • Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. (2022). PMC - NIH. Retrieved from --INVALID-LINK--

  • What is the best method for crystallization of a pyrimidin-2(5)-one... (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate. (2022). WO2022096755A2. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(4-hydroxyphenyl)-2-methylpropan-1-one. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, ensuring robust, scalable, and reproducible outcomes. We will delve into the mechanistic underpinnings of the common synthetic routes, provide in-depth troubleshooting for frequently encountered issues, and offer validated protocols to guide your experimental work.

Table of Contents

  • Introduction: Synthetic Strategies and Core Challenges

  • Troubleshooting Guide: Common Issues and Solutions

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

    • Protocol 1: Two-Step Fries Rearrangement for High Para-Selectivity

    • Protocol 2: Direct Friedel-Crafts Acylation of Phenol

  • Safety Precautions: Handling Anhydrous Aluminum Chloride

  • References

Introduction: Synthetic Strategies and Core Challenges

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical industries, primarily follows two synthetic pathways:

  • Direct Friedel-Crafts Acylation: This involves the reaction of phenol with an isobutyrylating agent (e.g., isobutyryl chloride or isobutyric anhydride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

  • Fries Rearrangement: This two-step approach involves the initial formation of phenyl isobutyrate via O-acylation of phenol, followed by a Lewis acid-catalyzed intramolecular rearrangement to yield the desired C-acylated product.[1][2][3][4]

While seemingly straightforward, scaling up this synthesis presents several challenges. Phenols are bidentate nucleophiles, meaning acylation can occur at either the aromatic ring (C-acylation, the desired reaction) or the phenolic oxygen (O-acylation).[5][6][7] Furthermore, the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, deactivating it and hindering the reaction.[5][6][7] This guide will address these challenges and provide practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My Friedel-Crafts acylation of phenol is resulting in a very low yield or failing completely. What are the likely causes?

Answer: Low yields in the Friedel-Crafts acylation of phenols are a common issue and can typically be attributed to two primary factors:

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can form a complex with the Lewis acid catalyst (e.g., AlCl₃).[5][7] This complexation deactivates the catalyst and renders the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[5][7]

  • Competitive O-Acylation: Phenols can be acylated at the phenolic oxygen to form a phenyl ester, which is often the kinetically favored product.[5][6] This side reaction consumes your starting material without producing the target C-acylated product.

Solutions:

  • Increase Catalyst Loading: For phenols, a stoichiometric amount or even an excess of the Lewis acid is often required to overcome the deactivation by the hydroxyl group.[8]

  • Ensure Anhydrous Conditions: Aluminum chloride reacts violently with moisture, which will deactivate the catalyst.[8][9][10][11] Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

  • Consider the Fries Rearrangement: As a more reliable alternative, first synthesize phenyl isobutyrate (O-acylation) and then subject it to a Fries rearrangement. This approach separates the O-acylation and C-acylation steps, often leading to higher and more consistent yields of the desired product.[1][2][3][4][12]

Question 2: I am observing the formation of multiple products, including an isomeric byproduct. How can I improve the regioselectivity for the desired para-isomer?

Answer: The formation of both ortho- and para-isomers is a common occurrence in Friedel-Crafts reactions with monosubstituted benzene rings. The hydroxyl group of phenol is an ortho, para-director. The ratio of these isomers is highly dependent on the reaction conditions.

Solutions:

  • Temperature Control: In the Fries rearrangement, lower reaction temperatures (e.g., room temperature) in a suitable solvent like nitrobenzene significantly favor the formation of the para-isomer.[1][2][3][4] Higher temperatures (e.g., 140-150°C) tend to yield more of the ortho-isomer.[1][2][3][4] This is a classic example of thermodynamic versus kinetic control, where the ortho-product can form a more stable bidentate complex with the aluminum catalyst at higher temperatures.[12]

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. In the Fries rearrangement, using a polar solvent like nitrobenzene can enhance the yield of the para-product.[1][2][3][4]

Question 3: The work-up of my reaction mixture is difficult, and I am struggling to isolate the pure product.

Answer: The work-up of Friedel-Crafts reactions, particularly those using large amounts of aluminum chloride, can be challenging due to the formation of viscous complexes and emulsions.

Solutions:

  • Proper Quenching: The reaction should be carefully and slowly quenched by pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This will decompose the aluminum chloride complexes and help to separate the organic and aqueous layers.

  • Extraction and Washing: Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. The organic layer should then be washed sequentially with dilute HCl, a saturated sodium bicarbonate solution (to remove any unreacted acid and phenol), and finally with brine.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid instead of aluminum chloride?

A1: Yes, other Lewis acids such as boron trifluoride (BF₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) can be used.[13] Strong protic acids like hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[12] However, aluminum chloride is the most common and often the most effective catalyst for this transformation. The optimal catalyst may need to be determined empirically for your specific scale and conditions.

Q2: Is it possible to perform the Fries rearrangement without a solvent?

A2: Yes, the Fries rearrangement can be carried out neat (without a solvent), especially at higher temperatures to favor the ortho-isomer.[1][2][3][4][12] For the preferential synthesis of the para-isomer, a solvent like nitrobenzene at lower temperatures is recommended.[1][2][3][4]

Q3: What are the key safety precautions when working with anhydrous aluminum chloride?

A3: Anhydrous aluminum chloride is a hazardous substance that requires careful handling. It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[9][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[9][10] Ensure all equipment is scrupulously dry.

Experimental Protocols

Protocol 1: Two-Step Fries Rearrangement for High Para-Selectivity

This protocol is recommended for achieving a high yield of the desired this compound with excellent regioselectivity.

Step 1: Synthesis of Phenyl Isobutyrate (O-Acylation)

G cluster_0 Step 1: O-Acylation Start Combine Phenol and Pyridine in an Inert Solvent (e.g., DCM) Add Slowly Add Isobutyryl Chloride at 0°C Start->Add React Stir at Room Temperature (Monitor by TLC) Add->React Workup Aqueous Work-up: Wash with dilute HCl, NaHCO₃, Brine React->Workup Isolate Dry, Concentrate, and Purify (if necessary) to yield Phenyl Isobutyrate Workup->Isolate G cluster_1 Step 2: Fries Rearrangement Setup Add Anhydrous AlCl₃ to Nitrobenzene under N₂ Add_Substrate Cool to 0-5°C and Slowly Add Phenyl Isobutyrate Solution Setup->Add_Substrate React_Fries Stir at Room Temperature (Monitor by TLC) Add_Substrate->React_Fries Quench Carefully Pour onto Ice/HCl Mixture React_Fries->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) Extract->Purify

References

Enhancing the photoinitiation efficiency of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Hydroxyphenyl)-2-methylpropan-1-one (CAS No. 7473-98-5), a versatile α-hydroxy ketone photoinitiator. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing its photoinitiation efficiency. Here, we move beyond simple protocols to explain the underlying photochemical principles, enabling you to troubleshoot and enhance your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a highly efficient, non-yellowing radical photoinitiator.[1] It is a Norrish Type I photoinitiator, meaning it undergoes cleavage upon UV exposure to form free radicals that initiate polymerization.[2] Its key features include low volatility and minimal odor, making it suitable for sensitive applications.[1][3]

Common Applications:

  • UV curing of coatings on wood, metal, and plastics.[1]

  • Formulations for printing inks and adhesives.

  • Biomaterial hydrogel synthesis for drug delivery and tissue engineering, where its water solubility is an advantage.

  • Water-borne UV-curable systems, facilitated by its hydroxyl group.[1]

Q2: What is the photoinitiation mechanism for this compound?

As a Type I initiator, it does not require a co-initiator for radical generation. The process is initiated by the absorption of UV light, which excites the molecule. This excited state is unstable and rapidly undergoes α-cleavage (a process known as Norrish Type I cleavage) to generate two distinct free radicals: a benzoyl radical and a hydroxypropyl radical. Both radicals are capable of initiating the polymerization of monomers like acrylates.

G cluster_0 Photoinitiation Pathway PI Photoinitiator (Ground State) PI_excited Excited State PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + Hydroxypropyl Radical PI_excited->Radicals α-Cleavage (Norrish Type I) Polymer Polymer Chain Growth Radicals->Polymer Initiates Monomers

Caption: Norrish Type I photoinitiation mechanism.

Q3: What is the optimal UV wavelength for activating this photoinitiator?

This compound exhibits strong absorption in the short-wave UV spectrum, with absorption maxima typically around 270-280 nm. Significant absorption extends up to approximately 330 nm. For efficient initiation, a UV light source with a strong emission peak within this range is critical. Mismatched light sources are a common cause of poor curing performance.

Q4: What are the solubility characteristics of this photoinitiator?

This photoinitiator is known for its excellent solubility in a wide range of common organic solvents and acrylate monomers.[2] Its hydroxyl group also imparts a degree of water solubility, making it a preferred choice for aqueous formulations compared to more hydrophobic initiators.[1][3]

Property Table: this compound
IUPAC Name 2-hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one[4]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance Off-white powder
Melting Point 86.5 – 89.5 °C[1]
Solubility (at 20°C) ~5% in TMPTA, ~5% in HDDA[1]
Primary Mechanism Norrish Type I (α-cleavage)[2][5]

Troubleshooting Guide: Enhancing Initiation Efficiency

This section addresses common experimental failures in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: My formulation cures very slowly or results in an incomplete, soft polymer.

Underlying Cause: This is the most frequent issue and typically points to an insufficient rate of radical generation or premature termination of growing polymer chains.

Troubleshooting Steps:

  • Q: Is my UV light source appropriate?

    • A: Verify that the emission spectrum of your lamp has significant output between 270-330 nm. A common mistake is using a "blacklight" or long-wave UVA lamp (e.g., 365 nm or 395 nm) which has very low energy output in the optimal absorption range of this initiator. This mismatch leads to poor photon absorption and consequently, low radical generation.

    • Protocol: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of your photoinitiator dissolved in a suitable solvent (e.g., acetonitrile). Compare this with the spectral output data provided by your UV lamp manufacturer.

  • Q: Could oxygen be inhibiting the reaction?

    • A: Absolutely. Oxygen is a potent inhibitor of free-radical polymerization.[6] It scavenges the initiating radicals to form stable peroxy radicals, which are not reactive enough to initiate polymerization. This effect is most pronounced at the surface exposed to air, often leaving a tacky, uncured layer.[7][8]

    • Solution 1 (Inert Atmosphere): The most effective solution is to eliminate oxygen. Perform the curing in a nitrogen or argon-filled glovebox. Alternatively, continuously purge the reaction chamber with N₂ or Ar for several minutes before and during UV exposure. This method is highly effective for achieving tack-free surfaces.[9]

    • Solution 2 (Higher Initiator Concentration): For surface cure, increasing the photoinitiator concentration can generate a higher flux of radicals, some of which will be consumed by oxygen while the excess remains available to initiate polymerization.[6] Be cautious, as excessively high concentrations can lead to poor cure depth (see Issue 3).

    • Solution 3 (Co-initiators): While this is a Type I initiator, certain co-initiators, particularly tertiary amines, can help mitigate oxygen inhibition. Amines can react with peroxy radicals to regenerate active radicals, thus continuing the polymerization chain.

G cluster_1 Oxygen Inhibition Pathway Radical Initiating Radical (R•) Peroxy Peroxy Radical (ROO•) (Unreactive) Radical->Peroxy + O₂ Oxygen Oxygen (O₂) Termination Chain Termination Peroxy->Termination

Caption: Mechanism of oxygen inhibition in free-radical polymerization.

  • Q: Is the photoinitiator concentration optimal?

    • A: The ideal concentration is a balance. Typically, a range of 0.5% to 5% by weight is used.[1]

      • Too Low (<0.5%): Insufficient radical generation leads to slow and incomplete curing.

      • Too High (>5%): Can cause an "inner filter effect," where the surface layer absorbs most of the UV light, preventing it from penetrating deeper into the sample. This results in good surface cure but poor "through cure."

Issue 2: The surface of my cured material remains tacky, but the bulk is solid.

Underlying Cause: This is a classic symptom of oxygen inhibition, as detailed in the previous section.[7][8] The surface in direct contact with air is where the inhibitory effect is most severe.

Troubleshooting Steps:

  • Q: How can I solve surface tackiness without a glovebox?

    • A: Use a barrier method. Applying a physical barrier can block oxygen from the surface during curing.

      • Glycerin/Barrier Coatings: For some applications, applying a layer of glycerin or a commercial oxygen-inhibiting coating on the surface before curing can be effective.[10]

      • Matrix Strips: In dental or molding applications, using a transparent matrix strip (e.g., Mylar) pressed against the surface serves the same purpose.[7]

    • A: Employ a synergistic co-initiator. The addition of a tertiary amine, such as triethanolamine (TEA) or ethyl-4-(dimethylamino)benzoate (EDAB), can significantly improve surface cure. These amines act as hydrogen donors and can react with unreactive peroxy radicals to regenerate active radicals capable of continuing the polymerization process.

Enhancement StrategyMechanismProsCons
Inert Atmosphere (N₂/Ar) Physically removes O₂ from the system.Most effective method for complete cure.Requires specialized equipment (glovebox, gas lines).
Barrier Coating (Glycerin) Blocks diffusion of atmospheric O₂ into the resin.Inexpensive and easy to apply.Can be messy; may require post-cure cleaning.
Increased PI Concentration Generates excess radicals to overcome O₂ scavenging.Simple formulation adjustment.Can negatively impact cure depth; may increase cost.
Amine Synergist (e.g., TEA) Regenerates active radicals from peroxy radicals.Improves surface cure in air; can sometimes increase cure speed.Can cause yellowing; may affect biocompatibility.
Issue 3: My cured material is yellowing, especially after intense or prolonged UV exposure.

Underlying Cause: While this compound is known for its low-yellowing properties, photobleaching and the formation of chromophoric side products can still occur under harsh conditions. The benzoyl radical generated during cleavage can undergo side reactions that lead to colored byproducts.

Troubleshooting Steps:

  • Q: How can I minimize yellowing?

    • A: Optimize light exposure. Use the minimum UV dose (intensity x time) required to achieve full cure. Over-exposing the material will increase the likelihood of side reactions and degradation of the polymer network, both of which can contribute to yellowing.

    • A: Consider a blended initiator system. For applications demanding extreme color stability, consider blending with a phosphine oxide type initiator (e.g., TPO). These initiators are known for their high reactivity and excellent photobleaching characteristics, meaning their yellow color often fades upon exposure to light.

    • A: Check for formulation interactions. Amines, often used as co-initiators or stabilizers, are notorious for causing yellowing in photopolymerized systems, especially upon aging. If an amine is present in your formulation, this is a likely culprit.

Experimental Protocols

Protocol 1: Baseline Photopolymerization of a Hydrogel

This protocol establishes a baseline for evaluating the performance of this compound.

  • Formulation Preparation:

    • Prepare a 1% (w/v) stock solution of the photoinitiator in a suitable solvent (e.g., ethanol or DI water, depending on monomer miscibility).

    • In a light-protected vial (e.g., amber glass), combine your monomer (e.g., polyethylene glycol diacrylate, PEGDA), crosslinker, and any other components.

    • Add the photoinitiator stock solution to achieve a final concentration of 0.5% (w/w) relative to the monomer content.

    • Vortex the solution thoroughly until the photoinitiator is fully dissolved and the solution is homogeneous.

  • Curing Procedure:

    • Pipette a defined volume of the formulation into a mold (e.g., a PDMS mold).

    • Place the mold directly under a UV lamp with a known intensity and spectral output (e.g., a 320 nm source at 10 mW/cm²).

    • Expose the sample to UV light for a set time (e.g., 60 seconds).

  • Assessment:

    • Gelation Test: After exposure, gently probe the sample with a spatula to determine if it has transitioned from a liquid to a solid gel.

    • Degree of Conversion (FTIR): Measure the disappearance of the acrylate peak (typically around 1635 cm⁻¹) using Fourier-transform infrared spectroscopy to quantify the extent of polymerization.

Protocol 2: Evaluating the Effect of an Amine Synergist on Surface Cure

This protocol demonstrates how to test the efficacy of a co-initiator in mitigating oxygen inhibition.

  • Formulation Preparation:

    • Prepare two identical monomer formulations as described in Protocol 1.

    • Formulation A (Control): Contains 0.5% (w/w) photoinitiator only.

    • Formulation B (Test): Contains 0.5% (w/w) photoinitiator AND 1.0% (w/w) triethanolamine (TEA).

    • Ensure both solutions are thoroughly mixed.

  • Curing Procedure:

    • Cast thin films (e.g., 100 µm) of both formulations onto glass slides.

    • Cure both samples side-by-side in ambient air using the same UV source and exposure time as the baseline test.

  • Assessment:

    • Tack-Free Test: Immediately after curing, lightly touch the surface of each film with a clean cotton swab. Observe if fibers adhere to the surface. A tack-free surface will not pick up any fibers.

    • Compare Results: The formulation containing TEA (Formulation B) is expected to show a significant reduction in surface tackiness compared to the control (Formulation A).

Caption: Troubleshooting workflow for slow or incomplete polymerization.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one and Other Leading Photoinitiators for Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and processing efficiencies. This guide provides an in-depth comparative study of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a widely utilized photoinitiator, with other prominent alternatives in the market. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their photopolymerization processes through an informed selection of initiating systems.

Introduction to Photoinitiators and the Mechanism of Photopolymerization

Photopolymerization is a light-induced process that converts liquid monomers and oligomers into solid polymers.[1] This rapid and efficient curing technology is the cornerstone of numerous applications, including coatings, inks, adhesives, 3D printing, and the fabrication of biomedical hydrogels.[2][3] At the heart of this process lies the photoinitiator, a molecule that absorbs light at specific wavelengths and generates reactive species, typically free radicals, to initiate polymerization.[4]

Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:

  • Norrish Type I (α-Cleavage): Upon absorption of UV light, these photoinitiators undergo a unimolecular cleavage to directly form two free radicals.[5][6] This process is highly efficient and is favored in applications requiring rapid curing.[7] this compound is a classic example of a Norrish Type I photoinitiator.

  • Norrish Type II (Hydrogen Abstraction): These photoinitiators require a co-initiator, typically a tertiary amine, to generate free radicals. Upon UV exposure, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical.[8]

The choice between Type I and Type II photoinitiators depends on the specific requirements of the application, including desired cure speed, coating thickness, and color stability.[5]

In Focus: this compound (Darocur 1173)

This compound, commercially known as Darocur 1173, is a highly efficient, liquid Norrish Type I photoinitiator.[9][10] Its chemical structure is 2-Hydroxy-2-methyl-1-phenyl-propan-1-one.[11] It is widely used to initiate the photopolymerization of unsaturated prepolymers, such as acrylates, in combination with mono- or multifunctional monomers.[11]

Key Characteristics:
  • High Efficiency: It is known for its high efficiency in initiating polymerization reactions.[12]

  • Liquid Form: Its liquid state at room temperature allows for easy incorporation into various formulations.[11]

  • Low Yellowing: Darocur 1173 is particularly recommended for applications where minimal yellowing after prolonged exposure to sunlight is crucial.[1][9]

  • Good Solubility: It is soluble in most common organic solvents and acrylate-based monomers.[11]

  • Low Odor: This photoinitiator exhibits a low odor profile, making it suitable for applications where odor is a concern.[12]

Mechanism of Action:

As a Norrish Type I photoinitiator, Darocur 1173 undergoes α-cleavage upon exposure to UV radiation, generating two free radicals that initiate the polymerization chain reaction.[13]

PI Darocur 1173 Excited_PI Excited State PI->Excited_PI UV Light (hν) Radicals Free Radicals Excited_PI->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Norrish Type I photoinitiation mechanism of Darocur 1173.

Comparative Analysis with Other Photoinitiators

The selection of a photoinitiator is dictated by the specific requirements of the application, including the light source, the chemical composition of the resin, and the desired properties of the final product. Here, we compare this compound with three other widely used Norrish Type I photoinitiators: Irgacure 2959, Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).

FeatureThis compound (Darocur 1173)Irgacure 2959Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
Chemical Class α-Hydroxyketoneα-HydroxyketoneAcylphosphine OxideBisacylphosphine Oxide
Physical Form Colorless to slightly yellow liquid[11]Off-white powder[14]Yellow solid[4]Light yellow powder
Absorption Maxima (nm) 244, 278, 330[15]~275-280, with a shoulder around 330 nm[14]267, 298, 380[4]295, 370
Key Advantages Liquid, low yellowing, high efficiency[10][12]Low odor, low volatility, good for biomedical applications[14][16]High reactivity, good depth cure, suitable for pigmented systems and LED curing[7][17]Excellent photobleaching, superior depth cure, ideal for thick and pigmented systems[16]
Limitations Primarily absorbs in the shorter UV range, less effective for thick, pigmented systems compared to phosphine oxides.Lower solubility in some organic systems, primarily UV-A range.Can cause some yellowing.Can be more expensive.
Primary Applications Clear coatings for paper, metal, and plastics; adhesives[11][12]Hydrogel synthesis for biomedical applications, cell encapsulation, 3D bioprinting[1]3D printing resins, pigmented coatings, industrial coatings[17]Heavily pigmented wood coatings, thick sections, dental composites[16][18]

Experimental Protocols for Performance Evaluation

To objectively compare the performance of different photoinitiators, standardized experimental protocols are essential. The following sections detail methodologies for evaluating key performance parameters.

Measurement of Curing Speed using Photo-DSC

Differential Scanning Calorimetry (DSC) adapted for photopolymerization (Photo-DSC) is a powerful technique to measure the heat flow during the curing reaction, which is directly proportional to the rate of polymerization.[3][19]

Protocol:

  • Prepare the resin formulation containing the monomer, oligomer, and a specific concentration of the photoinitiator to be tested.

  • Place a small, accurately weighed sample (typically 5-10 mg) into a DSC pan.

  • Place the pan in the Photo-DSC cell and allow it to equilibrate to the desired isothermal temperature.

  • Initiate the measurement and, after a short baseline period, expose the sample to a UV light source with a specific wavelength and intensity.

  • Record the heat flow as a function of time.

  • The rate of polymerization (Rp) can be calculated from the heat flow (dH/dt) and the theoretical enthalpy of polymerization for the specific monomer (ΔH₀).[12]

  • The percentage of monomer conversion can be determined by integrating the heat flow curve over time.[12]

cluster_prep Sample Preparation cluster_dsc Photo-DSC Analysis cluster_analysis Data Analysis Prep_Resin Prepare Resin Formulation Weigh_Sample Weigh Sample (5-10 mg) Prep_Resin->Weigh_Sample Load_Sample Load Sample into DSC Equilibrate Equilibrate to Isothermal Temp. Load_Sample->Equilibrate UV_Expose Expose to UV Light Equilibrate->UV_Expose Record_Data Record Heat Flow vs. Time UV_Expose->Record_Data Calc_Rp Calculate Rate of Polymerization (Rp) Record_Data->Calc_Rp Calc_Conversion Calculate Monomer Conversion (%) Record_Data->Calc_Conversion

Workflow for measuring curing speed via Photo-DSC.
Determination of Depth of Cure

The depth of cure is a critical parameter, especially for thick coatings and 3D printing applications. A common method to determine this is the "working curve" method.[20]

Protocol:

  • Prepare the photopolymer resin with the desired photoinitiator concentration.

  • Place a defined volume of the resin in a mold of known depth.

  • Expose the resin to a UV light source of a specific wavelength and intensity for varying exposure times.

  • After exposure, wash away the uncured resin with a suitable solvent (e.g., isopropanol).

  • Measure the thickness of the cured polymer disc using a precise measurement tool like a digital caliper or a profilometer.[12]

  • Plot the measured cure depth (Cd) against the logarithm of the exposure energy (E).

  • The resulting linear plot is the "working curve." The slope of this line gives the penetration depth (Dp) of the light into the resin, and the x-intercept provides the critical energy (Ec) required to initiate polymerization.[12]

Evaluation of Yellowing

Yellowing of cured polymers can be a significant issue, particularly for clear coatings and aesthetic applications.[21] The color change can be quantified using a colorimeter or a spectrophotometer.

Protocol:

  • Prepare thin films of the cured polymer using different photoinitiators.

  • Measure the initial color of the films using a colorimeter, recording the CIELAB color space values (L, a, b*).

  • Expose the samples to a controlled source of UV radiation or accelerated weathering conditions according to relevant ASTM standards (e.g., ASTM G154).[19]

  • Periodically measure the color of the samples and record the changes in the L, a, and b* values.

  • The change in the b* value is a direct measure of the degree of yellowing. The total color difference (ΔE*) can also be calculated to represent the overall color change.

Conclusion

The selection of a photoinitiator is a critical decision in the formulation of photopolymerizable systems. This compound (Darocur 1173) is a versatile and efficient liquid photoinitiator, particularly valued for its low yellowing properties in clear coatings. However, for applications requiring deep curing through thick or pigmented systems, phosphine oxide-based photoinitiators like TPO and BAPO offer superior performance due to their longer wavelength absorption and photobleaching characteristics. For biomedical applications where low odor, low volatility, and biocompatibility are paramount, Irgacure 2959 is often the preferred choice.

Ultimately, the optimal photoinitiator is application-dependent. A thorough understanding of the properties of different photoinitiators, coupled with systematic experimental evaluation of key performance parameters, is essential for developing robust and high-performance photopolymer systems.

References

A Comprehensive Guide to the Biological Validation of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a validated bioactive compound is both an art and a rigorous science. The 1-(4-hydroxyphenyl)-2-methylpropan-1-one core structure presents a fascinating starting point for medicinal chemistry exploration. Its phenolic nature and ketone functionality are features commonly associated with a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a framework for the systematic validation of the biological activity of its derivatives, offering both theoretical grounding and practical, field-proven experimental protocols. While a comprehensive comparative study on a homologous series of these specific derivatives is not yet prevalent in the public literature, this guide will leverage data from structurally analogous compounds, particularly chalcones and other phenolic ketones, to inform a predictive structure-activity relationship (SAR) and to provide a robust blueprint for their evaluation.

The Scientific Rationale: Why This Scaffold Holds Promise

The this compound scaffold is a member of the broader class of phenolic ketones. The phenolic hydroxyl group is a well-established pharmacophore, capable of donating a hydrogen atom to neutralize free radicals, thus conferring antioxidant properties.[1][2] This reactivity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases, including inflammatory conditions and cancer.[3] Furthermore, the α,β-unsaturated carbonyl system, which can be formed in derivatives of this scaffold, is a known Michael acceptor that can interact with nucleophilic residues in proteins, such as cysteine, potentially modulating the activity of enzymes and transcription factors involved in inflammatory and oncogenic signaling pathways.[4]

Comparative Analysis & Structure-Activity Relationship (SAR)

In the absence of direct comparative data for a series of this compound derivatives, we can extrapolate potential SAR from studies on closely related chalcone analogues. Chalcones, which are 1,3-diaryl-2-propen-1-ones, share a similar phenolic ketone backbone and have been extensively studied for their biological activities.[5][6][7]

Antioxidant Activity

The antioxidant capacity of phenolic compounds is heavily influenced by the number and position of hydroxyl groups, as well as the presence of other electron-donating or withdrawing substituents.

  • Hydroxylation: The presence of the 4'-hydroxyl group on the phenyl ring is fundamental for radical scavenging. It is anticipated that the introduction of additional hydroxyl groups, particularly at the ortho- and para-positions, would enhance antioxidant activity due to increased resonance stabilization of the resulting phenoxy radical.[1]

  • Alkoxylation: The substitution of hydroxyl groups with methoxy groups may have a variable effect. While methoxy groups are electron-donating, they are less effective at hydrogen atom donation than hydroxyl groups. However, they can increase the lipophilicity of the compound, which may enhance cell membrane permeability.[8]

  • Halogenation: The introduction of halogens, which are electron-withdrawing, may modulate the electronic properties of the aromatic ring and influence the stability of the phenoxy radical, potentially altering the antioxidant capacity.[8]

Table 1: Illustrative Antioxidant Activity of Substituted Chalcone Analogs (DPPH Radical Scavenging Assay)

Compound IDSubstitution on Ring BIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Chalcone 14-OH8.22Ascorbic Acid2.17
Chalcone 24-OCH36.89
Chalcone 33,4-di-OCH33.39

Data presented is for illustrative purposes, derived from studies on chalcone derivatives to guide potential SAR studies on this compound derivatives.[9]

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often linked to their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines.

  • Hydroxyl and Methoxy Groups: The presence of hydroxyl and methoxy groups on the aromatic rings has been shown to be important for anti-inflammatory activity in chalcones, likely by influencing their interaction with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating signaling pathways such as NF-κB.[6][10]

  • Electron-withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro groups, can sometimes enhance anti-inflammatory activity.[11]

Table 2: Illustrative Anti-inflammatory Activity of Substituted Chalcone Analogs (Inhibition of NO Production in LPS-stimulated RAW 264.7 cells)

Compound IDSubstitution on Ring BIC50 (µM)Reference CompoundIC50 (µM)
Chalcone Analog A3',4'-dihydroxy9.61Luteolin16.90
Chalcone Analog B4'-methoxy> 50
Chalcone Analog CUnsubstituted> 50

Data presented is for illustrative purposes, derived from studies on flavone and chalcone derivatives to guide potential SAR studies on this compound derivatives.[3]

Anticancer Activity

The anticancer potential of phenolic ketones is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.

  • Hydroxylation Pattern: The number and position of hydroxyl groups can significantly impact cytotoxicity. For instance, in some series of hydroxylated biphenyls, specific patterns of hydroxylation lead to potent anticancer activity with low micromolar IC50 values.[3]

  • Lipophilicity and Substituent Bulk: Modifications that alter the overall lipophilicity and steric bulk of the molecule can influence its ability to cross cell membranes and interact with intracellular targets. For example, the introduction of bulky groups can sometimes lead to increased cytotoxic potency.[12]

  • Heterocyclic Rings: The replacement of an aromatic ring with a heterocyclic ring system has been a successful strategy in developing potent anticancer chalcone derivatives.[5]

Table 3: Illustrative Anticancer Activity of Hydroxylated Biphenyl and Chalcone Analogs (MTT Assay)

Compound IDCompound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 11Hydroxylated BiphenylMelanoma (A375)1.7 ± 0.5Cisplatin~10
Compound 12Hydroxylated BiphenylMelanoma (A375)2.0 ± 0.7
Chalcone D1Naphthalene ChalconeCervical (HeLa)7.13

Data presented is for illustrative purposes, derived from studies on hydroxylated biphenyls and chalcone derivatives to guide potential SAR studies on this compound derivatives.[3][13]

Experimental Protocols for Biological Validation

The following protocols are established, robust methods for the in vitro and in vivo validation of the antioxidant, anti-inflammatory, and anticancer activities of novel compounds.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well containing 100 µL of the solvent and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds add_samples Add 100 µL of Sample to 96-well plate prep_samples->add_samples add_samples->add_dpph incubate Incubate 30 min in the dark add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate

Workflow for the DPPH Radical Scavenging Assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production relative to the LPS-treated control.

  • Cell Viability Assay (MTT): Concurrently, perform an MTT assay on the treated cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_detection NO Detection (Griess Assay) cluster_validation Validation seed_cells Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight to allow adherence seed_cells->adhere add_compound Treat with Test Compounds (1-2h) adhere->add_compound add_lps Stimulate with LPS (1 µg/mL) for 24h add_compound->add_lps collect_supernatant Collect Supernatant add_lps->collect_supernatant mtt_assay Perform MTT Assay for Cytotoxicity add_lps->mtt_assay add_griess Add Griess Reagents A & B collect_supernatant->add_griess read_abs Measure Absorbance at 540 nm add_griess->read_abs

Workflow for Nitric Oxide Inhibition Assay.
In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

  • IC50 Determination: Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plate adhere Incubate overnight for attachment seed_cells->adhere add_compound Treat with Test Compounds (24-72h) adhere->add_compound add_mtt Add MTT Solution (4h incubation) add_compound->add_mtt solubilize Remove Medium & Add DMSO add_mtt->solubilize read_abs Measure Absorbance at 570 nm solubilize->read_abs calculate Calculate % Viability and IC50 Value read_abs->calculate

Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative biological data on its derivatives is currently scarce, the established biological activities of structurally related compounds, such as chalcones, provide a strong rationale for their investigation. By employing the robust and validated experimental protocols detailed in this guide, researchers can systematically evaluate the antioxidant, anti-inflammatory, and anticancer potential of newly synthesized derivatives. The resulting data will be crucial for establishing definitive structure-activity relationships and for guiding the rational design of more potent and selective drug candidates. It is through such rigorous and methodical validation that the full therapeutic potential of this chemical class can be unlocked.

References

A Comparative Performance Analysis of Photoinitiators for Biomedical Applications: Irgacure 2959 vs. LAP

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: It is important to clarify that "1-(4-Hydroxyphenyl)-2-methylpropan-1-one" is the chemical name for the compound widely known by its BASF trade name, Irgacure 2959 .[1][2] Therefore, a direct comparison would be redundant. For a more insightful and practical guide, this document will compare Irgacure 2959 to another leading photoinitiator in the biomedical field: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) . This comparison offers researchers critical data for selecting the appropriate initiator for their specific application, such as hydrogel fabrication, bioprinting, and 3D cell culture.

Executive Summary: Key Performance Differences

While both Irgacure 2959 and LAP are Type I photoinitiators that generate free radicals upon light exposure to initiate polymerization, their performance characteristics differ significantly, primarily due to their distinct light absorption profiles and water solubility.[3]

FeatureIrgacure 2959Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
Activation Wavelength Primarily UV-A (peak ~275-280 nm, used at 365 nm)[4][5]UV-A and Visible (Blue) Light (peak ~370-375 nm, used at 365-405 nm)[6][7]
Water Solubility Moderate (~1 g/100g )[8][9]High (up to 8.5% w/v)[10][11]
Initiation Efficiency Lower, especially at 365 nm[6][7]Higher, with significantly faster gelation times[6][7]
Cytotoxicity Generally low, but concerns exist at higher concentrations and with prolonged UV exposure[12][13][14]Lower than Irgacure 2959, especially when using visible light, which reduces phototoxicity[10][11]
Primary Applications Hydrogel formation for tissue engineering, often in acellular or robust cellular systems.[9]Cell-laden hydrogels, 3D bioprinting, and applications requiring visible light curing.[15][16]

Mechanism of Action and Chemical Structure

Both Irgacure 2959 and LAP are homolytic photoinitiators. Upon absorbing photons of a specific wavelength, they undergo cleavage (photolysis) to form two radical species. These free radicals then react with monomer units (e.g., methacrylates in a hydrogel precursor solution) to initiate the polymerization chain reaction, leading to the formation of a crosslinked polymer network.

G cluster_I2959 Irgacure 2959 Mechanism cluster_LAP LAP Mechanism I2959_start Irgacure 2959 I2959_photon UV Photon (hν) I2959_cleavage α-Cleavage I2959_radicals Benzoyl Radical + Ketyl Radical I2959_initiation Polymerization Initiation LAP_start LAP LAP_photon UV/Visible Photon (hν) LAP_cleavage Cleavage LAP_radicals Acylphosphinoyl Radical + Benzoyl Radical LAP_initiation Polymerization Initiation

Figure 1. Simplified radical generation pathway for Irgacure 2959 and LAP.

The key structural difference is the presence of the phosphinoyl group in LAP, which contributes to its higher reactivity and absorption at longer wavelengths.

I2959 [label=< Irgacure 2959 1-[4-(2-Hydroxyethoxy)-phenyl]- 2-hydroxy-2-methyl-1-propane-1-one

>];

LAP [label=< LAP Lithium phenyl-2,4,6- trimethylbenzoylphosphinate

>]; } ddot

Figure 2. Chemical structures of Irgacure 2959 and LAP.

Performance Deep Dive: Experimental Evidence

Spectral Properties and Initiation Efficiency

The most significant performance differentiator is the absorption spectrum. Irgacure 2959 has a primary absorption peak around 275-280 nm.[4] While it is commonly used with 365 nm UV light sources to minimize DNA damage (which peaks at ~260 nm), its molar extinction coefficient in this range is significantly reduced, leading to lower initiation efficiency.[5][17]

In contrast, LAP exhibits a strong absorption peak centered around 370-375 nm, with useful absorption extending into the visible blue light spectrum (405 nm).[6][7] This alignment with safer, longer-wavelength light sources (UV-A and visible) makes it far more efficient.

Experimental Data Summary:

  • Studies have shown that for hydrogel polymerization, LAP can be up to 10 times faster at initiating gelation than Irgacure 2959 when using 365 nm light at similar concentrations.[6][7]

  • Even when LAP is used with 405 nm visible light, it can produce faster gelation times than Irgacure 2959 does with 365 nm UV light.[6][7] This enhanced polymerization kinetic allows for shorter exposure times, which is critical for maintaining cell viability.[15][18]

Cytotoxicity and Biocompatibility

For drug development and tissue engineering, low cytotoxicity is paramount. The choice of photoinitiator and the light source used for curing are major factors.

  • Irgacure 2959: While considered one of the more cytocompatible UV-activated initiators, its use is still associated with challenges.[9] Cytotoxicity can become significant at higher concentrations (>0.05% w/v) and with longer UV exposure times.[12][14] The high-energy UV light required for activation, even at 365 nm, can cause cellular damage.[3]

  • LAP: LAP consistently demonstrates lower cytotoxicity compared to Irgacure 2959.[10][11] This is attributed to two main factors:

    • Higher Efficiency: Less LAP is needed to achieve the same degree of crosslinking, reducing the concentration of potentially toxic unreacted initiator and byproducts.

    • Visible Light Activation: The ability to use 405 nm blue light for polymerization significantly reduces phototoxicity, as longer wavelength light is less damaging to cells than UV radiation.[16][19]

One study directly comparing the two in 3D bioprinting found that at higher concentrations (0.7% and 0.9% w/v), cell viability was much higher when using LAP compared to Irgacure 2959.[20]

Experimental Protocols for Comparative Analysis

To provide a framework for independent evaluation, here are standardized protocols for comparing photoinitiator performance.

Protocol 1: Evaluation of Cytotoxicity via MTT Assay

This protocol assesses the metabolic activity of cells exposed to photoinitiator solutions, which is an indicator of cell viability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Light Exposure cluster_assay MTT Assay seed_cells 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_to_cells 5. Replace medium with PI-containing medium prep_pi 3. Prepare stock solutions of Irgacure 2959 and LAP (e.g., in sterile PBS or DMSO) serial_dilute 4. Perform serial dilutions in culture medium prep_pi->serial_dilute serial_dilute->add_to_cells expose_light 6. Expose plates to light source (365 nm for I2959, 405 nm for LAP) for a defined duration incubate_post 7. Incubate for another 24h expose_light->incubate_post add_mtt 8. Add MTT solution to each well incubate_mtt 9. Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer 10. Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 11. Read absorbance at 570 nm add_solubilizer->read_absorbance

Figure 3. Workflow for comparative cytotoxicity testing of photoinitiators.

Methodology:

  • Cell Seeding: Plate a chosen cell line (e.g., L929 fibroblasts, hMSCs) into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Photoinitiator Preparation: Prepare stock solutions of Irgacure 2959 and LAP in a sterile solvent (e.g., PBS or DMSO; ensure final DMSO concentration in media is <0.1%).[21] Create serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01% to 0.5% w/v).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared photoinitiator-containing medium to the respective wells. Include "no initiator" and "no light" controls.

  • Light Exposure: Expose the plate to the appropriate light source (e.g., 365 nm for Irgacure 2959, 405 nm for LAP) at a defined intensity (e.g., 5 mW/cm²) for a set time (e.g., 5 minutes).

  • Incubation: Incubate the plates for a further 24 hours.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Analysis: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[22]

Protocol 2: Rheological Analysis of Hydrogel Crosslinking Kinetics

This protocol uses a rheometer to measure the gelation time and final mechanical properties of the hydrogel, providing a direct measure of initiation efficiency.

Methodology:

  • Precursor Solution Preparation: Prepare the hydrogel precursor solution (e.g., 10% w/v GelMA) in a buffer (e.g., PBS). Divide the solution into two batches.

  • Photoinitiator Addition: Add the desired concentration of Irgacure 2959 (e.g., 0.1% w/v) to one batch and LAP (e.g., 0.1% w/v) to the other. Mix thoroughly in low-light conditions.

  • Rheometer Setup: Place a small volume (e.g., 50 µL) of the precursor solution onto the bottom plate of a rheometer equipped with a UV/Visible light curing accessory. Lower the top plate to the desired gap height (e.g., 0.5 mm).

  • Time Sweep Measurement: Begin an oscillatory time sweep measurement at a constant strain (e.g., 1%) and frequency (e.g., 10 rad/s).

  • Initiation: After a brief baseline reading (e.g., 30 seconds), turn on the light source (365 nm for Irgacure 2959, 405 nm for LAP) at a controlled intensity.

  • Analysis: Monitor the storage modulus (G') and loss modulus (G''). The gel point is defined as the time at which G' surpasses G''. Continue the measurement until G' reaches a plateau, which represents the final stiffness of the hydrogel. Compare the gel points and plateau G' values between the two initiators.[23][24]

Conclusion and Recommendations

The selection between Irgacure 2959 and LAP is highly dependent on the specific requirements of the application.

  • Choose Irgacure 2959 for applications where moderate cytotoxicity is acceptable, a UV light source is already established, and cost may be a primary concern. It remains a viable option for creating robust, acellular hydrogels or for encapsulating less sensitive cell types.[9]

  • Choose LAP for applications demanding high cell viability, such as 3D bioprinting, encapsulation of sensitive primary cells, or in situ polymerization.[15][16] Its superior initiation efficiency and activation by less harmful visible light make it the preferred choice for advanced biomedical research where minimizing process-induced cell death is critical.[10][18]

The experimental data strongly supports LAP as the more advanced and cytocompatible photoinitiator for cell-based applications, offering faster polymerization with reduced cellular stress.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of chemical entities are paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a key aromatic ketone. We will explore a suite of analytical techniques, delving into the causality behind experimental choices and presenting detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and self-validating analytical workflow.

Introduction to this compound and its Analytical Significance

This compound, a phenolic compound, serves as a crucial intermediate in various synthetic pathways. Its purity and identity directly impact the quality and safety of downstream products. Therefore, a multi-faceted analytical approach is not just recommended but essential for its comprehensive characterization. This guide will compare its analytical signatures with two structurally similar alternatives to highlight the specificity and robustness of the validated methods:

  • Alternative 1: 1-(2-Hydroxyphenyl)-2-methyl-1-propanone (ortho-isomer)

  • Alternative 2: 1-(4-Methoxyphenyl)-2-methylpropan-1-one (O-methylated analogue)

The cross-validation of data from orthogonal analytical techniques—those based on different physical principles—provides a high degree of confidence in the identity and purity of the analyte.

Foundational Pillar: Adherence to Analytical Validation Standards

All methodologies discussed herein are designed to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][2] This ensures that the methods are fit for their intended purpose, yielding data that is reliable, reproducible, and accurate.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification

HPLC is the cornerstone for assessing the purity of this compound and for its quantification. A well-developed reverse-phase HPLC method can effectively separate the target compound from its isomers, precursors, and degradation products.

Causality of Method Development Choices

The selection of a C18 stationary phase is predicated on its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and miscibility. The addition of a small amount of acid (e.g., phosphoric or formic acid) is critical to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks.[3]

Experimental Protocol: HPLC-UV Analysis

Objective: To determine the purity of this compound and to quantify it.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Methanol (for sample dissolution)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification is achieved by creating a calibration curve with known concentrations of the reference standard.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: HPLC workflow for the analysis of this compound.

Comparative HPLC Data
CompoundRetention Time (min)Observations
This compound ~5.8Symmetrical peak, well-resolved.
1-(2-Hydroxyphenyl)-2-methyl-1-propanone~6.5Longer retention due to potential intramolecular hydrogen bonding.
1-(4-Methoxyphenyl)-2-methylpropan-1-one~7.2Significantly longer retention due to increased hydrophobicity.

Note: Retention times are approximate and can vary based on the specific HPLC system and column.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural confirmation.

Causality of NMR Sample Preparation

The sample must be dissolved in a deuterated solvent to avoid overwhelming the analyte signals with solvent protons.[4] Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample due to its lower sensitivity. Filtering the sample is a critical step to remove any particulate matter that can degrade the spectral resolution.

Experimental Protocol: NMR Analysis

Objective: To confirm the molecular structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Chloroform-d (CDCl₃) or DMSO-d₆

  • NMR tubes (5 mm)

  • Pasteur pipettes and filter plug material

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.[5]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube.[6]

  • Cap the NMR tube securely.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter acquire_1h Acquire ¹H NMR Spectrum filter->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum filter->acquire_13c process Process Spectra acquire_1h->process acquire_13c->process assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: NMR workflow for structural elucidation.

Comparative NMR Data Interpretation
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Aromatic protons (~6.9, d; ~7.9, d), Methine proton (~3.5, septet), Methyl protons (~1.2, d), Phenolic OH (variable)Carbonyl (~205), Aromatic carbons (~115, ~130, ~132, ~162), Methine (~35), Methyls (~19)
1-(2-Hydroxyphenyl)-2-methyl-1-propanoneAromatic protons show different splitting patterns due to ortho substitution.Carbonyl and aromatic carbon shifts will differ due to the change in substituent position.
1-(4-Methoxyphenyl)-2-methylpropan-1-oneAbsence of phenolic OH signal, presence of methoxy signal (~3.9, s).Methoxy carbon signal (~55).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Causality of IR Sample Preparation

For solid samples, the thin solid film method is often preferred for its simplicity and the absence of interfering signals from a mulling agent.[1][7] This involves dissolving the sample in a volatile solvent, depositing it onto an IR-transparent salt plate, and allowing the solvent to evaporate.[1][7]

Experimental Protocol: IR Analysis

Objective: To identify the key functional groups in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane or acetone)

  • IR-transparent salt plates (e.g., NaCl or KBr)

Sample Preparation (Thin Solid Film):

  • Dissolve a small amount (a few mg) of the sample in a few drops of a volatile solvent.[7]

  • Apply a drop of the solution to the surface of a clean salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Mount the plate in the spectrometer's sample holder.

Visualization of the IR Workflow

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent deposit Deposit on Salt Plate dissolve->deposit evaporate Evaporate Solvent deposit->evaporate acquire Acquire FTIR Spectrum evaporate->acquire identify Identify Functional Group Peaks acquire->identify correlate Correlate with Structure identify->correlate

Caption: IR spectroscopy workflow for functional group analysis.

Comparative IR Data Interpretation
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3300 (broad, O-H stretch), ~2970 (C-H stretch), ~1670 (C=O stretch, conjugated), ~1600, ~1510 (C=C aromatic stretch)
1-(2-Hydroxyphenyl)-2-methyl-1-propanoneThe C=O stretch may be shifted to a lower wavenumber due to intramolecular hydrogen bonding.
1-(4-Methoxyphenyl)-2-methylpropan-1-oneAbsence of the broad O-H stretch, presence of C-O stretch (~1250).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Causality of MS Sample Preparation

Sample preparation for MS is critical to avoid contamination and ensure compatibility with the ionization technique.[8] Samples should be dissolved in a volatile solvent and be free of non-volatile salts.[8]

Experimental Protocol: MS Analysis

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent.

  • Ensure the sample is fully dissolved and free of particulates.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation dissolve Dissolve in Volatile Solvent introduce Introduce Sample dissolve->introduce ionize Ionize Sample introduce->ionize analyze Mass Analyze Ions ionize->analyze determine_mw Determine Molecular Weight analyze->determine_mw analyze_frag Analyze Fragmentation determine_mw->analyze_frag

Caption: Mass spectrometry workflow for molecular weight and fragmentation analysis.

Comparative MS Data Interpretation
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164121 (loss of C₃H₇), 93 (hydroxytropylium ion)
1-(2-Hydroxyphenyl)-2-methyl-1-propanone164Fragmentation pattern will differ due to the ortho-hydroxyl group influencing fragmentation pathways.
1-(4-Methoxyphenyl)-2-methylpropan-1-one178135 (loss of C₃H₇), 107 (methoxytropylium ion)

Conclusion: The Power of Cross-Validation

The presented analytical workflow, employing HPLC for purity and quantification, and a suite of spectroscopic techniques (NMR, IR, and MS) for structural confirmation, constitutes a robust system for the comprehensive characterization of this compound. By cross-validating the data obtained from these orthogonal methods, a high degree of confidence in the analyte's identity, purity, and structure is achieved. The comparison with structurally similar alternatives further underscores the specificity of the developed methods. This self-validating system is essential for ensuring the quality and consistency of materials in a regulated drug development environment.

References

A Researcher's Guide to Investigating the Structure-Activity Relationship of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the structure-activity relationship (SAR) of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one and its analogs. While direct and extensive SAR studies on this specific class of compounds are not widely published, this document leverages established knowledge of structurally related molecules to propose potential biological activities and outlines a robust methodology for their investigation. By understanding the influence of specific structural modifications, researchers can rationally design and synthesize novel analogs with enhanced potency and selectivity.

The Core Moiety: this compound

The parent compound, this compound, also known as 4'-hydroxy-2-methylpropiophenone, possesses a simple yet intriguing structure.[1] It features a phenolic hydroxyl group, which is a common pharmacophore in compounds with antioxidant and cytotoxic properties, and an isobutyrophenone skeleton. The interplay between these two motifs is the foundation for exploring the biological potential of its analogs.

Chemical and Physical Properties of the Core Moiety:

PropertyValueSource
Molecular FormulaC10H12O2[1][2]
Molecular Weight164.20 g/mol [1]
IUPAC NameThis compound[1]
CAS Number34917-91-4[1][2]

Postulated Biological Activities and Comparative Analysis

Based on the structural features of the core molecule, we can infer potential biological activities by examining structurally similar compounds. The phenolic group is a well-known hydrogen donor and can participate in free radical scavenging, suggesting potential antioxidant activity. Furthermore, the aromatic ketone structure is present in various biologically active molecules, including some with anticancer and anti-inflammatory properties.

Analogs with Potential Anticancer and Cytotoxic Activities

The presence of a hydroxylated phenyl ring is a key feature in many compounds with cytotoxic properties. For instance, N-(4-hydroxyphenyl)retinamide (Fenretinide) is an amide analog that induces apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS).[3] While the amide linkage differs from the ketone in our core molecule, the principle of the substituted hydroxyphenyl group being crucial for activity is a valuable starting point.

Similarly, chalcones, which are α,β-unsaturated ketones with two aromatic rings, have demonstrated a wide range of biological activities, including cytotoxicity. The core structure of this compound can be seen as a simplified, saturated analog of a chalcone.

Table 1: Comparison of Anticancer and Cytotoxic Activities of Structurally Related Analogs

Compound ClassExampleKey Structural FeaturesMechanism of Action
N-(4-hydroxyphenyl) amidesN-(4-hydroxyphenyl)retinamideHydroxyphenyl group, amide linkage, retinoid moietyInduces apoptosis via ROS generation; activates retinoic acid receptors (RARs)[3]
Chalcones(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneHydroxyphenyl group, α,β-unsaturated ketoneWide range of biological activities, including cytotoxicity
Potential for Neuroprotective Activity

Interestingly, modifications to the core propan-1-one structure can lead to neuroprotective agents. For example, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol is a potent and selective N-methyl-D-aspartate (NMDA) antagonist with neuroprotective properties.[4] This highlights that while the core 1-(4-hydroxyphenyl)-propan-1-one structure is simple, elaboration of the propan-1-one backbone can lead to complex and highly active molecules.

A Proposed Workflow for SAR Investigation

A systematic investigation of the SAR of this compound analogs requires a logical and iterative process of design, synthesis, and biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation A Identify Core Scaffold: 1-(4-hydroxyphenyl)- 2-methylpropan-1-one B Propose Analogs: - Phenyl ring substitutions - Alkyl chain modifications - Ketone modifications A->B C Chemical Synthesis B->C D Primary Screening: - Cytotoxicity Assay (MTT) - Antioxidant Assay (DPPH) C->D Test Compounds E Secondary Screening: - Mechanism of Action Studies - In vivo models (if promising) D->E F SAR Analysis E->F F->B Iterative Design

Caption: Proposed workflow for the structure-activity relationship (SAR) investigation of this compound analogs.

Experimental Protocols

The following are detailed protocols for key assays to evaluate the biological activity of newly synthesized analogs.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value for each compound.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Suitable broth (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., ampicillin)

Procedure:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in broth.[3]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate with the appropriate broth.[3]

  • Inoculation: Add the standardized microbial suspension to each well.[3]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Logical Relationships in SAR

The following diagram illustrates the potential impact of structural modifications on the biological activity of this compound analogs.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_effects Predicted Effects on Activity cluster_activity Biological Activity Scaffold This compound ModA Substitution on Phenyl Ring (e.g., -OCH3, -Cl, -NO2) ModB Modification of Alkyl Chain (e.g., linear, cyclic) ModC Modification of Ketone (e.g., reduction to alcohol, conversion to oxime) EffectA Altered Lipophilicity & Electronic Properties ModA->EffectA EffectB Changes in Steric Hindrance & Conformational Rigidity ModB->EffectB EffectC Modified H-bonding Capacity & Reactivity ModC->EffectC Activity Enhanced or Diminished Potency/Selectivity EffectA->Activity EffectB->Activity EffectC->Activity

Caption: Logical relationships between structural modifications of the core scaffold and their predicted effects on biological activity.

Conclusion

The exploration of the structure-activity relationship of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct SAR data is currently limited, a systematic approach guided by the principles of medicinal chemistry and informed by the activities of structurally related compounds can unlock the potential of this chemical scaffold. The experimental protocols and logical frameworks provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.

References

Efficacy of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one in Diverse Polymer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a photoinitiator is a critical decision that profoundly impacts the final properties of a photopolymerized system. This guide provides an in-depth technical comparison of the photoinitiator 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, a Norrish Type I photoinitiator, against other commercially available alternatives. We will explore its efficacy in various polymer systems, supported by experimental data and detailed protocols to empower you in your formulation and development endeavors.

Introduction to Photoinitiators and the Role of this compound

Photoinitiators are molecules that, upon absorption of light, generate reactive species that initiate polymerization.[1][2] The choice of photoinitiator dictates crucial parameters such as cure speed, depth of cure, and the final aesthetic and mechanical properties of the polymer, including yellowing and hardness.[1][2]

Photoinitiators are broadly classified into two categories:

  • Norrish Type I (α-cleavage): These initiators undergo homolytic cleavage upon UV exposure to form two free radicals, which directly initiate polymerization. They are known for their high reactivity and fast curing speeds.[2]

  • Norrish Type II (Hydrogen Abstraction): These photoinitiators require a co-initiator or synergist, typically an amine, to generate free radicals through hydrogen abstraction.[3] While generally slower than Type I, they can offer advantages in terms of reduced oxygen inhibition and improved film properties.[2]

This compound belongs to the Norrish Type I class of α-hydroxy ketones. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Comparative Efficacy in Aliphatic Urethane Acrylate Coatings

Aliphatic urethane acrylates are widely used in coatings for their excellent flexibility, abrasion resistance, and non-yellowing characteristics. The performance of a photoinitiator in these systems is paramount for achieving the desired surface properties.

While direct comparative data for this compound is limited in publicly available literature, a study on its close structural analog, 2-hydroxy-2-methyl-1-phenyl-propan-1-one, provides valuable insights into its expected performance against other Norrish Type I photoinitiators.[4]

Table 1: Performance Comparison of Norrish Type I Photoinitiators in an Aliphatic Urethane Acrylate Coating

PhotoinitiatorChemical NamePendulum Hardness (s) at 1000 mJ/cm²Gel Content (%) at 1000 mJ/cm²
Analog of Target 2-hydroxy-2-methyl-1-phenyl-propan-1-one~140>95
Alternative 1 1-hydroxy-cyclohexyl-phenyl-ketone~145>95
Alternative 2 bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide~120~94
Alternative 3 diphenyl(2,4,6-trimethylbenzoyl)-phosphine oxide~110~93

Data adapted from a study on UV-curable aliphatic urethane acrylate coatings.[4]

The data suggests that α-hydroxy ketones like the analog of our target molecule and 1-hydroxy-cyclohexyl-phenyl-ketone (commonly known as Irgacure 184) exhibit superior curing performance in terms of pendulum hardness and gel content compared to acylphosphine oxide photoinitiators in this specific system.[4] This indicates a high efficiency in initiating polymerization and achieving a well-crosslinked network.

Performance in Other Key Polymer Systems

Epoxy Acrylate Resins
Polyester Acrylate Resins

Polyester acrylates offer a good balance of cost and performance, with applications ranging from wood coatings to printing inks. These systems are known for their good adhesion and flexibility. The efficiency of this compound in these resins would be dependent on factors such as pigment concentration and film thickness.

Key Performance Metric: Yellowing

A critical consideration for many applications, particularly clear coatings and adhesives, is the tendency of the photoinitiator to cause yellowing upon curing and over time with exposure to light.

  • Norrish Type I Initiators: α-hydroxy ketones, the class to which this compound belongs, are generally known for their low yellowing properties.[6] This makes them suitable for applications where color stability is crucial.

  • Norrish Type II Initiators: Camphorquinone (CQ), a common Type II initiator used in dental resins, is known to impart a yellow tint.[7][8] To mitigate this, it is often used in combination with other initiators like trimethylbenzoyl diphenylphosphine oxide (TPO).[7][8]

Table 2: Qualitative Yellowing Comparison of Photoinitiator Types

Photoinitiator TypeExample(s)General Yellowing Tendency
Norrish Type I (α-hydroxy ketone) This compound , Irgacure 184Low
Norrish Type I (Acylphosphine Oxide) TPO, BAPOCan exhibit some yellowing, but often less than CQ
Norrish Type II Camphorquinone (CQ), BenzophenoneHigh

Experimental Protocols for Efficacy Evaluation

To enable a robust and objective comparison of photoinitiator performance, the following detailed experimental protocols are provided.

Determining Curing Speed and Efficiency via Real-Time FTIR Spectroscopy

This method allows for the real-time monitoring of the disappearance of the acrylate double bond, providing a direct measure of the polymerization rate.

Diagram 1: Experimental Workflow for RT-FTIR Analysis

G Workflow: Real-Time FTIR Analysis prep Sample Preparation (Formulation of resin and photoinitiator) apply Application of Thin Film (On ATR crystal or suitable substrate) prep->apply setup FTIR Setup (Set parameters for rapid scan) apply->setup irradiate UV Irradiation (Controlled UV source) setup->irradiate collect Data Collection (Real-time spectra acquisition) irradiate->collect analyze Data Analysis (Monitor decrease in acrylate peak area) collect->analyze

A streamlined process for monitoring cure kinetics.

Methodology:

  • Formulation Preparation: Prepare the polymer resin formulation containing a precise concentration of the photoinitiator to be tested. Ensure thorough mixing.

  • Sample Application: Apply a thin, uniform film of the formulation onto the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer.

  • Baseline Spectrum: Record a baseline spectrum of the uncured sample.

  • Initiate Curing and Data Acquisition: Simultaneously start the UV irradiation at a controlled intensity and begin rapid, continuous spectral acquisition.

  • Data Analysis: Monitor the decrease in the absorbance of the acrylate C=C double bond peak, typically around 810 cm⁻¹ and 1635 cm⁻¹. The rate of decrease is proportional to the rate of polymerization.[1] The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.

Assessing Surface Cure and Hardness with a Pendulum Hardness Tester

Pendulum hardness testing is a common method to evaluate the surface hardness of a cured coating, which is an indirect measure of the degree of crosslinking at the surface.[4][9]

Methodology:

  • Substrate Preparation: Prepare a suitable substrate (e.g., glass or metal panel) and apply the formulated coating at a controlled thickness.

  • UV Curing: Cure the coated substrate using a UV lamp with a defined UV dose (mJ/cm²).

  • Conditioning: Allow the cured sample to equilibrate to standard laboratory conditions (e.g., 23°C and 50% relative humidity) for a specified period.

  • Measurement: Place the pendulum hardness tester on the cured surface and release the pendulum. The instrument measures the time or number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a predefined level. A longer damping time corresponds to a harder surface.[9]

Quantifying Yellowing Using a Spectrophotometer

The Yellowness Index (YI) is a numerical value that describes the change in color of a sample from white or clear towards yellow.[10]

Methodology:

  • Sample Preparation: Prepare a cured film of the polymer formulation of a defined thickness on a transparent substrate or as a free-standing film.

  • Initial Measurement: Use a spectrophotometer to measure the initial CIE tristimulus values (X, Y, Z) of the uncured sample or a just-cured sample.

  • Aging (Optional): To assess long-term color stability, expose the samples to accelerated weathering conditions (e.g., UV light and heat) for a specified duration.

  • Final Measurement: Measure the CIE tristimulus values of the aged sample.

  • Calculation: Calculate the Yellowness Index using a standard formula, such as that defined in ASTM E313.[10] A higher YI value indicates a greater degree of yellowing.

Conclusion and Future Perspectives

This compound, as a member of the α-hydroxy ketone family, presents itself as a highly efficient Norrish Type I photoinitiator. Its expected performance, based on data from close structural analogs, suggests rapid curing and low yellowing, making it a strong candidate for applications where these properties are paramount, such as in clear coatings and adhesives.

However, the ultimate efficacy of any photoinitiator is highly dependent on the specific polymer system, including the oligomers, monomers, and any additives present. Therefore, it is crucial for researchers and formulators to conduct their own comparative studies using the detailed protocols provided in this guide to determine the optimal photoinitiator for their specific application.

Future research should focus on direct comparative studies of this compound in a broader range of polymer systems, including emerging technologies like 3D printing resins and biocompatible materials for drug delivery systems.

References

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. This guide provides an in-depth, technically grounded framework for assessing the purity of 1-(4-hydroxyphenyl)-2-methylpropan-1-one, a key building block in various synthetic pathways. We will move beyond simplistic, single-technique analyses to construct a robust, multi-modal, and self-validating purity profile.

The core principle of this guide is orthogonality : the use of multiple, distinct analytical techniques that measure different physicochemical properties of the compound and its potential impurities. This approach minimizes the risk of overlooking a co-eluting impurity in a chromatogram or misinterpreting a spectral artifact, thereby building a comprehensive and trustworthy assessment.

The Synthetic Context: Anticipating Potential Impurities

A robust purity assessment begins with understanding the synthetic route, as this predicts the likely impurity profile. A common synthesis for this compound is the Friedel-Crafts acylation of phenol with isobutyryl chloride or anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

From this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Phenol, isobutyryl chloride.

  • Isomeric Byproducts: The ortho-acylated product, 1-(2-hydroxyphenyl)-2-methylpropan-1-one.

  • Process-Related Impurities: Residual solvents (e.g., dichloromethane, nitrobenzene), and inorganic residues from the catalyst.

  • Degradation Products: Arising from storage or harsh workup conditions.

Understanding these potential contaminants is crucial for selecting and optimizing the appropriate analytical methods. Impurities can affect the quality, safety, and efficacy of pharmaceutical products, making their control essential.[1] Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines, such as ICH Q3A(R2), for qualifying and controlling impurities in new drug substances.[1][2][3][4]

A Multi-Modal Analytical Workflow

No single technique is sufficient. A sequential and orthogonal workflow provides the most complete picture of purity. Our assessment will proceed from rapid qualitative checks to rigorous quantitative and structural analyses.

Purity_Assessment_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Structural Confirmation & Impurity ID cluster_3 Decision & Action TLC Thin-Layer Chromatography (TLC) Is it a single spot? MP Melting Point Analysis Is the range sharp and correct? TLC->MP Quick Check HPLC RP-HPLC-UV What is the % purity? MP->HPLC Proceed if promising NMR NMR Spectroscopy (¹H, ¹³C) Is the structure correct? HPLC->NMR Confirm Identity GCMS GC-MS What are the volatile impurities? HPLC->GCMS Identify Volatiles Decision Purity Acceptable? HPLC->Decision Quantitative Data Purify Purification Required (Recrystallization / Chromatography) Decision->Purify No Pass Material Passes Decision->Pass Yes (>99.5%) Purify->TLC Re-analyze

Caption: Orthogonal workflow for purity assessment.

Technique 1: Melting Point Determination (A Preliminary Litmus Test)

Causality: The melting point is a fundamental thermochemical property that is highly sensitive to impurities. The presence of impurities disrupts the crystal lattice of a solid, typically causing a depression and broadening of the melting point range compared to the pure substance. This makes it an excellent, rapid, and inexpensive first check.

Experimental Protocol:

  • Ensure the synthesized material is completely dry, as residual solvent will significantly depress the melting point.

  • Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary in a calibrated melting point apparatus.

  • Heat at a rate of 10-15 °C/min until the temperature is ~15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Data Interpretation:

  • Literature Value: The melting point for this compound is approximately 135-137 °C.

  • High Purity: A sharp melting range (e.g., < 1 °C) that falls within the literature value.

  • Impurity Suspected: A broad melting range (e.g., > 2 °C) and/or a depressed range.

Comparison: While fast and simple, melting point analysis is non-specific and not quantitative. It cannot distinguish between different impurities or detect amorphous contaminants. It serves as a go/no-go test before committing to more resource-intensive methods.

Technique 2: High-Performance Liquid Chromatography (HPLC) - The Quantitative Core

Causality: HPLC is the industry-standard technique for quantifying the purity of non-volatile organic compounds. We select Reversed-Phase (RP) HPLC because the analyte has both polar (phenolic -OH) and non-polar (aromatic ring, isopropyl group) characteristics, allowing for excellent separation on a non-polar stationary phase (like C18) with a polar mobile phase. A UV detector is ideal due to the strong chromophore of the phenyl ketone moiety.

Experimental Protocol: RP-HPLC-UV

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 275 nm (the λ_max for the p-hydroxyphenyl ketone system).

  • Sample Preparation: Dissolve the sample in the initial mobile phase (30:70 Acetonitrile:Water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

Data Interpretation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area_main_peak / ΣArea_all_peaks) * 100

Comparative Data Table:

Sample IDRetention Time (min)Main Peak Area (%)Impurity 1 (ortho-isomer) Area (%)Impurity 2 (Phenol) Area (%)
Crude Product 8.5292.13.51.8
Recrystallized 8.5199.8< 0.05 (Not Detected)< 0.05 (Not Detected)
Commercial Std. 8.51> 99.9Not DetectedNot Detected

Trustworthiness: This method is self-validating. The inclusion of a commercial standard confirms the retention time of the main peak. The high resolution of modern HPLC columns allows for the separation of closely related isomers, which might be missed by other techniques. The method is scalable and can be used for isolating impurities for further characterization.[5][6]

Technique 3: Spectroscopic Confirmation (NMR and GC-MS)

While HPLC provides quantitative purity, it does not confirm the identity of the main peak or the impurities. For this, we turn to spectroscopic methods.

A. ¹H and ¹³C NMR Spectroscopy: Structural Verification

Causality: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. It provides information on the chemical environment of each proton and carbon atom. For purity assessment, it confirms the desired product's structure and can reveal impurities with different chemical structures, even if they co-elute in HPLC.

Experimental Protocol:

  • Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Data Interpretation (Expected Signals for this compound):

  • ¹H NMR (DMSO-d₆):

    • ~10.5 ppm (s, 1H, phenolic -OH).

    • ~7.8 ppm (d, 2H, aromatic protons ortho to carbonyl).

    • ~6.9 ppm (d, 2H, aromatic protons meta to carbonyl).

    • ~3.6 ppm (septet, 1H, -CH of isopropyl group).

    • ~1.1 ppm (d, 6H, two -CH₃ of isopropyl group).

  • Purity Check: The integration of the peaks should correspond to the number of protons. Small, unidentifiable peaks suggest impurities. The presence of signals around 7.0-7.5 ppm that do not fit the para-substitution pattern could indicate the ortho-isomer.

B. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Causality: GC-MS is ideal for separating and identifying volatile and semi-volatile compounds.[7] It is particularly useful for detecting residual starting materials (like phenol) and low-boiling point byproducts. The mass spectrometer fragments the eluting compounds, providing a "fingerprint" that allows for their identification via library searching. For phenolic compounds, derivatization (silylation) is often used to increase volatility and improve peak shape.[8][9]

Experimental Protocol (with Silylation):

  • Dissolve ~1 mg of the sample in 100 µL of pyridine.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Inject 1 µL into the GC-MS.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 80 °C to 280 °C.

  • MS Conditions: Scan from m/z 40 to 500 in Electron Ionization (EI) mode.

Data Interpretation:

  • The main peak will correspond to the TMS-ether of the target compound.

  • Search the NIST library for matches to any smaller peaks. This can definitively identify impurities like residual phenol or isomeric byproducts based on their mass spectra and fragmentation patterns.

Orthogonal_Comparison cluster_Techniques Analytical Techniques HPLC HPLC-UV + Quantitative Purity (% Area) + High Resolution - Requires Chromophore - Structure Not Confirmed GCMS GC-MS + Identifies Volatiles + High Sensitivity - Requires Volatility - May Require Derivatization NMR NMR + Confirms Structure + Detects Non-UV Active Impurities - Lower Sensitivity - Less Quantitative (w/o internal std)

Caption: Comparison of orthogonal analytical techniques.

Conclusion and Final Recommendation

Assessing the purity of a synthesized compound like this compound is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single measurement, such as a melting point or even an HPLC chromatogram alone, is insufficient and introduces unacceptable risks in a research or drug development setting.

The orthogonal workflow presented here—combining a preliminary physical check (melting point), robust quantification (RP-HPLC), and definitive structural confirmation (NMR, GC-MS)—provides a self-validating system. Each technique compensates for the limitations of the others, culminating in a purity assessment that is not only a number but a comprehensive profile of the material's identity and composition. This level of analytical diligence ensures data integrity for all subsequent scientific endeavors.

References

A Comparative Guide to the Biocompatibility of Polymers Initiated by 1-(4-Hydroxyphenyl)-2-methylpropan-1-one (Irgacure 2959)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Workhorse Photoinitiator in Photopolymerized Biomaterials

The selection of a photoinitiator is a critical decision in the design of photopolymerized polymers for biomedical applications such as tissue engineering, 3D bioprinting, and drug delivery systems. The initiator not only dictates the kinetics of polymerization but also profoundly influences the biocompatibility of the final material. 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, widely known by its commercial name Irgacure 2959 (I2959), is a Type I photoinitiator extensively used due to its water solubility and historically accepted cytocompatibility.[1] Upon exposure to ultraviolet (UV) light, it cleaves into two radicals that initiate polymerization.[1][2]

However, the ever-increasing sensitivity of biomedical applications and the development of novel initiating systems necessitate a rigorous, evidence-based comparison of I2959's performance. This guide provides an in-depth analysis of the in-vitro and in-vivo biocompatibility of polymers initiated with I2959, objectively comparing it with common alternatives and grounding all claims in experimental data. The biological evaluation of any medical device or material must follow a structured risk management process, as outlined by international standards such as the ISO 10993 series.[3][4][5] This guide is structured to align with the principles of these standards, moving from foundational in-vitro assessments to more complex in-vivo responses.

Part 1: In-Vitro Biocompatibility Assessment

In-vitro testing serves as the first crucial step in biocompatibility screening. These assays are designed to evaluate the effects of a material or its leachables on cells in a controlled laboratory environment. The governing standard for these tests is ISO 10993-5, which covers tests for in-vitro cytotoxicity.[4][6]

Cytotoxicity: The Primary Litmus Test

Cytotoxicity assays measure the degree to which a material is toxic to cells. For photopolymerized polymers, toxicity can arise from unreacted photoinitiator, its cleavage byproducts, or other leachable components from the polymer network. I2959 has been shown to exhibit a dose-dependent cytotoxic effect; cell viability tends to decrease as the concentration of I2959 and the duration of UV exposure increase.[7][8]

Studies consistently show that at low concentrations (typically ≤ 0.05% w/v), I2959 is well-tolerated by many cell types, including sensitive ones like human aortic smooth muscle cells (HASMCs).[8][9] However, as concentrations rise, cell survival can drop significantly.[8] This highlights a critical causality: the concentration of the initiator must be optimized to the lowest effective level to ensure both efficient polymerization and minimal cellular damage. Furthermore, different cell types exhibit varied responses to the same concentration of a photoinitiator, with rapidly proliferating cells often showing higher sensitivity.[9][10]

Comparative Analysis of Photoinitiator Cytotoxicity

The search for more biocompatible systems, particularly those that can be activated by less damaging visible light, has led to the widespread use of alternatives. The following table summarizes comparative cytotoxicity data for I2959 and other common photoinitiators.

PhotoinitiatorCommon AbbreviationActivation WavelengthRelative Cytotoxicity ProfileSupporting Evidence
This compoundIrgacure 2959 (I2959) UV (275-365 nm)[1][2]Low to moderate; highly concentration-dependent. Cytocompatible at ≤0.05% w/v.[7][8][9]Considered the most cytocompatible among several UV initiators in early studies.[8] Toxicity increases with concentration and UV exposure time.[1][2]
Lithium phenyl-2,4,6-trimethylbenzoylphosphinateLAP UV-A / Visible (395-405 nm)[11]Very Low. Often demonstrates superior cytocompatibility to I2959, especially at higher concentrations.[7][11]Activated by visible light, which is less harmful to cells.[11] Shows better photocuring kinetics and cytocompatibility than I2959.[11]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxideTPO UV-A / Visible (near 400 nm)[12]Moderate to High. Exhibits greater cytotoxicity than I2959 and camphorquinone (CQ).[13][14]Found to be 50- to 250-fold more cytotoxic than CQ.[13][14] Concerns exist over unreacted TPO leaching out.[14]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxideBAPO Visible (Blue Light)High. Consistently shows the highest cytotoxicity among many tested initiators.[13][15]Induces concentration-dependent cytotoxic effects and has shown genotoxic potential in V79 cells.[13][14]
Eosin Y (with co-initiator)Eosin Y Visible (450-550 nm)[1][16]Low. Generally considered highly biocompatible.[16]A Type II initiator requiring a co-initiator (e.g., triethanolamine). Uses safe visible light, making it suitable for cell encapsulation.[1][16]
Riboflavin (Vitamin B2)Riboflavin Visible (Blue Light)Very Low. A naturally occurring, biocompatible initiator.[2][12]Widely used in applications like corneal cross-linking due to its high biocompatibility.[2] Can even be beneficial to cells.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Objective: To quantify the viability of L929 fibroblast cells cultured on a hydrogel polymerized with 0.05% w/v I2959.

Methodology:

  • Sample Preparation: Prepare hydrogel discs in a 96-well plate by exposing a precursor solution containing the polymer and 0.05% w/v I2959 to UV light (365 nm). Wash the polymerized discs extensively with sterile phosphate-buffered saline (PBS) three times to remove any unreacted components.

  • Cell Seeding: Seed L929 cells onto the hydrogel discs and into control wells (tissue culture plastic) at a density of 1 x 10⁴ cells per well. Culture for 24 hours in a standard incubator (37°C, 5% CO₂).

  • MTT Addition: After 24 hours, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by live cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[17]

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

  • Analysis: Calculate cell viability relative to the control wells (cells on tissue culture plastic).

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Polymerize Hydrogel (with I2959) B Wash Hydrogel Discs (3x with PBS) A->B C Seed L929 Cells B->C D Incubate 24h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Relative Cell Viability H->I

Workflow for the MTT cytotoxicity assay.
Hemocompatibility: Assessing Blood Interactions

For any material intended for blood-contacting applications, hemocompatibility testing is mandatory as per ISO 10993-4.[18][19] The hemolysis assay is a primary screening test that measures the lysis of red blood cells (RBCs) upon contact with a material. Hemoglobin release from lysed RBCs is measured spectrophotometrically. A hemolysis percentage below 2% is generally considered non-hemolytic and biocompatible.[20][21]

Polymers photopolymerized with I2959 generally exhibit good hemocompatibility, provided they are properly processed to remove leachables. The primary concern is not typically the polymer backbone itself but rather residual initiator or byproducts that could damage RBC membranes.

Comparative Analysis of Hemolytic Potential

Material GroupInitiator SystemExpected Hemolysis (%)Rationale / Causality
PEGDA Hydrogel0.05% I2959 (UV)< 2%PEG is known for its protein-repellent properties, minimizing interaction with RBCs. Low concentrations of well-polymerized I2959 result in minimal leachables.[22]
GelMA Hydrogel0.1% LAP (Visible Light)< 2%Gelatin methacryloyl (GelMA) is derived from a natural polymer and is inherently biocompatible. LAP is highly cytocompatible, leading to a low hemolytic profile.[11]
PCLDA Film1% TPO (Visible Light)2-5% (Borderline)Higher concentrations of more cytotoxic initiators like TPO can lead to increased leachables that may damage RBC membranes.
Unwashed MaterialAny Initiator> 5% (Hemolytic)Unreacted initiator and byproducts are the primary cause of hemolysis. This underscores the critical importance of post-fabrication purification steps.

Experimental Protocol: Direct Contact Hemolysis Assay (ISO 10993-4)

Objective: To determine the hemolytic potential of a polymer film initiated with I2959.

Methodology:

  • Blood Preparation: Obtain fresh human or rabbit blood with an anticoagulant (e.g., EDTA). Dilute the blood with normal saline (e.g., 4:5 by volume).[20]

  • Sample and Controls: Place the test material (polymer film of a specific surface area) into a test tube. Prepare a positive control (e.g., deionized water) and a negative control (e.g., normal saline).

  • Incubation: Add the diluted blood to the test tubes containing the material and controls. Incubate for 3 hours at 37°C with gentle agitation.[21]

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin using a spectrophotometer at a suitable wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control (which represents 100% hemolysis).

Hemolysis_Principle cluster_intact Non-Hemolytic Material cluster_lysed Hemolytic Material RBC1 RBC mat1 Biomaterial RBC2 RBC RBC3 RBC Result1 Clear Supernatant (Low Absorbance) mat1->Result1 RBC4 RBC mat2 Biomaterial RBC5_lysed Lysed RBC Hb1 Hb2 Result2 Red Supernatant (High Absorbance) mat2->Result2

Principle of the hemolysis assay.

Part 2: In-Vivo Biocompatibility Assessment

While in-vitro tests provide essential screening data, in-vivo studies are required to understand the complex biological response of a living organism to an implanted material. These tests, guided by standards like ISO 10993-6, assess local tissue effects after implantation.[6]

Subcutaneous Implantation and the Foreign Body Response (FBR)

A standard method to assess local tissue response is the subcutaneous implantation of the material in a rodent model (e.g., rat or mouse). The host's reaction to any implanted synthetic material is termed the Foreign Body Response (FBR).[23] This process is a cascade of inflammatory and wound-healing events.[23][24]

  • Acute Inflammation: Immediately after implantation, neutrophils are recruited to the site to remove foreign debris.[23][24]

  • Chronic Inflammation: Macrophages are then recruited and dominate the response. They attempt to phagocytose the material.[23] If the material is too large, macrophages may fuse to form foreign body giant cells (FBGCs) on the material surface.[23]

  • Fibrous Encapsulation: Finally, fibroblasts are recruited and deposit a dense collagenous capsule around the implant, effectively isolating it from the body.[23]

The intensity of the FBR—characterized by the thickness of the fibrous capsule and the density of inflammatory cells (like macrophages, marked by CD68)—is a key indicator of biocompatibility. A thin, well-organized capsule with minimal chronic inflammation suggests good biocompatibility.[7]

Polymers initiated with I2959 can be highly biocompatible in-vivo, typically eliciting a minimal FBR that subsides over several weeks.[7] The critical factor, again, is the concentration of the initiator and the extent of purification. Leachables can exacerbate the inflammatory response, leading to a thicker fibrous capsule and a prolonged presence of inflammatory cells.[7] Studies comparing different initiator systems have shown that materials capable of sustaining cell proliferation in-vitro also tend to show lower immune responses in-vivo.[12]

FBR_Pathway Implant Biomaterial Implantation Injury Tissue Injury & Protein Adsorption Implant->Injury Acute Acute Inflammation (Neutrophil Recruitment) Injury->Acute Hours to Days Chronic Chronic Inflammation (Macrophage Recruitment) Acute->Chronic Days to Weeks FBGC Foreign Body Giant Cell Formation Chronic->FBGC If material persists Fibrosis Fibrous Capsule Formation Chronic->Fibrosis Weeks to Months

Key stages of the Foreign Body Response (FBR).

High-Level Protocol: Subcutaneous Implantation Study

Objective: To evaluate the local tissue response to a polymer hydrogel initiated with I2959 over 28 days.

Methodology:

  • Animal Model: Use adult BALB/c mice.[25]

  • Implantation: Under anesthesia, make a small incision on the dorsal side of the mouse and create a subcutaneous pocket. Insert a sterile, pre-formed hydrogel disc. Suture the incision.

  • Explantation: At predetermined time points (e.g., 7, 14, and 28 days), euthanize the animals and carefully explant the hydrogel along with the surrounding tissue.

  • Histological Analysis: Fix the tissue in formalin, embed it in paraffin, and section it. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and cellular infiltrate.[7]

  • Immunohistochemistry (IHC): Use specific antibodies to identify key cell types. For example, stain for CD68 to identify macrophages and quantify the inflammatory response.[7]

  • Analysis: Measure the thickness of the fibrous capsule surrounding the implant at each time point. Score the cellular density and type of inflammatory cells at the implant-tissue interface.

Conclusion and Expert Recommendations

The body of evidence confirms that this compound (I2959) is a viable and effective photoinitiator for fabricating biocompatible polymers, but its use requires careful consideration and optimization.

  • In-Vitro Performance: I2959 demonstrates excellent cytocompatibility at low concentrations (≤ 0.05% w/v) but shows clear dose-dependent toxicity.[7][8] Its performance is often surpassed by newer, visible-light initiators like LAP, which offer the dual benefits of lower intrinsic toxicity and the use of less energetic, cell-friendly light sources.[7][11]

  • In-Vivo Performance: When used correctly, polymers initiated with I2959 elicit a minimal and expected foreign body response that resolves over time.[7] The primary risk factor for an adverse in-vivo reaction is the presence of unreacted, leachable components.

Senior Application Scientist Recommendations:

  • Optimize Concentration: The most critical parameter is initiator concentration. Always determine the minimum concentration of I2959 required for complete and rapid polymerization of your specific system to minimize potential cytotoxicity.

  • Prioritize Purification: Thoroughly wash all fabricated materials post-polymerization. This step is non-negotiable for removing unreacted initiator and byproducts, which are the primary drivers of adverse biological responses.

  • Consider the Application: For standard in-vitro studies or implantable devices where cells are not present during polymerization, I2959 remains a cost-effective and reliable choice.

  • Embrace Visible Light for Cell Encapsulation: For applications involving the encapsulation of living cells or in-situ polymerization, the use of UV light and I2959 poses a significant risk of DNA damage and reduced cell viability.[16] In these cases, visible-light initiating systems such as LAP/blue light or Eosin Y/green light are strongly recommended as superior alternatives.[11][16]

  • Validate Every System: Biocompatibility is not an intrinsic property of the initiator alone but of the entire final material, including the polymer, processing residues, and degradation products. Every new formulation must be validated through a systematic biological evaluation, beginning with rigorous in-vitro testing.[26]

References

Safety Operating Guide

Navigating the Safe Handling of 1-(4-Hydroxyphenyl)-2-methylpropan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow is a constant. Among these is 1-(4-Hydroxyphenyl)-2-methylpropan-1-one, an aromatic ketone with significant potential in various research and development applications. However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

Understanding the Hazard Landscape

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

This hazard profile dictates the necessity for stringent personal protective equipment (PPE) protocols to prevent accidental ingestion, dermal contact, and ocular exposure. The operational and disposal plans outlined below are grounded in these known hazards and general best practices for handling aromatic ketones.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber or Viton™ gloves. Avoid nitrile and latex gloves.Aromatic ketones can degrade many common glove materials. Nitrile gloves, in particular, offer poor resistance to ketones[2][3]. Butyl rubber provides superior protection against a wide range of ketones, esters, and aromatic hydrocarbons[4].
Eye and Face Protection Chemical safety goggles and a face shield.The classification of "causes serious eye irritation" necessitates robust protection against splashes and aerosols. A face shield provides an additional layer of protection for the entire face.
Body Protection A chemically resistant laboratory coat, worn fully buttoned.Protects against incidental skin contact from spills and splashes.
Respiratory Protection To be determined by a site-specific risk assessment. A NIOSH-approved respirator may be necessary for aerosols or dust.If there is a potential for generating aerosols or dust, a risk assessment should be conducted to determine the need for respiratory protection.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure Start Start: Handling this compound CheckHazards Review GHS Hazards: - Harmful if swallowed - Skin Irritant - Serious Eye Irritant Start->CheckHazards HandProtection Hand Protection: Select Butyl Rubber or Viton™ Gloves CheckHazards->HandProtection EyeProtection Eye/Face Protection: Wear Chemical Safety Goggles AND a Face Shield CheckHazards->EyeProtection BodyProtection Body Protection: Wear a Chemically Resistant Lab Coat (fully buttoned) CheckHazards->BodyProtection RespiratoryProtection Respiratory Protection: Conduct Risk Assessment for Aerosols/Dust CheckHazards->RespiratoryProtection Proceed Proceed with Handling Procedures HandProtection->Proceed EyeProtection->Proceed BodyProtection->Proceed UseRespirator Use NIOSH-Approved Respirator RespiratoryProtection->UseRespirator Aerosol/Dust Potential NoRespirator Standard Ventilation Sufficient RespiratoryProtection->NoRespirator No Aerosol/Dust Potential UseRespirator->Proceed NoRespirator->Proceed

Caption: A workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimize the risk of exposure.

  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Handle the compound in a manner that minimizes the generation of dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound sealed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Container : The waste container should be made of a material compatible with aromatic ketones.

  • Disposal Protocol : Follow your institution's specific procedures for the disposal of chemical waste. Do not dispose of this compound down the drain. All chemical waste should be managed by trained hazardous waste personnel[5][6].

In Case of Exposure

Immediate and appropriate action is critical in the event of an exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)-2-methylpropan-1-one
Reactant of Route 2
1-(4-Hydroxyphenyl)-2-methylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.